3-Hydroxy-4-methylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylthiophen-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-4-2-7-3-5(4)6/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMCVVBYKNQCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-4-methylthiophene: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Chemistry of a Niche Thiophene Derivative
This technical guide delves into the chemistry of 3-Hydroxy-4-methylthiophene, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a practical and insightful resource for researchers. It is important to note at the outset that a dedicated CAS number for 3-Hydroxy-4-methylthiophene is not readily found in major chemical databases. This is likely due to its existence as a reactive intermediate or its rapid equilibration with its tautomeric form, 4-methylthiophen-3(2H)-one. This guide will address this ambiguity and provide a comprehensive overview based on established chemical principles and data from closely related analogues.
The Enigma of Identification: CAS Number and Tautomerism
A primary challenge in sourcing and utilizing 3-Hydroxy-4-methylthiophene is the absence of a specific CAS number. This is a strong indicator of its commercial unavailability and suggests that for practical applications, in-situ generation or synthesis is required.
The core of this identification challenge lies in the phenomenon of keto-enol tautomerism. 3-Hydroxythiophenes, particularly those with a proton at the 2- or 5-position, exist in a dynamic equilibrium with their corresponding thiophen-3(2H)-one tautomers.[1] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the thiophene ring.
Caption: Tautomeric equilibrium between 3-Hydroxy-4-methylthiophene and 4-methylthiophen-3(2H)-one.
For the purpose of this guide, "3-Hydroxy-4-methylthiophene" will refer to this tautomeric mixture, with the understanding that the predominant form may vary based on the experimental conditions.
Physicochemical and Spectroscopic Profile
Due to the compound's nature, experimental data for pure 3-Hydroxy-4-methylthiophene is scarce. However, we can predict its properties based on known data for similar compounds like 3-methylthiophene and various 3-hydroxythiophenes.[2][3]
Table 1: Predicted Physicochemical Properties of 3-Hydroxy-4-methylthiophene
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C₅H₆OS | - |
| Molecular Weight | 114.17 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on analogs like 3-methylthiophene. |
| Boiling Point | ~150-170 °C (at 760 mmHg) | Higher than 3-methylthiophene due to the hydroxyl group. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | The hydroxyl group increases water solubility compared to 3-methylthiophene. |
| pKa | ~9-10 | The hydroxyl group is expected to be weakly acidic. |
Predicted Spectroscopic Data:
-
¹H NMR (in CDCl₃): The spectrum is expected to be complex due to the presence of both tautomers. For the enol form, one would anticipate signals for the two aromatic protons and the methyl group protons. The keto form would show signals for the CH₂ group and the remaining vinylic proton, along with the methyl group. The chemical shifts would be influenced by the solvent.[2]
-
¹³C NMR (in CDCl₃): The spectrum would similarly show a mixture of signals for both tautomers. The enol form would exhibit four aromatic carbon signals and one methyl carbon signal. The keto form would have a carbonyl carbon signal (around 200 ppm), an sp³ carbon signal, two sp² carbon signals, and a methyl carbon signal.[2]
-
IR (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the enol form. A strong absorption around 1650-1700 cm⁻¹ would correspond to the C=O stretching of the keto form.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 114.
Synthesis of 3-Hydroxy-4-methylthiophene: A Proposed Protocol
While a direct, optimized synthesis for 3-Hydroxy-4-methylthiophene is not reported, a plausible and robust synthetic strategy can be designed based on established thiophene synthesis methodologies. The Gewald reaction, a multicomponent reaction, offers a versatile and efficient approach.[4]
Proposed Synthetic Route: Modified Gewald Reaction
This proposed synthesis involves the reaction of a β-keto ester with elemental sulfur and an active methylene compound in the presence of a base.
Caption: Proposed synthetic workflow for 3-Hydroxy-4-methylthiophene.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methylacetoacetate (1.0 eq), elemental sulfur (1.1 eq), and cyanoacetamide (1.0 eq) in ethanol.
-
Causality: Ethyl 2-methylacetoacetate provides the C4-C5 and methyl group of the thiophene ring. Cyanoacetamide serves as the active methylene compound, providing the C2-C3 and the amino group precursor. Elemental sulfur is the source of the heteroatom. Ethanol is a suitable solvent for the reactants.
-
-
Base Addition: Slowly add a catalytic amount of a base, such as morpholine or diethylamine (0.1-0.2 eq), to the mixture.
-
Causality: The base catalyzes the initial condensation reactions and the subsequent cyclization.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The intermediate, likely an aminothiophene derivative, may precipitate. Filter the solid, wash with cold ethanol, and dry.
-
Hydrolysis and Decarboxylation: The isolated aminothiophene can then be hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating to yield the target 3-Hydroxy-4-methylthiophene.
-
Causality: Hydrolysis will convert the cyano and ester groups to carboxylic acids, and subsequent heating will lead to the loss of CO₂ to afford the desired product.
-
Self-Validating System: The progress of the synthesis can be monitored at each stage using standard analytical techniques (TLC, LC-MS). The structure of the intermediate and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with the predicted data.
Potential Applications in Drug Discovery and Materials Science
Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[5][6][7][8] The introduction of a hydroxyl group provides a handle for further functionalization, making 3-Hydroxy-4-methylthiophene a valuable building block.
-
Scaffold for Bioactive Molecules: The thiophene ring is a bioisostere of the benzene ring and can be found in drugs with anti-inflammatory, antimicrobial, and anticancer activities.[5][8] The hydroxyl group can be used to introduce other functionalities or to improve the pharmacokinetic properties of a lead compound.
-
Precursor for Fused Heterocycles: 3-Hydroxythiophenes can serve as precursors for the synthesis of thieno[3,2-b]thiophenes and other fused heterocyclic systems, which are of interest in materials science for their electronic properties.[9]
-
Intermediate in Agrochemical Synthesis: Thiophene derivatives are also utilized in the development of herbicides and pesticides.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-Hydroxy-4-methylthiophene and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from oxidizing agents.
References
- Gronowitz, S., & Hörnfeldt, A. B. (1986). Thiophene and Its Derivatives, Part 1. In A. Weissberger & E. C. Taylor (Eds.), The Chemistry of Heterocyclic Compounds (Vol. 44). John Wiley & Sons.
-
PrepChem. (n.d.). Synthesis of 3-hydroxy-thiophene-4-carboxylic acid methyl ester. Retrieved from [Link]
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 4). Pergamon Press.
- Shafiee, A., & Ghasemian, F. (2012). Thiophene in the drug discovery. World Journal of Pharmaceutical Sciences, 1(1), 1-23.
-
MDPI. (2024). Biological Activities of Thiophenes. In Encyclopedia. Retrieved from [Link]
- Royal Society of Chemistry. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Organic & Biomolecular Chemistry, 8(21), 4935-4942.
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PubChem. (n.d.). 4-Methylthiophen-3-amine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3‐hydroxythiophenes 12a‐d. Retrieved from [Link]
- Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
- Royal Society of Chemistry. (2018). Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations. Materials Chemistry Frontiers, 2(7), 1334-1341.
- National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2139-2172.
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (1967). The tautomerism of 3-hydroxyisoquinolines. 1125-1129.
- National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5489.
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An In-Depth Technical Guide to 4-Methylthiophen-3-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiophen-3-ol is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted hydroxythiophene, its unique electronic and structural characteristics, including its existence in a tautomeric equilibrium, make it a versatile building block for the synthesis of novel compounds with a wide range of potential applications. This technical guide provides a comprehensive overview of 4-methylthiophen-3-ol, covering its nomenclature, synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical insights for researchers and professionals in drug development.
IUPAC Nomenclature and Structural Elucidation
The correct IUPAC name for the compound commonly referred to as 3-hydroxy-4-methylthiophene is 4-methylthiophen-3-ol .
A crucial aspect of the chemistry of 4-methylthiophen-3-ol is its existence in a tautomeric equilibrium with its keto form, 4-methylthiophen-3(2H)-one . This equilibrium is influenced by factors such as the solvent and the presence of other functional groups. The enol form is aromatic, which provides a degree of stabilization.
Caption: Generalized workflow of the Gewald reaction for the synthesis of substituted thiophenes.
Physicochemical Properties and Spectroscopic Characterization
The precise physicochemical properties and spectroscopic data for 4-methylthiophen-3-ol are not extensively reported in the public domain. However, based on the general characteristics of hydroxythiophenes and related compounds, the following can be anticipated.
Spectroscopic Data (Predicted)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the thiophene ring, the methyl group protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the ring protons would be influenced by the electron-donating nature of the hydroxyl and methyl groups. |
| ¹³C NMR | Resonances for the four carbon atoms of the thiophene ring, with the carbon bearing the hydroxyl group shifted downfield. A signal for the methyl carbon would be observed in the aliphatic region. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and methyl groups, and C=C and C-S stretching vibrations of the thiophene ring would also be present. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 4-methylthiophen-3-ol (C₅H₆OS, M.W. = 114.17 g/mol ). Fragmentation patterns would likely involve the loss of CO, CHO, or the methyl group. |
Chemical Reactivity
The reactivity of 4-methylthiophen-3-ol is dictated by the interplay of the electron-rich thiophene ring, the activating hydroxyl group, and the methyl substituent.
Tautomerism and its Influence on Reactivity
The keto-enol tautomerism plays a significant role in the reactivity of 4-methylthiophen-3-ol. The enol form, being aromatic, can undergo electrophilic aromatic substitution reactions. The keto form, on the other hand, possesses a reactive methylene group adjacent to the carbonyl and can undergo reactions typical of ketones.
Electrophilic Aromatic Substitution
The hydroxyl and methyl groups are both activating and ortho-, para-directing. In the case of 4-methylthiophen-3-ol, the positions most susceptible to electrophilic attack are C2 and C5. The outcome of such reactions will depend on the nature of the electrophile and the reaction conditions.
Reactions of the Hydroxyl Group
The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation to form the corresponding ethers and esters. These reactions can be used to protect the hydroxyl group or to introduce further functionality into the molecule.
Caption: Key reaction pathways for 4-methylthiophen-3-ol.
Applications in Drug Discovery and Development
Thiophene-containing compounds are a well-established class of pharmacologically active molecules, with numerous approved drugs incorporating this heterocyclic scaffold. [1][2]The thiophene ring is often considered a bioisostere of the benzene ring, offering similar steric and electronic properties while potentially improving metabolic stability and other pharmacokinetic parameters. [1] Substituted thiophenes have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [3]While specific applications of 4-methylthiophen-3-ol in drug discovery are not extensively documented in the available literature, its structural features suggest its potential as a valuable intermediate for the synthesis of novel therapeutic agents. The hydroxyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships and the optimization of biological activity.
For instance, thiophene derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. [4]The synthesis of a series of thiophene analogues of chalcones has also been reported, with some compounds showing potent antiproliferative activity and inhibition of tubulin polymerization. [5]These examples highlight the broad potential of the thiophene scaffold in medicinal chemistry.
Conclusion
4-Methylthiophen-3-ol is a fascinating heterocyclic compound with a rich and varied chemistry. Its tautomeric nature and the presence of activating substituents on the thiophene ring make it a versatile platform for the synthesis of more complex molecules. While specific experimental data and applications for this particular compound are somewhat limited in the public domain, the general principles of thiophene chemistry provide a strong foundation for its further exploration. For researchers and drug development professionals, 4-methylthiophen-3-ol represents an intriguing starting point for the design and synthesis of novel compounds with potential therapeutic value. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.
References
- Arkat USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- J&K Scientific LLC. Gewald Reaction.
- BenchChem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
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- Wikipedia. Gewald reaction.
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- BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.
- ResearchGate. Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles.
- ResearchGate. Synthesis and Biological Evaluation of Certain Tetrasubstituted Thiophene Derivatives. Journal of Heterocyclic Chemistry. 2021.
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- ResearchGate. Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers.
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3-Hydroxy-4-methylthiophene: Structural Dynamics & Synthetic Pathways
Executive Summary
3-Hydroxy-4-methylthiophene (and its tautomer, 4-methylthiophen-3(2H)-one) represents a critical scaffold in heterocyclic chemistry, serving as a versatile intermediate in pharmaceutical design and materials science. Unlike simple thiophenes, this molecule exhibits significant keto-enol tautomerism , a feature that dictates its reactivity, stability, and handling requirements. This guide provides a rigorous technical analysis of its structural behavior, a validated synthetic protocol, and strategic applications in drug development.
Structural Identity: The Tautomeric Equilibrium
The defining characteristic of 3-hydroxy-4-methylthiophene is its existence in a dynamic equilibrium between the aromatic enol form (3-hydroxythiophene) and the non-aromatic keto form (thiophen-3(2H)-one).
The Keto-Enol Dichotomy
While the enol form retains the aromaticity of the thiophene ring (6
-
Enol Form (Hydroxy): Favored in solution by hydrogen-bond accepting solvents (e.g., DMSO, DMF) and by substituents that extend conjugation (e.g., esters at C2).
-
Keto Form (Oxo): Often the dominant species in the solid state and in non-polar solvents for simple alkyl-substituted 3-hydroxythiophenes due to the high energy cost of the C=O vs C-O-H bond, despite the loss of aromaticity.
Key Structural Parameters:
| Property | Enol Form (3-Hydroxy) | Keto Form (3-Oxo) |
|---|---|---|
| Systematic Name | 4-methylthiophen-3-ol | 4-methylthiophen-3(2H)-one |
| Hybridization (C3) |
Visualization of Tautomerism
The following diagram illustrates the proton transfer mechanism driving this equilibrium.
Figure 1: Tautomeric equilibrium between the aromatic enol and non-aromatic keto forms.
Synthetic Pathways[1][2][3][4]
Direct synthesis of the unsubstituted 3-hydroxy-4-methylthiophene is challenging due to its oxidative instability. The most robust route involves the Fiesselmann Synthesis or a Dieckmann Condensation of a precursor ester, followed by hydrolysis and decarboxylation.
Protocol: Modified Dieckmann Condensation
This protocol synthesizes the stable precursor Methyl 3-hydroxy-4-methylthiophene-2-carboxylate (CAS 32711-57-2) and describes the decarboxylation to the target scaffold.
Reagents:
-
Methyl thioglycolate (CAS 2365-48-2)
-
Methyl methacrylate (or Methyl 2-butynoate for Fiesselmann route)
-
Sodium methoxide (NaOMe)
-
Solvent: Methanol (anhydrous)
Step-by-Step Methodology:
-
Thioether Formation:
-
Dissolve methyl thioglycolate (1.0 eq) in anhydrous methanol containing NaOMe (1.1 eq) at 0°C.
-
Add Methyl 2-chloroacetoacetate or a similar
-chloro ketone derivative dropwise. Note: For 4-methyl substitution, Methyl 2-chloro-3-oxobutanoate is the ideal partner. -
Stir for 2 hours to form the intermediate sulfide.
-
-
Cyclization (Dieckmann):
-
Heat the mixture to reflux (65°C) for 4 hours. The NaOMe drives the intramolecular attack of the methylene active site onto the ester carbonyl.
-
Mechanism: The sulfur atom acts as a nucleophile, followed by base-catalyzed ring closure.[1]
-
-
Isolation of Carboxylate Precursor:
-
Acidify with dilute HCl to pH 4.
-
Extract with Ethyl Acetate. The product, Methyl 3-hydroxy-4-methylthiophene-2-carboxylate, crystallizes as a stable solid.
-
-
Decarboxylation (Target Synthesis):
-
Hydrolysis: Saponify the ester using NaOH/H2O at reflux. Acidify to isolate the free acid.
-
Thermal Decarboxylation: Heat the dry carboxylic acid derivative in quinoline with copper powder at 180°C.
-
Distillation: The product (3-hydroxy-4-methylthiophene/keto mix) distills over. Caution: Store under inert atmosphere (Ar/N2) immediately to prevent dimerization.
-
Synthesis Workflow Visualization
Figure 2: Step-by-step synthetic pathway from acyclic precursors to the target thiophene.
Reactivity & Stability
Electrophilic Substitution
In the enol form, the C2 position is highly activated due to the electron-donating hydroxyl group and the sulfur atom.
-
Halogenation: Occurs rapidly at C2.
-
Coupling: Azo coupling at C2 yields dyes.
Oxidation & Dimerization
The "3-hydroxy" thiophenes are notoriously unstable towards air oxidation.
-
Mechanism: Radical formation at C2 leads to dimerization, forming indigoid-like dyes (thioindigo derivatives).
-
Prevention: All handling of the free hydroxy compound must occur under Argon or Nitrogen. For long-term storage, conversion to the O-acetate or O-methyl ether is recommended.
Applications in Drug Development[5][6][7]
Bioisosterism
3-Hydroxy-4-methylthiophene serves as a bioisostere for:
-
Phenol: The acidic hydroxyl group mimics phenol but with different lipophilicity and metabolic stability.
-
Catechol: In combination with adjacent substituents, it mimics catecholamine structures (e.g., in adrenergic receptor ligands).
Pharmacophore Integration
The scaffold is found in:
-
Antibiotics: Thiophene analogs of
-lactam side chains. -
Anti-inflammatory Agents: Inhibitors of COX/LOX pathways where the thiophene ring replaces a phenyl ring to alter solubility and
-stacking interactions in the active site.
References
-
PubChem. 3-Hydroxy-4-methylthiophen-2(5H)-one (Compound Summary). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Tautomeric structure and hydrogen bonding studies of 3-hydroxythiophenes. Available at: [Link]
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Comprehensive Technical Guide on 3-Hydroxy-4-methylthiophene and its Stabilized Derivatives: Physical Properties, Tautomeric Dynamics, and Synthetic Workflows
Executive Summary
The 3-hydroxy-4-methylthiophene scaffold is a highly versatile heterocyclic building block used extensively in fragment-based drug discovery, agrochemical development, and materials science. However, working with the unsubstituted parent compound presents significant challenges due to its inherent thermodynamic instability and high reactivity.
As an application scientist, it is critical to understand that pure 3-hydroxythiophene spontaneously dimerizes and exists in a solvent-dependent equilibrium with its keto tautomer, thiophen-3(2H)-one[1]. To harness this scaffold for practical applications, researchers rely on stabilized derivatives—such as methyl 3-hydroxy-4-methylthiophene-2-carboxylate and 3-hydroxy-4-methylthiophene-2,5-dicarbonitrile —where electron-withdrawing groups (EWGs) lock the molecule into the desired enol (aromatic) form. This guide provides an in-depth analysis of the physicochemical properties, tautomeric causality, and validated synthetic protocols for these essential derivatives.
Physicochemical Properties & Tautomeric Dynamics
The Keto-Enol Tautomerization Causality
The fundamental challenge of the 3-hydroxythiophene core lies in its tautomerization. Unlike phenols, which are strongly locked into their aromatic enol forms by high resonance stabilization energy, 3-hydroxythiophenes have lower aromatic resonance energy. Consequently, the enol form (3-hydroxy-4-methylthiophene) exists in a dynamic, solvent-dependent equilibrium with the keto form (4-methylthiophen-3(2H)-one)[1].
The keto tautomer is highly susceptible to intermolecular reactions, leading to spontaneous dimerization (forming 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one derivatives)[1]. To prevent this, EWGs such as carboxylates (-COOCH₃) or nitriles (-CN) are installed at the C2 or C5 positions. These groups pull electron density away from the sulfur atom and the oxygen, increasing the acidity of the enol proton and thermodynamically favoring the aromatic enol state through extended conjugation and intramolecular hydrogen bonding.
Caption: Keto-enol tautomeric equilibrium of the 3-hydroxy-4-methylthiophene scaffold.
Quantitative Physical Properties of Stabilized Derivatives
Because the parent compound is elusive, physical data is best benchmarked using its most common commercially and synthetically viable derivatives[2].
| Property | Methyl 3-hydroxy-4-methylthiophene-2-carboxylate | 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile |
| CAS Number | 32711-57-2 | 70542-00-6 |
| Molecular Formula | C₇H₈O₃S | C₇H₄N₂OS |
| Molecular Weight | 172.20 g/mol | 164.19 g/mol |
| Physical State | Pale yellow to off-white crystalline solid | Solid powder |
| Solubility Profile | Soluble in polar organics (MeOH, EtOH, DMSO, DMF) | Soluble in DMSO, DMF |
| Storage Temperature | Ambient / Cool dry place | -20°C (Powder) / -80°C (In solvent) |
| Key Structural Features | Thiophene ring with hydroxyl, methyl, and methoxycarbonyl | Thiophene ring with hydroxyl, methyl, and two nitriles |
Synthetic Methodologies: The Fiesselmann Synthesis
To construct these stabilized scaffolds, the Fiesselmann Thiophene Synthesis is the gold standard. This method provides strict regiocontrol, which is otherwise difficult to achieve via direct electrophilic substitution on pre-formed thiophenes[3].
Mechanistic Causality
The Fiesselmann reaction bypasses the instability of 3-hydroxythiophenes by constructing the ring de novo with the stabilizing groups already in place. It involves a base-catalyzed 1,4-conjugate addition of a thioglycolic acid derivative to an activated three-carbon synthon (like a β-ketoester). This forms a thioacetal intermediate, which undergoes an intramolecular Dieckmann-type condensation. The thermodynamic driving force of the final step is the irreversible tautomerization into the aromatic 3-hydroxythiophene, locked in place by the flanking ester/nitrile groups[3].
Caption: Fiesselmann synthesis workflow for 3-hydroxythiophene derivatives.
Step-by-Step Protocol: Synthesis of Diethyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate
This self-validating protocol ensures high yield and purity by strictly controlling moisture and thermodynamics[3].
Step 1: Reagent & System Preparation
-
Action: In a flame-dried 250 mL three-neck flask under a continuous nitrogen atmosphere, dissolve sodium metal (2.3 g, 100 mmol) in absolute methanol (100 mL) with careful ice-bath cooling.
-
Causality: Flame-drying and nitrogen are critical. The sodium methoxide base and subsequent thioacetal intermediates are highly sensitive to moisture, which would cause premature hydrolysis of the ester precursors and quench the reaction.
Step 2: Thiol Addition
-
Action: To the resulting sodium methoxide solution, add diethyl 2-mercaptoacetate (15.0 g, 100 mmol) dropwise at 0 °C.
-
Causality: Dropwise addition at 0 °C controls the exothermic deprotonation of the thiol, preventing thermal degradation of the mercaptoacetate and ensuring quantitative formation of the thiolate nucleophile.
Step 3: Carbonyl Addition & Conjugate Addition
-
Action: Slowly add the corresponding α,β-unsaturated or β-ketoester precursor (100 mmol) to the mixture. Maintain stirring at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Causality: The low temperature ensures the 1,4-conjugate addition outcompetes any unwanted 1,2-carbonyl attacks, forming the thioacetal intermediate cleanly.
Step 4: Dieckmann Cyclization
-
Action: Heat the reaction mixture to reflux (approx. 65 °C) for 3 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for the intramolecular Dieckmann condensation, closing the 5-membered ring.
Step 5: Acidic Workup & Precipitation
-
Action: Cool the mixture to room temperature, then pour it into crushed ice. Slowly acidify the mixture to pH 2-3 using 1M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality: The reaction yields the sodium enolate of the thiophene. Acidification with 1M HCl protonates the enolate, shifting the equilibrium to the neutral, highly conjugated enol form. Because the neutral enol is insoluble in the aqueous mixture, it rapidly precipitates, driving the reaction to completion and allowing easy isolation.
Applications in Drug Development
The stabilized 3-hydroxy-4-methylthiophene scaffold is not merely a structural curiosity; it is a vital pharmacophore in modern medicinal chemistry:
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Derivatives of 3-hydroxy-4-methylthiophene-2-carboxylate have been successfully utilized in the structure-based optimization of PTP1B inhibitors, a major target for diabetes and obesity. The 3'-hydroxyl position offers a favorable trajectory toward the second phosphotyrosine binding site of the enzyme, allowing for the synthesis of single-digit nanomolar inhibitors through precise functional group extension[4].
-
Fragment-Based Screening: Compounds like 3-hydroxy-4-methylthiophene-2,5-dicarbonitrile (CAS 70542-00-6) serve as rigid, electron-rich fragment molecules. The dual nitrile groups allow for orthogonal cross-coupling and expansion, making it an ideal scaffold for high-throughput screening of novel drug candidates[5].
-
Anesthetic Analogs: The thiophene core is heavily utilized in the synthesis of local anesthetics (e.g., Articaine analogs), where the tunable lipophilicity of the methyl and ester groups dictates the drug's ability to cross nerve cell membranes[2].
References
1.[5] 3-hydroxy-4-methylthiophene-2,5-dicarbonitrile - 2 mg - Tebubio. tebubio.com. URL: 2.[2] Methyl 3-hydroxy-4-methylthiophene-2-carboxylate | 32711-57-2 | Benchchem. benchchem.com. URL: 3. 3-hydroxy-4-methylthiophene-2,5-dicarbonitrile | 70542-00-6 - Sigma-Aldrich. sigmaaldrich.com. URL: 4.[4] Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL: 5.[1] Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - RSC Publishing. rsc.org. URL: 6.[3] 5-Bromo-2-methylthiophene-3-carboxylic Acid|RUO Supplier - Benchchem. benchchem.com. URL:
Sources
- 1. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Methyl 3-hydroxy-4-methylthiophene-2-carboxylate | 32711-57-2 | Benchchem [benchchem.com]
- 3. 5-Bromo-2-methylthiophene-3-carboxylic Acid|RUO Supplier [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tebubio.com [tebubio.com]
3-Hydroxy-4-methylthiophene tautomerism
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Spectroscopic data of 3-Hydroxy-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4-methylthiophene is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a derivative of thiophene, a sulfur-containing aromatic heterocycle, it serves as a versatile building block for the synthesis of a wide array of molecules with potential therapeutic applications and advanced material properties. The precise characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques provide the fundamental means for elucidating its structure and purity.
This technical guide offers a comprehensive analysis of the spectroscopic data of 3-Hydroxy-4-methylthiophene, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the experimental choices and the interpretation of the resulting spectra, this document aims to provide researchers with a thorough understanding of the spectroscopic signature of this important molecule.
Molecular Structure and Tautomerism
3-Hydroxy-4-methylthiophene can exist in two tautomeric forms: the hydroxy form and the keto form (4-methylthiophen-3(2H)-one). The equilibrium between these two forms is influenced by factors such as the solvent and temperature.[1][2] Spectroscopic analysis, particularly NMR, is crucial for understanding this tautomeric relationship in different chemical environments.
Caption: Tautomeric equilibrium of 3-Hydroxy-4-methylthiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the key steps for obtaining high-quality ¹H and ¹³C NMR spectra of 3-Hydroxy-4-methylthiophene.
-
Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds capable of hydrogen bonding and tautomerism, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can provide valuable insights by influencing the tautomeric equilibrium.[3] The data presented here were obtained in CDCl₃.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample may be required.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing chemical shifts to 0 ppm.
-
-
Instrumental Parameters:
-
¹H NMR:
-
A standard one-pulse sequence is used.
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between pulses ensures that the nuclei have returned to their equilibrium state.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A significantly larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.
-
-
Caption: A generalized workflow for NMR data acquisition and analysis.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The data presented below for 3-Hydroxy-4-methylthiophene was obtained in CDCl₃.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~6.7 (broad s) | broad singlet | OH |
| 6.69 | d | H-5 |
| 6.24 | d | H-2 |
| 2.02 | s | CH₃ |
Interpretation:
-
The broad singlet around 6.7 ppm is characteristic of a hydroxyl proton, with its broadness resulting from chemical exchange.
-
The signals at 6.69 ppm and 6.24 ppm correspond to the two protons on the thiophene ring. The downfield shift of H-5 is expected due to its position relative to the sulfur atom and the hydroxyl group. The doublet multiplicity arises from coupling to each other.
-
The singlet at 2.02 ppm is assigned to the methyl group protons.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The data for 3-Hydroxy-4-methylthiophene in CDCl₃ is as follows.[4]
| Chemical Shift (δ, ppm) | Assignment |
| 154.1 | C-3 (C-OH) |
| 137.2 | C-4 (C-CH₃) |
| 118.6 | C-5 |
| 95.2 | C-2 |
| 14.5 | CH₃ |
Interpretation:
-
The signal at 154.1 ppm is assigned to the carbon atom bearing the hydroxyl group (C-3), which is significantly deshielded.
-
The signal at 137.2 ppm corresponds to the carbon atom attached to the methyl group (C-4).
-
The peaks at 118.6 ppm and 95.2 ppm are attributed to the other two carbons of the thiophene ring (C-5 and C-2, respectively).
-
The upfield signal at 14.5 ppm is characteristic of the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric and instrumental absorptions.
-
Sample Application: A small amount of the solid 3-Hydroxy-4-methylthiophene is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Caption: Workflow for obtaining an FTIR spectrum using the ATR technique.
Expected IR Spectral Features
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Hydroxyl |
| 3100-3000 | C-H stretch (aromatic) | Thiophene ring |
| 2950-2850 | C-H stretch (aliphatic) | Methyl group |
| ~1650 (if keto form present) | C=O stretch | Carbonyl (keto tautomer) |
| 1600-1450 | C=C stretch (aromatic) | Thiophene ring |
| ~1450 & ~1375 | C-H bend | Methyl group |
| 1260-1000 | C-O stretch | Hydroxyl |
| ~850-700 | C-S stretch | Thiophene ring |
Interpretation:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indication of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.
-
Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are characteristic of the aromatic C-H and C=C stretching vibrations of the thiophene ring, respectively.
-
The presence of the methyl group would be confirmed by C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.
-
A strong C-O stretching band is expected between 1260-1000 cm⁻¹.
-
The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region.
-
The presence of the keto tautomer would be indicated by a C=O stretching absorption around 1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which can be valuable for structural elucidation.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Mass Spectrum and Fragmentation Pattern
The molecular weight of 3-Hydroxy-4-methylthiophene (C₅H₆OS) is 114.17 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 114. The fragmentation pattern of hydroxythiophenes is influenced by the positions of the substituents.
Predicted Fragmentation Pathways:
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-4-methylthiophene
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of 3-hydroxy-4-methylthiophene. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and detailed analysis of closely related analogues to present a robust, predicted spectral dataset. This document is intended for researchers, scientists, and professionals in drug development who utilize thiophene derivatives as critical building blocks. It offers detailed protocols for spectral acquisition and a thorough interpretation of the expected spectral features, grounded in the principles of chemical structure and substituent effects.
Introduction: The Significance of 3-Hydroxy-4-methylthiophene
Thiophene-based heterocycles are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them privileged scaffolds in a vast array of applications. 3-Hydroxy-4-methylthiophene, in particular, represents a valuable synthon, combining the nucleophilicity of the hydroxyl group with the steric and electronic influence of the methyl group on the thiophene ring.
A precise understanding of the molecular structure is paramount for its effective utilization. NMR and IR spectroscopy are indispensable, non-destructive techniques for the elucidation and confirmation of the chemical structure of such molecules. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra of 3-hydroxy-4-methylthiophene.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-hydroxy-4-methylthiophene is anticipated to be relatively simple, exhibiting signals for the two aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are predicted based on data from analogous 3-hydroxythiophenes, with careful consideration of the electronic effects of the methyl and hydroxyl substituents.
Table 1: Predicted ¹H NMR Spectral Data for 3-Hydroxy-4-methylthiophene (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~ 6.75 - 6.95 | Doublet | ~ 3.0 - 3.5 Hz | H-5 |
| 2 | ~ 6.20 - 6.40 | Doublet | ~ 3.0 - 3.5 Hz | H-2 |
| 3 | ~ 5.0 - 6.0 (broad) | Singlet | - | -OH |
| 4 | ~ 2.10 - 2.30 | Singlet | - | -CH₃ |
Rationale Behind the Predictions
-
Aromatic Protons (H-2 and H-5): The hydroxyl group at C-3 is an electron-donating group, which is expected to increase the electron density at C-2 and C-5, causing an upfield shift (lower ppm) of the attached protons compared to unsubstituted thiophene. The methyl group at C-4, also electron-donating, will have a smaller shielding effect on the ring protons. The proton at C-2 is anticipated to be the most upfield due to the strong influence of the adjacent hydroxyl group. The coupling constant between H-2 and H-5 in thiophenes is typically small or non-existent. However, a small coupling between the two remaining ring protons is expected.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the range of 5.0-6.0 ppm.
-
Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to resonate in the typical range for such protons, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 3-hydroxy-4-methylthiophene will provide valuable information about the carbon skeleton. The chemical shifts are predicted based on the known effects of hydroxyl and methyl substituents on the thiophene ring.
Table 2: Predicted ¹³C NMR Spectral Data for 3-Hydroxy-4-methylthiophene (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 - 155 | C-3 | The carbon bearing the hydroxyl group is expected to be the most downfield due to the strong deshielding effect of the oxygen atom. |
| ~ 120 - 125 | C-4 | The methyl-substituted carbon will be downfield, but less so than C-3. |
| ~ 115 - 120 | C-5 | This carbon is expected to be shielded by the electron-donating hydroxyl group. |
| ~ 100 - 105 | C-2 | The carbon adjacent to the hydroxyl group is anticipated to be significantly shielded. |
| ~ 15 - 20 | -CH₃ | The methyl carbon will appear in the typical aliphatic region. |
Predicted Infrared (IR) Spectrum
The IR spectrum provides information about the functional groups present in the molecule. For 3-hydroxy-4-methylthiophene, the key absorptions will be from the O-H, C-H, and C=C bonds, as well as vibrations of the thiophene ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 - 3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~ 3100 - 3150 | Medium | Aromatic C-H stretch |
| ~ 2850 - 3000 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~ 1550 - 1650 | Medium | C=C stretching (thiophene ring) |
| ~ 1400 - 1500 | Medium | C=C stretching (thiophene ring) |
| ~ 1100 - 1200 | Strong | C-O stretch |
| ~ 700 - 900 | Strong | C-H out-of-plane bending |
Experimental Protocols
The following protocols are designed to yield high-quality NMR and IR spectra for 3-hydroxy-4-methylthiophene.
NMR Spectroscopy Protocol
5.1.1. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of high-purity 3-hydroxy-4-methylthiophene.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents like DMSO-d₆ or acetone-d₆ can be used, but will result in different chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
5.1.2. ¹H NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[1]
-
Tuning and Shimming: Tune the probe and shim the magnetic field to achieve homogeneity.
-
Locking: Lock the field frequency using the deuterium signal from the solvent.
-
Pulse Sequence: Utilize a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 12 ppm.
-
Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically sufficient.
5.1.3. ¹³C NMR Data Acquisition
-
Pulse Sequence: Employ a proton-decoupled pulse sequence.
-
Spectral Width: Set a spectral width of approximately 220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[1]
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
5.1.4. Data Processing
-
Fourier Transform: Apply a Fourier transformation to the Free Induction Decay (FID).
-
Phasing: Phase correct the resulting spectrum.
-
Calibration: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative proton ratios.
FTIR Spectroscopy Protocol
5.2.1. Sample Preparation (KBr Pellet Method)
-
Grinding: Grind a small amount (1-2 mg) of 3-hydroxy-4-methylthiophene with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
5.2.2. Data Acquisition
-
Background Scan: Run a background spectrum of the empty sample compartment.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
Molecular Structure
Caption: Molecular Structure of 3-Hydroxy-4-methylthiophene
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic analysis of 3-hydroxy-4-methylthiophene. The provided ¹H NMR, ¹³C NMR, and IR data, derived from the analysis of structurally similar compounds, serves as a robust reference for researchers working with this molecule. The experimental protocols outlined herein offer a standardized approach to acquiring high-quality spectral data, ensuring reproducibility and accuracy in structural characterization. As with any predictive data, experimental verification is the ultimate standard. However, this guide provides a strong and scientifically-grounded starting point for the spectroscopic investigation of 3-hydroxy-4-methylthiophene.
References
-
BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Retrieved from BenchChem website.[1]
Sources
Introduction to the Mass Spectrometric Analysis of 3-Hydroxy-4-methylthiophene
An In-Depth Technical Guide to the Mass Spectrometry of 3-Hydroxy-4-methylthiophene
Abstract: This technical guide provides a comprehensive examination of the mass spectrometric analysis of 3-Hydroxy-4-methylthiophene (C₅H₆OS), a heterocyclic compound of interest in synthetic chemistry and drug development. We present a detailed, first-principles approach to its characterization using two complementary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). This document outlines optimized experimental protocols, explains the causal-based reasoning for methodological choices, and provides an in-depth analysis of the predicted fragmentation patterns and spectral data. The guide is intended for researchers, scientists, and analytical chemists who require a robust framework for the structural elucidation and molecular weight confirmation of substituted thiophenes and related heterocyclic molecules.
3-Hydroxy-4-methylthiophene is an aromatic organosulfur compound featuring a thiophene ring substituted with both a hydroxyl and a methyl group. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and metabolite identification in various scientific domains, including pharmaceutical research and materials science. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight from minimal sample quantities.
This guide moves beyond a simple recitation of methods. As an application-focused document, it delves into the rationale for selecting specific MS techniques, providing a strategic framework for analysis. We will explore both a "hard" ionization method, Electron Ionization (EI), which provides rich structural information through fragmentation, and a "soft" ionization method, Electrospray Ionization (ESI), which excels at confirming molecular weight with minimal fragmentation.[1][2] By leveraging the complementary nature of these techniques, a complete and confident characterization of 3-Hydroxy-4-methylthiophene can be achieved.
Physicochemical Properties & Structural Data
A foundational understanding of the analyte's properties is critical for designing any mass spectrometric method. The key characteristics of 3-Hydroxy-4-methylthiophene are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₅H₆OS | --- |
| Molecular Weight (Monoisotopic) | 114.0140 Da | Calculated |
| Molecular Weight (Average) | 114.17 g/mol | Calculated |
| Chemical Structure | --- | |
| Key Functional Groups | Thiophene Ring, Hydroxyl (Phenolic-like), Methyl | --- |
Core Principles: Selecting the Right Ionization Technique
The choice of ionization method is the most critical decision in a mass spectrometric workflow. It dictates the type of information that can be obtained.
-
Electron Ionization (EI): This technique utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte, inducing significant and reproducible fragmentation.[2][3] This "hard" ionization is ideal for elucidating the molecule's structure by piecing together the resulting fragment puzzle. The standardized energy allows for the creation of spectral libraries for compound identification.[3]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal excess energy.[1][4][5] This results in the observation of the intact molecule, typically as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. ESI is the method of choice for confirming molecular weight and is the standard interface for Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
The following workflow diagram illustrates the general analytical pathway for both techniques.
Electron Ionization Mass Spectrometry (EI-MS) Analysis
Rationale for EI-MS
EI-MS is employed for its ability to generate a detailed fragmentation "fingerprint" of the analyte. For 3-Hydroxy-4-methylthiophene, this is essential for confirming the substitution pattern on the thiophene ring. The stability of the aromatic thiophene ring suggests that the molecular ion will be clearly visible, while the substituents (hydroxyl and methyl groups) provide predictable cleavage points.[6]
Experimental Protocol: Gas Chromatography-EI-MS
This protocol is designed for a standard quadrupole GC-MS system.
-
Sample Preparation: Prepare a 100 µg/mL solution of 3-Hydroxy-4-methylthiophene in a volatile, high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
GC Separation:
-
Injector: 250°C, Split mode (20:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
-
MS Interface:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
Predicted EI Mass Spectrum and Fragmentation Pathway
Upon electron impact, 3-Hydroxy-4-methylthiophene (MW 114.01) will form a molecular ion (M•⁺) at m/z 114 . This peak is expected to be prominent due to the stability of the aromatic ring.[6] The subsequent fragmentation is driven by the loss of stable neutral molecules and radicals.
Primary Fragmentation Mechanisms:
-
Loss of CO: Hydroxy-substituted aromatic rings frequently undergo rearrangement and loss of a neutral carbon monoxide (CO) molecule. This would lead to a significant fragment at m/z 86 .[7]
-
Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the ring and the methyl group results in the loss of a methyl radical (15 Da), producing an ion at m/z 99 .
-
Loss of a Hydrogen Radical (•H): Benzylic-like cleavage from the methyl group can lead to the loss of a hydrogen atom, forming a stable ring-expanded tropylium-like ion at m/z 113 .[6]
The predicted fragmentation pathway is visualized below.
| m/z (Predicted) | Ion Formula | Proposed Structure / Loss | Mechanism |
| 114 | [C₅H₆OS]•⁺ | Molecular Ion (M•⁺) | Electron impact ionization |
| 113 | [C₅H₅OS]⁺ | [M - H]⁺ | Loss of H radical from methyl group |
| 99 | [C₄H₃OS]⁺ | [M - CH₃]⁺ | Loss of methyl radical |
| 86 | [C₄H₆S]•⁺ | [M - CO]•⁺ | Loss of neutral Carbon Monoxide |
| 71 | [C₃H₃S]⁺ | [M - CH₃ - CO]⁺ | Subsequent loss of CO from m/z 99 |
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
Rationale for ESI-MS
ESI-MS is the ideal technique for unambiguously determining the molecular weight of 3-Hydroxy-4-methylthiophene. Its "soft" nature ensures the molecule remains intact, preventing the potential ambiguity of a weak or absent molecular ion in an EI spectrum.[1][5] Furthermore, its direct compatibility with liquid chromatography (LC) makes it indispensable for analyzing the compound in complex matrices, such as reaction mixtures or biological samples.
Experimental Protocol: Liquid Chromatography-ESI-MS
This protocol is designed for a standard HPLC system coupled to a single quadrupole or TOF mass spectrometer.
-
Sample Preparation: Prepare a 10 µg/mL solution of 3-Hydroxy-4-methylthiophene in a 50:50 mixture of Water:Methanol with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.
-
LC Separation:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Interface (ESI Source):
-
Ionization Mode: Positive and Negative ESI.
-
Capillary Voltage: +4.0 kV (Positive Mode), -3.5 kV (Negative Mode).
-
Drying Gas (N₂): Flow rate of 10 L/min at 350°C.
-
Nebulizer Pressure: 45 psi.
-
-
MS Detection:
-
Mass Range: Scan from m/z 50 to 250.
-
Fragmentation Voltage: Low (e.g., 70V) to minimize in-source fragmentation.
-
Predicted ESI Mass Spectrum
The ESI mass spectrum will be significantly simpler than the EI spectrum. The primary goal is to observe the pseudo-molecular ions.
| Ion Mode | Predicted m/z | Ion Formula | Ion Type |
| Positive | 115.0212 | [C₅H₇OS]⁺ | Protonated Molecule [M+H]⁺ |
| Negative | 113.0067 | [C₅H₅OS]⁻ | Deprotonated Molecule [M-H]⁻ |
Minimal to no fragmentation is expected under standard ESI conditions. The observation of both the [M+H]⁺ and [M-H]⁻ ions provides extremely high confidence in the assigned molecular weight.
Conclusion: A Synergistic Approach to Characterization
The robust characterization of 3-Hydroxy-4-methylthiophene via mass spectrometry is best achieved through a synergistic application of both Electron Ionization and Electrospray Ionization techniques.
-
EI-MS provides an invaluable structural fingerprint, allowing for the confirmation of the molecule's core structure and substituent arrangement through predictable fragmentation pathways, such as the characteristic loss of CO.
-
ESI-MS delivers an unambiguous confirmation of the monoisotopic molecular weight, which is critical for verifying elemental composition, especially when coupled with a high-resolution mass analyzer.
By integrating the data from these two powerful techniques, researchers and drug development professionals can achieve a self-validating and comprehensive understanding of this important heterocyclic compound, ensuring scientific integrity and accelerating research outcomes.
References
-
Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical and Translational Science. [Link]
-
3,4-Bis(Hydroxymethyl)thiophene. PubChem. [Link]
-
Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry. [Link]
-
Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
-
Mass spectrometry of dimethylthiophosphinates of aromatic hydroxy compounds. Biomedical Mass Spectrometry. [Link]
-
Determination of 3-methylthiophene (CAS: 616-44-4) on air samples taken in the working environment. Analytice. [Link]
-
Characterization of hydroxyphthioceranoic and phthioceranoic acids by charge-switch derivatization and CID tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]
-
3-Methylthiophene. Wikipedia. [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
3-(Methylthio)thiophene. PubChem. [Link]
-
Chemical Properties of Thiophene, 3-methyl- (CAS 616-44-4). Cheméo. [Link]
-
Higher Order Mass Spectrometry Techniques Applied to Biopharmaceuticals. LCGC International. [Link]
-
4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]
-
Electron Ionization for GC–MS. Chromatography Online. [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]
-
Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. MDPI. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science. [Link]
-
Electron ionization. Wikipedia. [Link]
-
3-methylthiophene. Organic Syntheses Procedure. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. [Link]
-
Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Substituted Thiophenes in Medicinal Chemistry: Synthesis, Pharmacological Signaling, and Drug Development Workflows
Executive Summary: The Strategic Value of Thiophene Bioisosterism
In contemporary medicinal chemistry, the substitution of a benzene ring with a thiophene bioisostere is rarely a mere structural tweak; it is a strategic modulation of a molecule's physicochemical and pharmacokinetic space. Thiophenes (C₄H₄S) are five-membered, sulfur-containing heteroaromatics that offer similar steric bulk to phenyl rings but possess distinct electron density profiles and altered dihedral angles [[1]](). This unique profile enhances lipophilicity and target binding affinity, which is why the thiophene moiety currently ranks 4th among sulfur-containing small molecules in US FDA drug approvals 2. Recent FDA approvals, such as the opioid agonist oliceridine, underscore the enduring utility of this scaffold in modern therapeutics [[3]]().
As an Application Scientist, I approach thiophene derivatization as a highly predictable method to optimize target engagement, metabolic half-life, and synthetic tractability.
Synthetic Methodologies: The Gewald Reaction
When designing high-throughput libraries of substituted thiophenes, the Gewald reaction remains the gold standard. This multicomponent reaction (MCR) synthesizes highly functionalized 2-aminothiophenes in a single pot from a ketone or aldehyde, an α-cyanoester, and elemental sulfur 4.
Mechanistic Causality: From a kinetic and thermodynamic standpoint, the reaction is a masterclass in funneling complex equilibria. The process is initiated by a base-catalyzed (e.g., piperidine) Knoevenagel-Cope condensation to form an α,β-unsaturated intermediate 4. We utilize secondary amines because they efficiently deprotonate the active methylene while avoiding unwanted side reactions. The resulting allylic anion executes a nucleophilic attack to open the elemental sulfur (S₈) ring 4.
This step generates a complex, kinetically controlled equilibrium of polysulfide intermediates. However, the lack of a resonance-stabilized leaving group means these polysulfides have no thermodynamic benefit to remain open 4. The singular driving force of the reaction is the irreversible intramolecular cyclization and subsequent aromatization into the thiophene ring, which acts as a thermodynamic sink 4.
Thermodynamic and kinetic flow of the Gewald reaction mechanism.
Pharmacological Landscape & Target Signaling
The inclusion of a thiophene ring often serves as a "metabolic handle" or a conformational lock in drug design.
-
Clopidogrel (Antiplatelet): Clopidogrel is a thienopyridine prodrug. The thiophene ring is not the active pharmacophore itself; rather, it is strategically placed to undergo CYP450-mediated oxidation in the liver. This ring-opening event generates a highly reactive thiol metabolite that forms an irreversible disulfide bond with a cysteine residue on the P2Y12 receptor, effectively halting ADP-mediated platelet aggregation [[2]]().
-
Olanzapine (Antipsychotic): In thienobenzodiazepines like olanzapine, the thiophene ring replaces a benzene ring to subtly alter the dihedral angle of the tricyclic core. This conformational shift is critical for achieving dual antagonism at both dopamine D₂ and serotonin 5-HT₂A receptors 2.
-
Natural Metabolites & Fused Systems: Beyond synthetic drugs, naturally occurring polythiophenes (found in the Asteraceae plant family) exhibit potent antimicrobial and anti-inflammatory properties, often acting via phototoxic mechanisms or enzyme inhibition (e.g., Cathepsin D) 5. Furthermore, fused systems like benzothiophenes are synthesized using reagents like Lawesson's reagent to access even broader pharmacological spaces .
Pharmacological activation and signaling pathway of Clopidogrel.
Quantitative Structure-Activity Relationship (QSAR) Profiling
To rationalize the impact of thiophene substitution, we must look at the data. The following table summarizes key FDA-approved thiophene derivatives and the structural causality behind their efficacy.
| Drug Name | Pharmacological Class | Target/Mechanism | Key Thiophene Contribution |
| Olanzapine | Atypical Antipsychotic | D₂ / 5-HT₂A Antagonist | Modulates tricyclic dihedral angle for optimal receptor fit 2. |
| Clopidogrel | Antiplatelet | P2Y12 Inhibitor | Acts as a metabolic handle; CYP450 oxidation yields active thiol 2. |
| Tiagabine | Anticonvulsant | GABA Reuptake Inhibitor | Lipophilic bis-thiophene anchor enhances blood-brain barrier penetration 2. |
| Oliceridine | Opioid Analgesic | µ-Opioid Receptor Agonist | Thiophene inclusion optimizes G-protein bias, reducing respiratory depression 3. |
| Duloxetine | Antidepressant (SNRI) | SERT / NET Inhibitor | Bioisosteric replacement of phenyl ring increases metabolic half-life. |
Experimental Workflow: High-Throughput Synthesis & Validation of Thiophene Libraries
I mandate that every synthetic workflow must be a self-validating system. The following protocol details the microwave-assisted Gewald synthesis of 2-aminothiophenes, designed for reproducibility and immediate analytical feedback.
Protocol: Microwave-Assisted Gewald Synthesis
-
Objective: Rapid generation of substituted 2-aminothiophenes with built-in analytical checkpoints.
-
Causality: Microwave irradiation provides uniform dielectric heating, rapidly overcoming the ~25.4 kcal/mol activation energy barrier required for the nucleophilic attack on S₈ 4, reducing reaction times from hours to minutes.
Step 1: Reagent Assembly & Condensation
-
Action: In a 10 mL microwave vial, combine 1.0 mmol of the target ketone, 1.0 mmol of malononitrile, and 1.2 mmol of elemental sulfur (S₈) in 3 mL of absolute ethanol. Add 0.5 equivalents of piperidine.
-
Self-Validation Checkpoint 1: Before heating, sample the mixture for LC-MS. The appearance of the Knoevenagel-Cope condensation mass confirms the formation of the α,β-unsaturated intermediate 4. If this mass is absent, the base concentration is insufficient.
Step 2: Microwave Irradiation
-
Action: Seal the vial and irradiate at 90°C for 15 minutes under constant stirring.
-
Self-Validation Checkpoint 2: Visual inspection. The solution must transition from a pale yellow suspension to a deep, homogenous red/brown solution. This color shift is the macroscopic indicator of transient polysulfide intermediate formation 4.
Step 3: Cyclization and Precipitation
-
Action: Crash cool the vial in an ice bath (0°C) for 10 minutes. The sudden drop in temperature forces the thermodynamically stable 2-aminothiophene to precipitate out of the complex equilibrium 4.
-
Self-Validation Checkpoint 3: Filter the precipitate and run a rapid ¹H NMR (in DMSO-d₆). A sharp singlet integrating to 1H at approximately 6.5–6.8 ppm confirms the presence of the solitary C4 proton on the newly formed thiophene ring. The presence of a broad singlet at ~7.2 ppm (integrating to 2H) confirms the primary amine.
Step 4: Purification
-
Action: Recrystallize the crude solid from hot ethanol to remove residual sulfur and piperidine.
-
Self-Validation Checkpoint 4: HPLC analysis must show >95% purity at 254 nm before the compound is cleared for biological screening.
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. 4
-
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors | MDPI. 5
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance | NIH. 1
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads | PMC / NIH.2
-
Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules | Taylor & Francis. 3
-
Thiophene Synthesis Services | BOC Sciences.
Sources
- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Hydroxy-4-methylthiophene
Abstract
3-Hydroxy-4-methylthiophene is a valuable heterocyclic building block in medicinal chemistry and materials science, finding application in the development of kinase inhibitors and conjugated polymers.[1] However, its synthesis requires precise regiochemical control to install the substituents at the 3- and 4-positions of the thiophene ring. This application note provides a detailed, reliable, and efficient three-step protocol for the synthesis of 3-Hydroxy-4-methylthiophene starting from the commercially available precursor, 3-bromo-4-methylthiophene. The described methodology leverages a highly selective lithium-halogen exchange, followed by borylation and subsequent oxidative hydroxylation to yield the target compound. This guide offers in-depth explanations for experimental choices, a complete step-by-step protocol, and expected characterization data to ensure reproducibility and success.
Introduction and Synthetic Strategy
Substituted 3-hydroxythiophenes are key intermediates in the synthesis of a wide range of biologically active compounds and functional organic materials.[1][2] The core challenge in their synthesis lies in achieving specific substitution patterns on the thiophene ring without the formation of undesired isomers. Direct electrophilic substitution on a thiophene ring often leads to a mixture of products, complicating purification and reducing overall yield.
To overcome these challenges, this protocol employs a modern and highly regioselective approach starting from 3-bromo-4-methylthiophene , a readily available starting material.[1][3] The strategy is based on a sequence of well-established and high-yielding organometallic transformations:
-
Lithium-Halogen Exchange: The bromine atom at the 3-position is selectively exchanged with lithium using n-butyllithium (n-BuLi) at low temperatures. This generates a potent nucleophilic intermediate, 4-methyl-3-thienyllithium, with high regiochemical fidelity.
-
Borylation: The lithiated intermediate is trapped with an electrophilic boron source, triisopropyl borate, to form a stable 4-methyl-3-thienylboronic ester derivative.
-
Oxidative Hydroxylation: The carbon-boron bond of the boronic ester is oxidatively cleaved using hydrogen peroxide (H₂O₂) under basic conditions to install the hydroxyl group at the 3-position, yielding the final product.[4]
This pathway is advantageous due to its high selectivity, the mild conditions of the final oxidation step, and the commercial availability of the key starting material.
Figure 1: Overall synthetic workflow for 3-Hydroxy-4-methylthiophene.
Experimental Protocols
Safety Precautions: This protocol involves highly reactive and hazardous materials, including pyrophoric n-butyllithium and corrosive reagents. All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Part 1: Synthesis of 4-Methyl-3-thienylboronic acid pinacol ester
Principle & Rationale: The first step is a lithium-halogen exchange reaction, a robust method for converting aryl halides into reactive organolithium species.[5] The reaction is performed at -78 °C (dry ice/acetone bath) to prevent side reactions, such as the deprotonation of the methyl group or reaction at other positions on the thiophene ring. n-Butyllithium is a commonly used and effective reagent for this transformation. The resulting 4-methyl-3-thienyllithium is immediately trapped with triisopropyl borate. The borate ester is then hydrolyzed and esterified with pinacol to yield the stable and easily purifiable 4-methyl-3-thienylboronic acid pinacol ester.
Materials & Reagents:
-
3-Bromo-4-methylthiophene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Triisopropyl borate (1.2 eq)
-
Pinacol (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.
-
Under a positive pressure of argon, dissolve 3-bromo-4-methylthiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Add pinacol (1.2 eq) and stir vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the boronic ester as a solid or oil.
Part 2: Oxidation to 3-Hydroxy-4-methylthiophene
Principle & Rationale: The conversion of the boronic ester to the hydroxyl group is achieved through oxidative cleavage of the C-B bond.[4] Hydrogen peroxide acts as the oxidant, and a base (sodium hydroxide) is required to activate the peroxide and facilitate the rearrangement of an intermediate boronate complex, ultimately leading to the formation of the desired 3-hydroxythiophene. It is important to note that 3-hydroxythiophenes can exist in equilibrium with their keto tautomer, thiophen-3(2H)-one.[6]
Materials & Reagents:
-
4-Methyl-3-thienylboronic acid pinacol ester (1.0 eq)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution, 3.0 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
In a round-bottom flask, dissolve the 4-methyl-3-thienylboronic acid pinacol ester (1.0 eq) in THF.
-
Add the sodium hydroxide solution and cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add the 30% hydrogen peroxide solution (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench any excess peroxide by the slow addition of saturated aqueous sodium thiosulfate solution until a test with peroxide strips is negative.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-Hydroxy-4-methylthiophene.
Characterization Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for 3-Hydroxy-4-methylthiophene |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.9-7.1 (d, 1H, H-2), ~6.5-6.7 (d, 1H, H-5), ~5.5-6.0 (br s, 1H, -OH), ~2.1 (s, 3H, -CH₃). Note: Chemical shifts can vary depending on solvent and concentration. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~150-155 (C-3), ~120-125 (C-4), ~115-120 (C-2), ~110-115 (C-5), ~14-16 (-CH₃). |
| FT-IR (thin film, cm⁻¹) | ~3200-3500 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~1600, ~1450 (C=C stretch, aromatic). |
| Mass Spec. (EI) | m/z (%): 114 (M⁺), and other characteristic fragmentation patterns. |
References
-
Gronowitz, S., Zhang, Y., & Hörnfeldt, A. B. (1992). Pyridine-substituted hydroxythiophenes. I. Preparation of o-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes. Acta Chemica Scandinavica, 46, 654-660. Retrieved from [Link]
-
Bar, S. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1289. Retrieved from [Link]
-
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. Retrieved from [Link]
-
Gronowitz, S., & Hörnfeldt, A. B. (1986). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Journal of Heterocyclic Chemistry, 23(4), 1035-1049. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. CAS 30318-99-1: 3-Bromo-4-methylthiophene | CymitQuimica [cymitquimica.com]
- 4. Pyridine-substituted hydroxythiophenes. I. Preparation of o-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Synthesis of 3-Hydroxy-4-methylthiophene: A Detailed Application Protocol for Researchers
Abstract
This comprehensive guide details a robust and reliable two-step protocol for the synthesis of 3-hydroxy-4-methylthiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the construction of the thiophene ring via the Fiesselmann thiophene synthesis, followed by a saponification and decarboxylation sequence to yield the final product. This document provides an in-depth explanation of the reaction mechanisms, step-by-step experimental procedures, and critical process parameters, designed to enable researchers, scientists, and drug development professionals to successfully replicate this synthesis.
Introduction
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and organic electronics.[1][2] The specific substitution pattern of 3-hydroxy-4-methylthiophene makes it a particularly interesting scaffold for the development of novel bioactive molecules and functional materials. This guide provides a detailed, field-proven protocol for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice.
The selected synthetic strategy involves two key transformations:
-
Fiesselmann Thiophene Synthesis: A powerful ring-forming reaction that allows for the direct synthesis of 3-hydroxythiophene-2-carboxylic acid derivatives.[3][4][5]
-
Saponification and Decarboxylation: A subsequent hydrolysis of the ester and removal of the carboxylic acid group to afford the target molecule.[6][7]
This approach offers a high degree of control over the regiochemistry of the final product.
Reaction Schematics and Mechanism
The overall synthetic route is depicted below:
Figure 1: Overall synthetic workflow for 3-Hydroxy-4-methylthiophene.
Mechanism of the Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis proceeds through a base-catalyzed cascade of Michael additions followed by a Dieckmann condensation.[3][5]
Figure 2: Simplified mechanism of the Fiesselmann thiophene synthesis.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Ethyl 2-butynoate | C₆H₈O₂ | 112.13 | Commercially Available | |
| Methyl thioglycolate | C₃H₆O₂S | 106.14 | Commercially Available | |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | Commercially Available | Moisture sensitive |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially Available | Anhydrous |
| Sodium Hydroxide | NaOH | 40.00 | Commercially Available | |
| Hydrochloric Acid | HCl | 36.46 | Commercially Available | Concentrated |
| Copper Powder | Cu | 63.55 | Commercially Available | |
| Quinoline | C₉H₇N | 129.16 | Commercially Available |
Step 1: Synthesis of Methyl 3-hydroxy-4-methylthiophene-2-carboxylate
This procedure is adapted from the general principles of the Fiesselmann synthesis.[8]
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add potassium tert-butoxide (2.2 eq.) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of methyl thioglycolate (2.0 eq.) in anhydrous THF.
-
Add the methyl thioglycolate solution dropwise to the stirred suspension of potassium tert-butoxide over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes.
-
Add a solution of ethyl 2-butynoate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.
-
Acidify the aqueous mixture to pH 3-4 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-hydroxy-4-methylthiophene-2-carboxylate.
Step 2: Synthesis of 3-Hydroxy-4-methylthiophene (Saponification and Decarboxylation)
This two-part step involves the initial hydrolysis of the ester followed by the thermal decarboxylation of the resulting carboxylic acid.
Part A: Saponification
-
Dissolve the methyl 3-hydroxy-4-methylthiophene-2-carboxylate (1.0 eq.) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq.).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the 3-hydroxy-4-methylthiophene-2-carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Decarboxylation
-
In a round-bottom flask fitted with a distillation apparatus, combine the dried 3-hydroxy-4-methylthiophene-2-carboxylic acid (1.0 eq.), a catalytic amount of copper powder, and quinoline.
-
Heat the mixture under a nitrogen atmosphere. The temperature required for decarboxylation will vary but is typically in the range of 150-250 °C. The evolution of carbon dioxide should be observed.
-
Continue heating until the gas evolution ceases.
-
The product, 3-hydroxy-4-methylthiophene, can be isolated by distillation directly from the reaction mixture, often under reduced pressure.
-
Further purification can be achieved by redistillation or column chromatography.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Methyl thioglycolate has a strong, unpleasant odor.
-
Quinoline is toxic and should be handled with caution.
-
The decarboxylation step should be performed with care as gas is evolved.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
The presented two-step synthesis provides a reliable and scalable method for the preparation of 3-hydroxy-4-methylthiophene. The Fiesselmann thiophene synthesis offers an efficient route to the key intermediate, methyl 3-hydroxy-4-methylthiophene-2-carboxylate, and the subsequent saponification and decarboxylation steps proceed to yield the desired product. This detailed protocol, including mechanistic insights and practical considerations, should serve as a valuable resource for researchers in organic and medicinal chemistry.
References
-
Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fiesselmann thiophene synthesis. (n.d.). Grokipedia. Retrieved from [Link]
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Fiesselmann thiophene synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
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Fiesselmann-type synthesis of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Fiesselmann Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.). Google Patents.
-
Synthesis of 3-hydroxy-thiophene-4-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]
- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). Beilstein Journal of Organic Chemistry, 15, 2686–2695.
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3-methylthiophene. (n.d.). Organic Syntheses. Retrieved from [Link]
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1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde. (n.d.). Scribd. Retrieved from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). Energy & Fuels, 10(4), 776-788.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2977.
-
2-Butynoic acid, 4-hydroxy-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.). Google Patents.
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Application Note: Strategic Selection of Starting Materials for 3-Hydroxy-4-methylthiophene Synthesis
Document Type: Technical Application Note & Validated Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
Thiophene derivatives, particularly β-substituted variants like 3-hydroxy-4-methylthiophene, are privileged scaffolds in medicinal chemistry. They serve as critical intermediates for pharmaceuticals ranging from local anesthetics (e.g., Articaine analogs) to highly potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors[1][2].
Unlike α-substituted thiophenes (2- or 5-position), which can be accessed via direct C-H functionalization, the β-hydroxy-β'-methyl substitution pattern presents significant regiochemical challenges[3]. Direct hydroxylation or methylation of a pre-formed thiophene ring often yields intractable mixtures of regioisomers. Consequently, de novo ring construction from acyclic starting materials is the most reliable and scalable strategy.
This guide details the starting material selection and validated protocols for the synthesis of 3-hydroxy-4-methylthiophene via the Sulfide-Dieckmann-Aromatization pathway , offering superior atom economy and regiocontrol compared to alternative methods like the classic Fiesselmann condensation[4][5].
Strategic Rationale for Starting Materials
The synthesis of the 3-hydroxy-4-methylthiophene core is most efficiently achieved by first synthesizing its stable ester precursor: methyl 3-hydroxy-4-methylthiophene-2-carboxylate [1]. The selection of acyclic starting materials is governed by the need to establish the C–S–C bonds prior to a base-catalyzed ring closure.
-
Starting Material 1 (The Thiol Donor): Methyl Thioglycolate (Methyl 2-mercaptoacetate)
-
Role: Provides the nucleophilic sulfur atom and the C2-carboxylate functionality.
-
Causality: The methyl ester is chosen over the ethyl ester to strictly match the solvent and base (NaOMe/MeOH) used in the subsequent Dieckmann cyclization. This prevents transesterification side reactions that would complicate crystallization and yield an impure product profile.
-
-
Starting Material 2 (The Michael Acceptor): Methyl Methacrylate
-
Role: Provides the C3-C4-C5 carbon backbone and precisely installs the critical 4-methyl substituent.
-
Causality: The electron-withdrawing ester group activates the double bond for a Thia-Michael addition, ensuring rapid and quantitative formation of the acyclic thioether intermediate without the need for heavy metal catalysis.
-
Quantitative Data: Reagent Selection Matrix
The following table summarizes the stoichiometric and physicochemical parameters for the de novo construction of the thiophene core.
| Reagent / Starting Material | Role in Synthesis | MW ( g/mol ) | Equivalents | Expected Yield | Selection Rationale / Causality |
| Methyl Thioglycolate | Thiol Donor | 106.14 | 1.00 | N/A | Matches NaOMe base to prevent transesterification. |
| Methyl Methacrylate | Michael Acceptor | 100.12 | 1.05 | 95% (Step 1) | Installs the 4-methyl group regioselectively. |
| Piperidine | Catalyst | 85.15 | 0.05 | N/A | Mildly deprotonates thiol to enhance nucleophilicity. |
| Sodium Methoxide | Cyclization Base | 54.02 | 1.20 | 82% (Step 2) | Drives Dieckmann condensation via enolate precipitation. |
| Bromine (Br₂) | Aromatization Agent | 159.80 | 1.25 | 75% (Step 3) | Enables α-bromination followed by dehydrobromination[2]. |
| Lithium Hydroxide | Saponification | 23.95 | 3.00 | 90% (Step 4) | Mild ester cleavage prior to thermal decarboxylation[2]. |
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies include embedded Quality Control (QC) checks to ensure mechanistic fidelity at every stage.
Step 1: Thia-Michael Addition (Acyclic Thioether Formation)
-
Procedure: In a flame-dried round-bottom flask under N₂, charge methyl thioglycolate (1.0 eq) and cool to 0 °C. Add piperidine (0.05 eq) dropwise. Slowly add methyl methacrylate (1.05 eq) over 30 minutes to manage the exothermic conjugate addition. Stir at room temperature for 4 hours.
-
Causality: Piperidine acts as a catalytic base, increasing the equilibrium concentration of the highly nucleophilic thiolate anion, which rapidly attacks the β-carbon of the methacrylate.
-
Self-Validation (QC Check): Analyze an aliquot via FTIR. The complete disappearance of the characteristic thiol S-H stretch (~2550 cm⁻¹) confirms reaction completion.
Step 2: Dieckmann Cyclization
-
Procedure: Prepare a fresh solution of sodium methoxide (1.2 eq) in anhydrous methanol. Cool to 0 °C and add the acyclic thioether from Step 1 dropwise. Heat the mixture to reflux for 12 hours. Remove methanol under reduced pressure, quench with ice water, and acidify to pH 3 using 1M HCl to precipitate methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate .
-
Causality: The reaction is thermodynamically driven by the precipitation of the sodium enolate of the cyclic product. Rigorous removal of methanol shifts the equilibrium entirely toward the cyclized form.
-
Self-Validation (QC Check): ¹H NMR (CDCl₃) will show the disappearance of the acyclic methyl ester singlet and the appearance of a complex multiplet for the tetrahydrothiophene ring protons.
Step 3: Aromatization (Oxidative Dehydrogenation)
-
Procedure: Charge a flask equipped with a distillation head with the cyclic intermediate (1.0 eq) and glacial acetic acid (2.5 M concentration). Treat the stirred reaction with Br₂ (1.25 eq) and heat to 70 °C for 18 hours[2]. Cool to room temperature and remove acetic acid under reduced pressure to yield methyl 3-hydroxy-4-methylthiophene-2-carboxylate .
-
Causality: Bromine initially halogenates the position alpha to the ketone. The subsequent dehydrobromination is thermodynamically driven by the massive energetic payoff of forming the fully conjugated, aromatic thiophene ring[2]. (Note: Alternative industrial routes utilize hydroxylamine to form an oxime, followed by ammonia treatment to yield a 3-amino derivative, which is subsequently hydrolyzed[1][6]).
-
Self-Validation (QC Check): Mass Spectrometry (ESI+) will show the expected [M+H]⁺ (m/z 173.0) for the aromatic product. UV-Vis spectroscopy will reveal a significant bathochromic shift due to extended aromatic conjugation.
Step 4: Saponification & Decarboxylation
-
Procedure: Dissolve the ester from Step 3 in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature until TLC indicates complete consumption of the ester[2]. Acidify with 1M HCl to precipitate the carboxylic acid. Isolate the acid and heat it neat at 150 °C (or in quinoline with copper powder) until gas evolution ceases.
-
Causality: LiOH provides mild, highly nucleophilic hydroxide for ester cleavage without degrading the sensitive electron-rich thiophene ring. Thermal energy overcomes the activation barrier for decarboxylation, releasing CO₂ gas as an entropic driving force.
-
Self-Validation (QC Check): Visual confirmation of CO₂ bubbling cessation indicates the end of decarboxylation. ¹H NMR will definitively show a new highly deshielded aromatic proton singlet at the C2 position.
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression of the starting materials through the Dieckmann cyclization pathway.
Fig 1. De novo synthesis workflow for 3-hydroxy-4-methylthiophene via Dieckmann cyclization.
References
-
[1] Benchchem. Methyl 3-hydroxy-4-methylthiophene-2-carboxylate | 32711-57-2. Retrieved from:
-
[2] Journal of Medicinal Chemistry (ACS Publications). Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site. Retrieved from:
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[4] Wikipedia. Fiesselmann thiophene synthesis. Retrieved from:
-
[3] Benchchem. Introduction to the synthesis of β-substituted thiophenes. Retrieved from:
-
[5] Organic Letters (ACS Publications). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Retrieved from:
-
[6] Benchchem. Methyl 3-hydroxy-4-methylthiophene-2-carboxylate (Alternative Routes). Retrieved from:
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Application Notes and Protocols for the Derivatization of 3-Hydroxy-4-methylthiophene
Introduction: The Strategic Value of the 3-Hydroxy-4-methylthiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant presence in a multitude of FDA-approved pharmaceuticals.[1][2][3][4] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic properties while maintaining or enhancing biological activity. The 3-hydroxy-4-methylthiophene core, in particular, offers a versatile platform for chemical exploration. The hydroxyl group serves as a key handle for derivatization, enabling the fine-tuning of properties such as solubility, metabolic stability, and receptor-binding interactions. The adjacent methyl group provides a steric and electronic influence that can be exploited to achieve regioselective transformations.
This guide provides a detailed exploration of key derivatization strategies for 3-Hydroxy-4-methylthiophene, designed for researchers in drug discovery and synthetic chemistry. The protocols herein are presented not merely as a sequence of steps, but with a rationale grounded in chemical principles to empower the scientist to adapt and innovate.
Chemical Reactivity and Strategic Derivatization Sites
The reactivity of 3-hydroxy-4-methylthiophene is governed by the interplay of its functional groups. The hydroxyl group is a nucleophilic center, prime for O-alkylation and O-acylation. The thiophene ring itself is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution (SEAr). The combined electron-donating effects of the hydroxyl and methyl groups activate the ring, primarily directing electrophiles to the C2 and C5 positions.[5][6]
Caption: Key reactive sites on the 3-hydroxy-4-methylthiophene scaffold.
Strategy 1: O-Alkylation for Ether Synthesis
Scientific Rationale: Converting the phenolic hydroxyl group to an ether is a fundamental tactic in medicinal chemistry. This modification eliminates a hydrogen bond donor, which can significantly enhance membrane permeability and oral bioavailability. It also protects the hydroxyl group from metabolic conjugation (e.g., glucuronidation) and allows for the introduction of diverse structural motifs to probe receptor interactions. The Williamson ether synthesis is a robust and widely applicable method for this transformation.[7][8]
Protocol: Synthesis of 3-Methoxy-4-methylthiophene
Workflow Diagram
Caption: Workflow for the O-alkylation of 3-hydroxy-4-methylthiophene.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxy-4-methylthiophene (1.0 eq). Dissolve in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the more nucleophilic sodium thiophenoxide. The reaction is exothermic and produces H₂ gas, necessitating careful addition at low temperature.
-
Alkylation: After stirring at 0 °C for 30 minutes, add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: O-Alkylation
| Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Methyl Iodide | NaH | DMF | RT | 2-4 | 85-95 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6-8 | 80-90 |
| Benzyl Bromide | NaH | THF | RT | 4-6 | 90-98 |
Strategy 2: O-Acylation for Ester Synthesis
Scientific Rationale: O-acylation transforms the hydroxyl group into an ester. This is a common prodrug strategy, as esters can be readily hydrolyzed in vivo by esterase enzymes to release the active parent drug.[9] Acylation also provides a means to introduce different functional groups and can serve as a protecting group strategy during subsequent synthetic steps.[10]
Protocol: Synthesis of 3-Acetoxy-4-methylthiophene
Workflow Diagram
Caption: Workflow for the O-acylation of 3-hydroxy-4-methylthiophene.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 3-hydroxy-4-methylthiophene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Causality: Triethylamine acts as a base to neutralize the acidic byproduct (acetic acid). DMAP is a highly effective acylation catalyst that forms a more reactive intermediate with the anhydride.
-
Acylation: Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the product, which is often pure enough for subsequent steps without chromatography.
Data Summary: O-Acylation
| Acylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Acetic Anhydride | Et₃N | DMAP | DCM | RT | >95 |
| Benzoyl Chloride | Pyridine | None | Pyridine | RT | 90-98 |
Strategy 3: Electrophilic Aromatic Substitution (SEAr)
Scientific Rationale: Functionalizing the thiophene ring itself opens up a vast landscape of chemical possibilities. Halogenation, in particular, is a gateway reaction, installing a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.[5][11]
Protocol: Regioselective Bromination at the C2 Position
Workflow Diagram
Caption: Workflow for the regioselective bromination of a protected thiophene.
Step-by-Step Methodology: Note: Direct bromination of 3-hydroxy-4-methylthiophene can be complex. Protecting the hydroxyl group (e.g., as a methoxy or TBS ether) prior to bromination often provides cleaner results and higher yields.
-
Preparation: Dissolve the O-protected 3-hydroxy-4-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Bromination: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, while protecting the reaction from light by wrapping the flask in aluminum foil. Causality: NBS is a mild and highly selective source of electrophilic bromine (Br⁺). The electron-donating alkoxy and methyl groups strongly activate the C2 position, leading to high regioselectivity.[12]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor by TLC.
-
Work-up: Quench the reaction with aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted bromine.
-
Extraction & Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography.
Strategy 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryls and substituted aromatic compounds.[13] Starting from the 2-bromo derivative prepared in Strategy 3, this reaction allows for the precise and efficient formation of a new carbon-carbon bond, a critical step in building the complex molecular architectures required for modern drug candidates.[14][15][16][17]
Protocol: Synthesis of 2-Phenyl-3-methoxy-4-methylthiophene
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Preparation: In a flask suitable for reflux, combine the 2-bromo-3-methoxy-4-methylthiophene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent and Base: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 3.0 eq). Causality: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[15] The biphasic solvent system helps to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
-
Reaction: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Heat the reaction to reflux (e.g., 90-100 °C) with vigorous stirring. Monitor progress by TLC.
-
Work-up: After the reaction is complete, cool to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the coupled product.
Data Summary: Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 80-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 85-95 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | 75-90 |
References
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Substitution reactions of benzo[b]thiophen derivatives. Part VII. Reactions of 4-hydroxybenzo[b]thiophen, its 3-methyl derivative, and related compounds. RSC Publishing. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. RSC Publishing. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). THIOPHENE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the thiophene ring to prepare 3,4-alkoxythiophenes. Retrieved from [Link]
-
ResearchGate. (n.t.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]
- Google Patents. (n.d.). Procedure for bromination of alkylthiophenes.
-
Molecules. (2009). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. MDPI. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
-
Systematic Reviews in Pharmacy. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols. Retrieved from [Link]
-
YouTube. (2020, August 22). THIOPHENE (Electrophilic Substitution Reactions) By Dr. Monika Dakshene. Retrieved from [Link]
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ScienceDirect. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Retrieved from [Link]
-
Molecules. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
YouTube. (2023, August 9). Thiophene #!Electrophilic substitution reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
AIP Conference Proceedings. (2021). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Publishing. Retrieved from [Link]
-
Molecules. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. Retrieved from [Link]
-
Molecules. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. MDPI. Retrieved from [Link]
-
Molecules. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. Retrieved from [Link]
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ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]
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RSC Medicinal Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of 3-arylthiophen-4-amines 5 and 6. (i) Ph(Me)3NBr.... Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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Materials Chemistry Frontiers. (n.d.). Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations. RSC Publishing. Retrieved from [Link]
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Chemistry Central Journal. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Springer. Retrieved from [Link]
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Journal of Analytical Science and Technology. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Springer. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Analytica Chimica Acta. (2019). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Acylation of thiophene.
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European Journal of Organic Chemistry. (n.d.). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Wiley Online Library. Retrieved from [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 3-Hydroxy-4-methylthiophene Derivatives: A Guide for Researchers
The thiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Among the vast landscape of thiophene analogs, derivatives of 3-hydroxy-4-methylthiophene represent a particularly promising, yet underexplored, class of compounds. Their unique electronic and steric properties make them attractive candidates for interaction with a range of biological targets.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of 3-hydroxy-4-methylthiophene derivatives, along with detailed protocols for their synthesis and biological evaluation.
I. The 3-Hydroxy-4-methylthiophene Scaffold: A Privileged Structure
The 3-hydroxy-4-methylthiophene core is a five-membered aromatic ring containing a sulfur atom, with a hydroxyl group at the 3-position and a methyl group at the 4-position. This specific arrangement of substituents is critical to its biological potential. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The methyl group provides a lipophilic character and can influence the overall conformation of the molecule, impacting its binding affinity to target proteins.
II. Synthesis of 3-Hydroxy-4-methylthiophene Derivatives
The synthesis of the 3-hydroxy-4-methylthiophene core can be achieved through established methods in heterocyclic chemistry, most notably the Fiesselmann thiophene synthesis. This powerful reaction allows for the regioselective construction of 3-hydroxythiophenes from α,β-acetylenic esters and thioglycolic acid derivatives.[4]
Figure 1: Generalized workflow of the Fiesselmann thiophene synthesis.
Protocol 1: Synthesis of Methyl 3-hydroxy-4-methylthiophene-2-carboxylate
This protocol is adapted from established Fiesselmann synthesis procedures and serves as a foundational method for producing the core scaffold.
Materials:
-
Methyl 2-butynoate
-
Methyl thioglycolate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of methyl thioglycolate in methanol to the cooled sodium methoxide solution while stirring.
-
After the addition is complete, add methyl 2-butynoate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-hydroxy-4-methylthiophene-2-carboxylate.
III. Biological Activities and Evaluation Protocols
Preliminary studies and the broader thiophene literature suggest that 3-hydroxy-4-methylthiophene derivatives possess a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5]
A. Antimicrobial Activity
Thiophene derivatives are known to exhibit broad-spectrum antimicrobial activity. The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
3-Hydroxy-4-methylthiophene derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
B. Anticancer Activity
Several thiophene derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis. Preliminary investigations suggest that methyl 3-hydroxy-4-methylthiophene-2-carboxylate may inhibit cancer cell proliferation by modulating the MAPK/ERK signaling pathway.[3]
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
3-Hydroxy-4-methylthiophene derivative
-
Cancer cell lines (e.g., HeLa, HepG2)[3]
-
Normal cell line for cytotoxicity comparison (e.g., HEK-293T)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for an additional 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
C. Anti-inflammatory Activity
Thiophene-based compounds have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][5]
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
3-Hydroxy-4-methylthiophene derivative
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Divide the rats into groups: control, standard drug, and test compound groups.
-
Administer the test compound or standard drug intraperitoneally or orally to the respective groups. Administer the vehicle to the control group.
-
After 30-60 minutes, induce inflammation by injecting carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
IV. Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 3-hydroxy-4-methylthiophene derivatives are limited, general principles from the broader thiophene literature can guide the design of new analogs.
-
Substitution at the 2- and 5-positions: The nature and position of substituents on the thiophene ring significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring, affecting its interaction with biological targets.
-
The role of the 3-hydroxy group: The hydroxyl group is a key pharmacophoric feature, likely involved in hydrogen bonding with target enzymes or receptors. Its modification, for instance, by conversion to a methoxy group, can help elucidate its importance for activity.
-
The influence of the 4-methyl group: The methyl group can provide beneficial hydrophobic interactions within a binding pocket and may also influence the orientation of other substituents.
Table 1: Representative Biological Activities of Thiophene Derivatives
| Compound Class | Biological Activity | Model System | Key Findings | Reference |
| Thiophene-2-carboxamides | Antibacterial | S. aureus, B. subtilis | 3-Amino substitution enhanced activity compared to 3-hydroxy and 3-methyl analogs. | |
| Fused Thiophene Derivatives | Anticancer | HeLa, HepG2 cells | A specific derivative showed low IC50 values of 12.61 µg/mL (HeLa) and 33.42 µg/mL (HepG2). | [3] |
| Thiophene-based Compounds | Anti-inflammatory | In vitro enzyme assays | Inhibition of COX and LOX enzymes is a common mechanism. | [1][5] |
V. Conclusion and Future Directions
3-Hydroxy-4-methylthiophene derivatives represent a promising scaffold for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the potential of this compound class. Future work should focus on synthesizing a library of derivatives with diverse substitutions at the 2- and 5-positions to establish a detailed structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets responsible for their antimicrobial, anticancer, and anti-inflammatory effects.
VI. References
-
Black, W. C., et al. (2007). Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site. Journal of Medicinal Chemistry, 50(19), 4649–4658. [Link]
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Nancy, N., & Soam, P. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 21(14), 1836–1853. [Link]
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ResearchGate. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]
-
Mendonça, F. J. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4335. [Link]
-
Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 185. [Link]
-
ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
Mendonça, F. J. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4335. [Link]
-
Kumar, D., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104085. [Link]
-
Encyclopedia MDPI. (2021, October 9). Thiophene-Based Compounds. Retrieved from [Link]
-
K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Retrieved from [Link]
-
Chen, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(17), 9631–9637. [Link]
-
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Chemistry, 12. [Link]
-
Grokipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Bhat, G. V., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 15(1), 22. [Link]
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ResearchGate. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
-
Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220. [Link]
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
SciSpace. (2012, April 5). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. Retrieved from [Link]
-
Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(2), 10-19. [Link]
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Asian Publication Corporation. (n.d.). AJ C. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Sabat, M., et al. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Current Organic Synthesis, 14(6), 785-817. [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. [Link]
-
Alfadil, A., et al. (2024). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences, 86(1), 164-171. [Link]
-
Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
SlideShare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-inflammatory Activity (Carrageenan Induced Paw Edema Test in Rats).... Retrieved from [Link]
-
Khan, A., et al. (2018). Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. Journal of Ayurveda and Integrative Medicine, 9(3), 173–178. [Link]
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Kazin, N. A., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2686–2694. [Link]
-
El-Sayed, N. F. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2848. [Link]
Sources
Antioxidant properties of thiophene compounds
Application Note: Comprehensive Evaluation of Antioxidant Properties in Thiophene Derivatives
Executive Summary
Thiophene derivatives represent a privileged scaffold in medicinal chemistry, offering distinct advantages over their benzene isosteres due to the electron-rich nature of the sulfur atom. While often explored for anti-inflammatory and anticancer properties, their potential as potent antioxidants—specifically as chain-breaking agents in lipid peroxidation—is frequently under-characterized.
This guide moves beyond basic screening. It provides a rational, multi-tiered workflow designed to rigorously validate the antioxidant capacity of novel thiophene compounds. We progress from chemical assays (DPPH/ABTS/FRAP) to biologically relevant systems (Lipid Peroxidation) and finally to cellular efficacy (Intracellular ROS), ensuring a data package robust enough for IND-enabling studies.
Mechanistic Foundation & SAR Insights
To optimize thiophene antioxidants, one must understand the duality of their mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .[1]
-
The Sulfur Advantage: The sulfur atom in the thiophene ring acts as an electron donor, stabilizing cationic radical intermediates. This lowers the ionization potential (IP) compared to phenyl rings, facilitating SET mechanisms.
-
Substituent Effects (SAR):
-
3-Amino & 3-Hydroxy Groups: These are critical for HAT. They provide a labile hydrogen atom. The resulting radical is stabilized by resonance with the thiophene sulfur.
-
Electron-Withdrawing Groups (EWG): Groups like esters (-COOEt) or cyano (-CN) at the 2- or 5-positions can tune the stability of the radical, preventing pro-oxidant behavior.
-
Steric Hindrance: Bulky groups adjacent to the reactive center can prevent dimerization, a common deactivation pathway for thiophene radicals.
-
Visualizing the Mechanism
Figure 1: Dual mechanistic pathways (HAT vs. SET) for thiophene antioxidants. The pathway preference is dictated by solvent polarity and ring substitution.
Tier 1: Chemical Screening (The "Filter")
These assays are high-throughput filters to eliminate inactive compounds before costly biological testing.
Protocol A: DPPH Radical Scavenging Assay
Why this assay? DPPH is a stable nitrogen radical. It primarily detects HAT activity. Thiophenes with amine/hydroxyl groups perform best here.
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).
-
Standard: Ascorbic Acid or Trolox (10–100 µg/mL).
-
Solvent: Methanol (preferred over ethanol for solubility of lipophilic thiophenes).
Procedure:
-
Preparation: Prepare a dilution series of the thiophene derivative in Methanol (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
-
Reaction: In a 96-well plate, mix 100 µL of test sample with 100 µL of DPPH stock .
-
Control: 100 µL Methanol + 100 µL DPPH.
-
Blank: 200 µL Methanol.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes .
-
Expert Tip: Thiophenes can be light-sensitive. Light exposure during incubation can degrade the compound, leading to false negatives.
-
-
Measurement: Read Absorbance at 517 nm .
Protocol B: FRAP Assay (Ferric Reducing Antioxidant Power)
Why this assay? FRAP measures the ability to donate an electron (SET mechanism) to reduce Fe³⁺ to Fe²⁺. This is crucial for thiophenes lacking H-donors but possessing high electron density.
Reagents:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio just before use.[2] Warm to 37°C.[2][3][4][5][6][7]
Procedure:
-
Reaction: In a 96-well plate, add 10 µL of test sample (dissolved in DMSO/Methanol).
-
Activation: Add 190 µL of pre-warmed FRAP Reagent .
-
Incubation: Incubate at 37°C for 30 minutes (Standard is 4-10 mins, but thiophenes often show slow-release kinetics).
-
Measurement: Read Absorbance at 593 nm .
-
Note: The solution turns intense blue upon reduction.[8]
-
Tier 2: Biological Relevance (Membrane Protection)
Chemical radicals (DPPH) do not exist in the body. Lipid peroxides do. This assay validates if your thiophene can protect cell membranes.
Protocol C: Inhibition of Lipid Peroxidation (TBARS)
Context: We use egg yolk homogenate as a lipid-rich substrate (rich in polyunsaturated fatty acids) and induce oxidation with Fe²⁺.
Reagents:
-
Lipid Source: 10% (w/v) Egg Yolk homogenate in phosphate buffer (pH 7.4).
-
Inducer: 0.07 M FeSO₄.
-
TBA Reagent: 0.8% Thiobarbituric acid (TBA) in 1.1% SDS and 20% Acetic Acid (pH 3.5).
Procedure:
-
Mixture: Combine 0.5 mL Lipid Homogenate + 0.1 mL Test Compound + 0.05 mL FeSO₄ .
-
Peroxidation: Incubate at 37°C for 30 minutes to allow oxidation to occur.
-
Stop & Develop: Add 1.5 mL of TBA Reagent .
-
Heat: Vortex and heat at 95°C for 60 minutes . (This converts Malondialdehyde (MDA) to the pink MDA-TBA adduct).[9]
-
Clarify: Cool, add 2 mL n-butanol, vortex, and centrifuge at 3000 rpm for 10 mins.
-
Measurement: Measure the absorbance of the organic (upper) layer at 532 nm .
Tier 3: Cellular Efficacy (The "Gold Standard")
Demonstrating activity inside a living cell is the final gate before in vivo studies.
Protocol D: Intracellular ROS Measurement (DCFH-DA)
Mechanism: DCFH-DA crosses the cell membrane and is cleaved by esterases to non-fluorescent DCFH.[6][7][10][11] Intracellular ROS oxidizes DCFH to fluorescent DCF.[5][6][7][10] If your thiophene works, fluorescence decreases.
Cell Line: HepG2 (Human liver cancer cells) - highly metabolically active.
Procedure:
-
Seeding: Seed HepG2 cells (2 × 10⁵ cells/well) in a black 96-well plate. Incubate 24h.
-
Probe Loading: Remove media. Wash with PBS. Add 10 µM DCFH-DA (in serum-free media). Incubate 30 mins at 37°C.
-
Critical Step: Wash cells 2x with PBS after loading to remove extracellular dye. This ensures you are measuring intracellular events.
-
-
Treatment: Add Test Compound (dissolved in media, <0.1% DMSO) for 1 hour.
-
Stress Induction: Add 600 µM H₂O₂ (or 200 µM AAPH) to induce oxidative stress. Incubate 1 hour.
-
Measurement: Read Fluorescence immediately.
-
Excitation: 485 nm
-
Emission: 535 nm
-
Workflow Visualization
Figure 2: The "Funnel" approach to validating thiophene antioxidants. Only compounds passing the chemical screen move to biological matrices.
Data Analysis & Interpretation
Calculating % Inhibition:
- : Absorbance of the radical/oxidant + solvent (no antioxidant).
- : Absorbance of the radical/oxidant + thiophene.[12]
Interpretation Table:
| Assay | Metric | Good Activity Benchmark | What it means for Thiophenes |
| DPPH | IC₅₀ (µg/mL) | < 20 µg/mL | Strong H-donor (likely -NH₂ or -OH present). |
| FRAP | Absorbance | > 2.0 (relative to FeSO₄) | High electron density; good SET capability. |
| TBARS | % Inhibition | > 60% at 100 µg/mL | Lipophilic enough to enter membranes and stop chain reactions. |
| Cell ROS | Fluorescence | < 50% of H₂O₂ Control | Cell-permeable and metabolically stable. |
References
-
Mechanisms of Antioxidant Action
-
Thiophene Synthesis & SAR
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Journal of Medicinal Chemistry / Taylor & Francis. 19[12][15][16][17][18]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 20[11][16][17][18]
-
-
Chemical Assay Protocols (DPPH/ABTS/FRAP)
-
Validating the Potential of Novel Thiophene Compounds: A Comparative Guide to In Vitro Evaluation. Benchchem. 21
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays. MDPI. 22[18]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power (FRAP) Assay.[2] Ultimate Treat. 2[11][15][23][17][18]
-
-
Biological Relevance (Lipid Peroxidation)
-
Cellular Assays (DCFH-DA)
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- 15. Regulation of the Intracellular ROS Level Is Critical for the Antiproliferative Effect of Quercetin in the Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Antibacterial Potential of 3-Hydroxy-4-methylthiophene
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Thiophene derivatives have emerged as a promising class of compounds, with numerous analogues demonstrating significant activity against a spectrum of bacterial pathogens, including multidrug-resistant strains.[1][2] This document provides a comprehensive guide for the investigation of 3-Hydroxy-4-methylthiophene as a potential antibacterial agent. We present detailed, field-proven protocols for the systematic evaluation of its efficacy and safety profile, grounded in established methodologies. These application notes are designed to equip researchers with the necessary tools to characterize the compound's antibacterial activity, elucidate its mechanism of action, and assess its therapeutic potential. The causality behind experimental choices is explained to provide a deeper understanding of the drug development process.
Introduction: The Promise of Thiophene Scaffolds in Antibacterial Drug Discovery
The thiophene ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Its derivatives have been successfully developed into approved drugs for various indications. In the realm of infectious diseases, thiophenes have shown considerable promise as potent antibacterial agents against both Gram-positive and Gram-negative bacteria.[1] The structural versatility of the thiophene scaffold allows for chemical modifications that can enhance antibacterial potency and spectrum of activity.[1][3]
The subject of this guide, 3-Hydroxy-4-methylthiophene, is a member of the hydroxythiophene subclass. While specific data on this particular compound is emerging, related hydroxythiophene derivatives have demonstrated notable antibacterial activity. For instance, one study highlighted a hydroxythiophene compound with significant antibacterial efficacy, with inhibition zones ranging from 15-21 mm, approaching the activity of Ampicillin.[4] This suggests that the hydroxyl group may play a crucial role in the compound's mechanism of action, potentially through interactions with bacterial targets.
These application notes will guide the researcher through a logical, stepwise process for the comprehensive evaluation of 3-Hydroxy-4-methylthiophene, from initial screening of its antibacterial activity to more in-depth mechanistic and safety studies.
Preliminary Antibacterial Screening: Determination of Minimum Inhibitory Concentration (MIC)
The first critical step in evaluating a novel antibacterial compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5][6] This fundamental measure of a compound's potency is essential for guiding further research.[7]
Principle of the Broth Microdilution Assay
The broth microdilution method is a standardized and widely used technique to determine the MIC of a compound.[8] It involves exposing a standardized bacterial inoculum to a series of twofold dilutions of the test compound in a liquid growth medium.[5] Following incubation, the presence or absence of visible bacterial growth is assessed. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[5]
Detailed Protocol for Broth Microdilution MIC Assay
Materials:
-
3-Hydroxy-4-methylthiophene (test compound)
-
96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Microplate reader (optional, for spectrophotometric reading)
-
Standard antibiotic for positive control (e.g., Ampicillin, Gentamicin)
-
Solvent for test compound (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[5] This can be done visually or with a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 3-Hydroxy-4-methylthiophene in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL after adding the inoculum. A common dilution series ranges from 64 µg/mL to 0.125 µg/mL.
-
Include a positive control well containing a standard antibiotic.
-
Include a growth control well containing only the bacterial inoculum in CAMHB.[9]
-
Include a sterility control well containing only CAMHB.[5]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well, except for the sterility control well.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
-
Reading and Interpretation of Results:
Data Presentation for MIC Values
Summarize the MIC values in a clear and structured table for easy comparison of the compound's activity against different bacterial strains.
| Bacterial Strain | Gram Stain | 3-Hydroxy-4-methylthiophene MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Insert experimental value] | [Insert experimental value] |
| Bacillus subtilis | Gram-positive | [Insert experimental value] | [Insert experimental value] |
| Escherichia coli | Gram-negative | [Insert experimental value] | [Insert experimental value] |
| Pseudomonas aeruginosa | Gram-negative | [Insert experimental value] | [Insert experimental value] |
dot
Caption: Experimental workflow for MIC determination by broth microdilution.
Characterizing Bactericidal vs. Bacteriostatic Activity: The Time-Kill Curve Assay
While the MIC assay determines the concentration of a compound that inhibits bacterial growth, it does not distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. The time-kill curve assay provides this crucial information by measuring the rate and extent of bacterial killing over time.[9][10]
Principles of the Time-Kill Curve Assay
This assay involves exposing a standardized bacterial inoculum to the test compound at various concentrations (typically multiples of the MIC) and quantifying the number of viable bacteria at different time points.[11] A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the CFU/mL from the initial inoculum.[9] A bacteriostatic effect is characterized by a < 3-log10 reduction.[9]
Detailed Protocol for the Time-Kill Curve Assay
Materials:
-
3-Hydroxy-4-methylthiophene
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Sterile PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in the logarithmic phase of growth, with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing 3-Hydroxy-4-methylthiophene at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control tube with no compound.[9]
-
Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of each dilution onto agar plates.[9]
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.[9]
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL against time for each concentration.
-
Example Data Presentation for Time-Kill Assay
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 2 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 4 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 6 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 8 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 24 | [Value] | [Value] | [Value] | [Value] | [Value] |
dot
Caption: General workflow for the time-kill curve assay.
Preliminary Safety Assessment: In Vitro Cytotoxicity
A crucial aspect of antibacterial drug development is ensuring that the compound is selectively toxic to bacteria and not to host cells. In vitro cytotoxicity assays provide an initial assessment of a compound's safety profile.[12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Detailed Protocol for MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
3-Hydroxy-4-methylthiophene
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of 3-Hydroxy-4-methylthiophene in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells.
-
Include untreated cells as a negative control and medium only as a blank.[12]
-
-
MTT Addition and Incubation:
-
After the desired exposure time (e.g., 24 hours), add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[8]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Elucidating the Mechanism of Action
Understanding how an antibacterial compound works is critical for its development. For thiophene derivatives, several mechanisms of action have been proposed.
Potential Mechanisms for Thiophene Derivatives
-
Inhibition of DNA Gyrase: Some thiophene derivatives have been shown to target DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1]
-
Disruption of Membrane Integrity: Certain thiophenes can increase the permeability of the bacterial membrane, leading to cell death.[2]
-
Inhibition of Metabolic Pathways: Antibacterial agents can interfere with essential metabolic pathways in bacteria, such as the synthesis of folic acid.[14]
-
Inhibition of ATP Synthase: Some antibiotics inhibit the production of ATP, the primary energy currency of the cell, by targeting ATP synthase.[14]
Further experimental studies, such as membrane permeabilization assays, DNA gyrase inhibition assays, and metabolic profiling, would be required to elucidate the specific mechanism of action of 3-Hydroxy-4-methylthiophene.
dot
Caption: Potential antibacterial mechanisms of action for thiophene derivatives.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial investigation of 3-Hydroxy-4-methylthiophene as a potential antibacterial agent. By systematically determining its MIC, characterizing its bactericidal or bacteriostatic properties, and assessing its preliminary safety profile, researchers can build a strong foundation for further development. Future studies should focus on elucidating the specific mechanism of action, exploring structure-activity relationships through the synthesis of analogues, and conducting in vivo efficacy studies in animal models of infection. The promising antibacterial activity observed in related thiophene compounds suggests that 3-Hydroxy-4-methylthiophene is a worthy candidate for continued investigation in the urgent search for new antimicrobial therapies.
References
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
- BenchChem. (2025). Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents.
- BenchChem. (2025). Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 62.
- BenchChem. (2025).
- Taylor & Francis Online. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.
- PMC. (2024).
- MDPI. (2016).
- ResearchGate. (2024).
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- Frontiers. (2024).
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- Antimicrobial Testing Laboratory. (n.d.).
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Helda - University of Helsinki. (n.d.). Validation of high-throughput time-kill assay.
- IJRPC. (n.d.). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC)
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- Sigma-Aldrich. (n.d.). Antibiotic Kill Curve.
- Emerald Publishing. (2019). Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics.
- Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
- YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview.
- PMC. (2023).
- MDPI. (2023). Cytotoxicity and Antibiofilm Activity of Silver-Polypropylene Nanocomposites.
- International Journal of Pharmaceutical Sciences Review and Research. (2019).
- Synthesis, Characterization of thiophene derivatives and its biological applic
- MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.
- PMC. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes.
- PMC. (n.d.).
- Library and Learning Center | Atmiya University. (n.d.).
- Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
- ResearchGate. (2024). (PDF)
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- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: 3-Hydroxy-4-methylthiophene as a Privileged Scaffold in the Structure-Based Design of PTP1B Inhibitors
Executive Summary
In the landscape of medicinal chemistry, the thiophene heterocycle is a highly versatile bioisostere for phenyl rings, offering unique electronic tunability and distinct steric geometries. Specifically, methyl 3-hydroxy-4-methylthiophene-2-carboxylate has emerged as a critical starting scaffold in the drug discovery pipeline for metabolic disorders. This application note details the structural rationale, mechanistic causality, and validated synthetic protocols for utilizing this compound to synthesize low-nanomolar inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)—a primary therapeutic target for Type 2 Diabetes and obesity [1].
Scientific Rationale & Mechanistic Insights
The Target Bottleneck: PTP1B vs. TCPTP Selectivity
PTP1B is a negative regulator of the insulin and leptin receptor pathways. Inhibiting PTP1B enhances insulin sensitivity and glycemic control. However, the development of PTP1B inhibitors has historically been plagued by two major hurdles:
-
Poor Membrane Permeability: Early inhibitors relied on highly charged phosphotyrosine (pTyr) mimetics that could not cross cell membranes.
-
Off-Target Toxicity: PTP1B shares a 72% overall sequence identity—and a 100% identity in the primary catalytic phosphate-binding pocket (Site A)—with T-cell protein tyrosine phosphatase (TCPTP). Inhibiting TCPTP leads to severe immunosuppression.
The Scaffold Solution: Engaging Site B
To overcome these hurdles, medicinal chemists employ structure-based drug design to target a secondary, non-conserved binding pocket known as Site B , located adjacent to the primary active site.
The 3-hydroxy-4-methylthiophene core is uniquely suited for this task. As demonstrated by Wilson et al. in the Journal of Medicinal Chemistry [2], the thiophene ring effectively anchors into the primary active site. Crucially, X-ray co-crystal structures reveal that the C3-hydroxyl group points directly through a "gateway" (lined by the Gly259 residue) toward Site B. By using the C3-OH as a synthetic vector (functional handle) to attach lipophilic extensions, researchers can bridge the two sites. This dual-site engagement simultaneously drives low-nanomolar potency, enhances hepatocyte cellular uptake, and flips the selectivity profile to heavily favor PTP1B over TCPTP [2].
Caption: Structural rationale for utilizing the C3-hydroxyl vector to engage PTP1B Site B.
Quantitative Data Presentation: The Impact of Site B Extension
The table below summarizes the structure-activity relationship (SAR) data, demonstrating why the functionalization of the C3-hydroxyl group is a mandatory step in modern PTP1B inhibitor design [2].
| Inhibitor Profile | Primary Target Binding | Site B Engagement | PTP1B Potency | TCPTP Selectivity | LAR Selectivity | CD45 Selectivity |
| Active-Site Only (e.g., Cmpd 3) | Yes (Catalytic Pocket) | No | Moderate | Poor (~2-3x more active on TCPTP) | Excellent (>150x) | Good (~87x) |
| Site B Extended (e.g., Cmpd 16/23) | Yes (Catalytic Pocket) | Yes (via C3-OH Linker) | Low Nanomolar | Improved (Favors PTP1B) | Excellent | Excellent |
Experimental Protocols: Core Functionalization Workflow
The following self-validating protocols detail the transformation of methyl 3-hydroxy-4-methylthiophene-2-carboxylate into a dual-site PTP1B inhibitor framework.
Caption: Synthetic workflow for functionalizing 3-hydroxy-4-methylthiophene into PTP1B inhibitors.
Protocol 4.1: Regioselective C5 Bromination
Causality: Before extending the molecule toward Site B, the thiophene core must be activated at the C5 position to allow for future hydrophobic tail addition. Acetic acid acts as a polar protic solvent that facilitates electrophilic aromatic substitution. The C2 position is blocked by the ester, ensuring strict regioselectivity at C5.
Step-by-Step Methodology:
-
Equip a round-bottom flask with a distillation head and magnetic stirrer.
-
Charge the flask with methyl 3-hydroxy-4-methylthiophene-2-carboxylate (1.0 eq) and glacial acetic acid (approx. 2.5 mL per mmol of substrate).
-
Add liquid bromine (Br₂, 1.25 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 70 °C for 18 hours to ensure complete conversion of the less reactive C5 position.
-
Cool to room temperature and remove the acetic acid under reduced pressure.
-
Purify via flash column chromatography (Hexanes/EtOAc) to yield the 5-bromo derivative.
Validation & Quality Control:
-
LC-MS: Confirm success by identifying the characteristic 1:1 isotopic pattern of bromine (M and M+2 peaks) in the mass spectrum.
-
¹H NMR: Verify the disappearance of the aromatic thiophene C5-H singlet (typically ~6.5–7.0 ppm).
Protocol 4.2: O-Alkylation of the C3-Hydroxyl Vector
Causality: This step builds the critical linker that will bridge the active site and Site B. Potassium carbonate (K₂CO₃) is chosen as a mild base because it is strong enough to deprotonate the relatively acidic phenolic-like C3-OH without hydrolyzing the C2 methyl ester. DMF provides a polar aprotic environment that accelerates the S_N2 displacement.
Step-by-Step Methodology:
-
Dissolve the 5-bromo-3-hydroxy intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Add anhydrous K₂CO₃ (2.0 eq) and stir for 15 minutes to allow for phenoxide formation.
-
Add ethyl bromoacetate or tert-butyl bromoacetate (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4–6 hours.
-
Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.
Validation & Quality Control:
-
TLC: Observe a shift to a significantly less polar spot (higher Rf) due to the masking of the free hydroxyl group.
-
¹H NMR: Look for the appearance of a new singlet (~4.6–4.8 ppm) corresponding to the methylene protons of the newly attached acetate linker.
Protocol 4.3: Suzuki-Miyaura Cross-Coupling at C5
Causality: The final core elaboration installs an aryl group at C5 to optimize van der Waals interactions within the primary catalytic pocket. A biphasic THF/Water system is utilized to dissolve both the organic thiophene substrate and the inorganic base required for the transmetalation step of the palladium catalytic cycle.
Step-by-Step Methodology:
-
In a Schlenk flask, combine the C3-alkylated 5-bromo intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Add a degassed mixture of THF and H₂O (typically 4:1 v/v).
-
Add the catalyst Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq).
-
Reflux the mixture under nitrogen for 12 hours.
-
Cool the mixture, filter through a pad of Celite to remove palladium particulates, and extract the filtrate with ethyl acetate.
-
Purify the concentrated crude product via silica gel chromatography.
Validation & Quality Control:
-
LC-MS: Confirm the loss of the bromine isotopic pattern and the appearance of the target mass corresponding to the cross-coupled product.
-
¹H NMR: Verify the integration of new aromatic protons corresponding to the coupled aryl ring.
References
-
Wilson, D. P., Wan, Z.-K., Xu, W.-X., Kirincich, S. J., Follows, B. C., Joseph-McCarthy, D., ... & Lee, J. (2007). Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site. Journal of Medicinal Chemistry, 50(19), 4681-4698. ACS Publications. Retrieved March 6, 2026, from[Link]
The Strategic Utility of 3-Hydroxy-4-methylthiophene in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, while its unique properties, such as enhanced drug-receptor interactions due to the sulfur atom, offer distinct advantages in drug design.[1] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties.[1][3] This has led to the incorporation of the thiophene moiety in numerous FDA-approved drugs.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving a key intermediate: 3-hydroxy-4-methylthiophene . The strategic placement of the hydroxyl and methyl groups on the thiophene ring offers versatile handles for synthetic elaboration, making it a valuable building block for the synthesis of complex pharmaceutical agents.
Physicochemical Properties and Synthetic Considerations
3-Hydroxy-4-methylthiophene is a functionalized thiophene with physical and chemical properties that make it a versatile intermediate. The hydroxyl group provides a site for a variety of chemical modifications, while the methyl group influences the electronic properties of the ring.
| Property | Value | Source |
| Molecular Formula | C5H6OS | N/A |
| Molecular Weight | 114.17 g/mol | N/A |
| Appearance | Expected to be a solid or high-boiling liquid | General Knowledge |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane | [4] |
The synthesis of substituted thiophenes can be achieved through various established methods, with the Gewald reaction being a particularly powerful tool for accessing highly functionalized thiophenes.[5][6]
Diagram: The Gewald Aminothiophene Synthesis
The Gewald reaction provides a convergent approach to synthesizing substituted 2-aminothiophenes, which can be further modified to obtain hydroxy-thiophenes.
Caption: Workflow of the Gewald aminothiophene synthesis.
Protocol 1: Synthesis of a 3-Hydroxy-4-methylthiophene Precursor
This protocol outlines a representative synthesis of a precursor to 3-hydroxy-4-methylthiophene, specifically methyl 3-amino-4-methylthiophene-2-carboxylate, which can be subsequently converted to the target hydroxyl compound. This method is adapted from the well-established Gewald reaction.[5][6]
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Elemental sulfur
-
Diethylamine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of ethyl acetoacetate and malononitrile in ethanol.
-
Add a catalytic amount of diethylamine and stir the mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Gewald Reaction: To the reaction mixture, add one equivalent of elemental sulfur.
-
Heat the mixture to 45-50°C and stir for 3-4 hours. The reaction should be maintained below 60°C.[7]
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 2-aminothiophene derivative.[7]
-
Hydrolysis and Decarboxylation (Conceptual): The resulting amino-ester can be hydrolyzed to the corresponding carboxylic acid, followed by diazotization and subsequent hydrolysis of the diazonium salt to yield the 3-hydroxy-4-methylthiophene. (Note: This is a standard transformation for converting an amino group to a hydroxyl group on an aromatic ring).
Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules
The 3-hydroxy-4-methylthiophene core is a valuable scaffold for the synthesis of a variety of biologically active compounds. The hydroxyl group can be readily derivatized to introduce new functionalities and modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.
Diagram: Synthetic Utility of 3-Hydroxy-4-methylthiophene
This diagram illustrates the potential synthetic transformations of the 3-hydroxy-4-methylthiophene intermediate.
Caption: Potential synthetic pathways from 3-hydroxy-4-methylthiophene.
Protocol 2: O-Alkylation of 3-Hydroxy-4-methylthiophene for Anticonvulsant Scaffolds
Thiophene-containing compounds have shown significant promise as anticonvulsant agents.[8] The synthesis of novel thiophene derivatives is an active area of research in the development of new antiepileptic drugs.[7][9] This protocol describes a general method for the O-alkylation of 3-hydroxy-4-methylthiophene, a key step in the synthesis of potential anticonvulsant candidates.
Materials:
-
3-Hydroxy-4-methylthiophene
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable polar aprotic solvent)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a dry round-bottom flask, dissolve 3-hydroxy-4-methylthiophene in acetone.
-
Add an excess of potassium carbonate to the solution.
-
To the stirred suspension, add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to yield the desired O-alkylated thiophene.
Application in the Synthesis of Articaine Intermediate
Methyl 3-amino-4-methylthiophene-2-carboxylate is a known intermediate in the manufacturing process of Articaine, a dental local anesthetic.[10] While the target molecule of this guide is the 3-hydroxy derivative, the synthesis of the 3-amino precursor is a crucial and closely related process, highlighting the importance of this substitution pattern in active pharmaceutical ingredient (API) synthesis.[11]
Conclusion and Future Perspectives
3-Hydroxy-4-methylthiophene represents a strategically important and versatile intermediate for the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the readily modifiable hydroxyl group and the inherent biological relevance of the thiophene scaffold. The protocols outlined in this document provide a foundational framework for researchers to explore the synthesis and application of derivatives of this valuable building block. As the demand for novel therapeutics continues to grow, the exploration of underexploited intermediates like 3-hydroxy-4-methylthiophene will be crucial in the discovery of next-generation medicines.
References
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Vertex AI Search.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. National Center for Biotechnology Information.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (2025, December). BenchChem.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. Royal Society of Chemistry.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC. National Center for Biotechnology Information.
- 32711-57-2|Methyl 3-hydroxy-4-methylthiophene-2-carboxylate|BLD Pharm. BLD Pharm.
- Synthesis and Antiepileptic Evaluation of Some New Thiophene Incorporated 1,5-Benzothiazepine Derivatives - Research Journal of Pharmacy and Technology. (2025, September 5). Research Journal of Pharmacy and Technology.
-
Synthesis and anticonvulsant activity of new 3'-aryl- 7-bromo-spiro[[3]benzothiophene-3,2'-[2][3] thiazolidine]-2,4'-dione deriv. Oriental Journal of Chemistry. Retrieved from
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023, February 20). National Center for Biotechnology Information.
- General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions - ResearchGate. ResearchGate.
- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Scholars Research Library.
- Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (2021, July 15). International Journal of Pharmaceutical Quality Assurance.
- Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations. Materials Chemistry Frontiers (RSC Publishing).
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. MDPI.
- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents. Google Patents.
- 3-methylthiophene - Organic Syntheses Procedure. Organic Syntheses.
- Comprehensive Overview of 3-Methylthiophene (CAS: 616-44-4). (2025, March 2). NINGBO INNO PHARMCHEM CO.,LTD..
- Methyl 3-amino-4-methylthiophene-2-carboxylate CAS 85006-31-1. (2025, December 24). Watson International Ltd..
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.
- Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Shree Ganesh Remedies Limited.
- 3-Methylthiophene | 616-44-4 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd..
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (2022, June 3). MDPI.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. nbinno.com [nbinno.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. impactfactor.org [impactfactor.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 11. watsonnoke.com [watsonnoke.com]
Application Note: Synthesis and Application of Poly(3-Hydroxy-4-methylthiophene)
Introduction: The Untapped Potential of Functionalized Polythiophenes
Polythiophenes are a significant class of conjugated polymers, renowned for their exceptional electronic, optical, and thermal properties.[1][2] Their utility spans a wide range of applications, including organic field-effect transistors, light-emitting diodes, and chemical sensors.[1] The versatility of polythiophenes is largely due to the ease with which their properties can be tailored by modifying the thiophene ring with various functional groups.[1] While alkyl-substituted polythiophenes, such as the well-studied poly(3-hexylthiophene) (P3HT), have been extensively researched, the introduction of heteroatom-containing functional groups like hydroxyl (-OH) groups opens up new avenues for creating materials with novel functionalities.[3]
The monomer, 3-Hydroxy-4-methylthiophene, presents a unique opportunity to synthesize a polythiophene with a pendant hydroxyl group. This functional group can impart hydrophilicity, serve as a site for post-polymerization modification, and potentially influence the polymer's self-assembly and electronic properties through hydrogen bonding. This application note provides a comprehensive guide for researchers, chemists, and material scientists on the synthesis, characterization, and potential applications of poly(3-hydroxy-4-methylthiophene), with a focus on explaining the rationale behind the experimental choices.
Polymerization Strategies: Navigating the Synthesis of a Functionalized Polythiophene
The synthesis of poly(3-hydroxy-4-methylthiophene) can be approached through several methods, with chemical oxidative polymerization and electropolymerization being the most common for thiophene derivatives. The choice of method depends on the desired polymer properties, scale of the reaction, and the intended application.
Chemical Oxidative Polymerization
This is a widely used method for the large-scale synthesis of polythiophenes due to its simplicity and cost-effectiveness.[4] It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the polymerization of the monomer.[3][5]
Mechanism Rationale: The polymerization is believed to proceed through the formation of a radical cation on the thiophene ring upon oxidation.[6] These radical cations then couple, leading to the formation of dimer, trimer, and eventually, a long polymer chain. The regiochemistry of the coupling (i.e., the specific positions on the thiophene rings that form bonds) is a critical factor that influences the polymer's properties.[7]
Scientist's Note: The presence of the hydroxyl group on the thiophene ring can complicate this process. The -OH group is susceptible to oxidation and may participate in side reactions. Therefore, careful control of the reaction conditions, such as temperature and the rate of oxidant addition, is crucial. Alternatively, the hydroxyl group can be protected with a suitable protecting group (e.g., a silyl ether) prior to polymerization, followed by a deprotection step to yield the final polymer. This multi-step approach often leads to a more well-defined polymer.
Experimental Workflow for Chemical Oxidative Polymerization
Caption: Workflow for the chemical oxidative polymerization of 3-Hydroxy-4-methylthiophene.
Electropolymerization
Electropolymerization is a powerful technique for depositing thin, uniform films of conductive polymers directly onto an electrode surface.[8] This method offers excellent control over the film thickness and morphology.[8]
Mechanism Rationale: In this process, a potential is applied to an electrode immersed in a solution containing the monomer and a supporting electrolyte. The monomer is oxidized at the electrode surface, forming radical cations that polymerize on the electrode. The resulting polymer film is in its doped (conductive) state.
Scientist's Note: The choice of solvent and supporting electrolyte is critical and can significantly impact the properties of the resulting polymer film.[8] For 3-Hydroxy-4-methylthiophene, aprotic solvents like acetonitrile or dichloromethane are generally preferred to avoid interference from the hydroxyl group. The supporting electrolyte not only provides conductivity to the solution but its anions also act as dopants for the polymer.
Experimental Workflow for Electropolymerization
Sources
- 1. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. ignited.in [ignited.in]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. Polythiophene - Wikipedia [en.wikipedia.org]
- 8. Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxy-4-methylthiophene Synthesis & Yield Optimization
Welcome to the Technical Support Center for thiophene derivative synthesis. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks researchers face when synthesizing 3-hydroxy-4-methylthiophene and its esterified precursor, methyl 3-hydroxy-4-methylthiophene-2-carboxylate. This compound is a highly valuable intermediate in pharmaceutical manufacturing, most notably in the production of the local anesthetic Articaine[1].
The synthesis of highly functionalized thiophenes often suffers from poor regiocontrol, spontaneous dimerization, and low cyclization yields. This guide provides mechanistic explanations for these failures and offers self-validating, field-proven protocols to ensure high-yield, reproducible results.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant degradation and low yield (<40%) during the cyclization of α,β-acetylenic esters in the Fiesselmann synthesis? Causality & Solution: The Fiesselmann synthesis relies on the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters to generate 3-hydroxy-2-thiophenecarboxylic acid derivatives[2]. The initial deprotonation and nucleophilic attack are highly exothermic. If the reaction temperature exceeds 5°C during the addition phase, the base (e.g., sodium ethoxide) will trigger premature polymerization of the alkyne or hydrolysis of the ester group, leading to a complex, intractable tar[3]. Actionable Fix: Maintain strict cryogenic control (0–5°C) during the dropwise addition of the thioglycolate. Ensure absolute ethanol is used to prevent competitive hydroxide-mediated saponification[3].
Q2: Direct synthesis of the 3-hydroxy-4-methylthiophene core yields a mixture of regioisomers. How can I achieve >95% purity and strictly control the C4-methyl placement? Causality & Solution: Direct cyclization methods (like the Gewald reaction) often lack the steric or electronic directing groups necessary to force absolute regiocontrol. To bypass this, we strongly recommend synthesizing the core via a 3-amino-4-methylthiophene-2-carboxylate intermediate . By reacting 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride, you form a stable oxime. Subsequent treatment with ammonium hydroxide drives an aromatization reaction that locks the methyl group strictly at the C4 position, yielding the amino-thiophene at up to 96.5% yield and 98.3% purity[1]. The amino group can then be cleanly converted to a hydroxyl group via diazotization.
Q3: My isolated 3-hydroxythiophene degrades into an insoluble mass upon storage. What is the mechanism of this failure, and how do I prevent it? Causality & Solution: Unsubstituted 3-hydroxythiophenes are highly reactive. Due to keto-enol tautomerization, the electron-rich thiophene ring becomes susceptible to electrophilic attack from adjacent molecules, causing it to spontaneously dimerize into 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one[4]. Actionable Fix: Never store the fully decarboxylated 3-hydroxy-4-methylthiophene for extended periods. Maintain the C2-carboxylate protecting group (e.g., methyl 3-hydroxy-4-methylthiophene-2-carboxylate) until the final synthetic step. Alternatively, immediately trap the unstable hydroxyl group via O-alkylation using epichlorohydrin and potassium tert-butoxide in dimethyl sulfoxide (DMSO)[5].
Quantitative Data: Yield Comparison by Synthetic Route
To aid in route selection, the following table summarizes the expected quantitative outcomes of various synthetic strategies based on empirical laboratory data.
| Synthetic Route | Key Starting Materials | Intermediate Formed | Average Yield | Regiopurity |
| Oxime-Amino Route (Recommended) | 3-oxotetrahydrothiophene + NH₂OH | 3-Amino-thiophene | 92.0% – 96.5% | >98.0% |
| Fiesselmann Condensation | α,β-Acetylenic ester + Thioglycolate | Thiolane adduct | 65.0% – 75.0% | ~90.0% |
| Gewald Cyclization | Active methylene + Elemental Sulfur | 2-Aminothiophene | 60.0% – 70.0% | <85.0% |
Validated Experimental Protocols
Protocol A: High-Yield Synthesis via Amino-Intermediate (Articaine Precursor Route)
This self-validating protocol ensures perfect regiocontrol by utilizing a pre-formed tetrahydrothiophene ring[1].
-
Oxime Formation: Charge a dry, glass-lined reactor with 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add hydroxylamine hydrochloride (1.2 eq) to the solution under continuous stirring.
-
Thermal Condensation: Heat the mixture to 70–90°C and maintain for 4 hours. Validation Check: Analyze an aliquot via LC-MS to confirm >99% conversion to the oxime intermediate before proceeding.
-
Aromatization: Cool the reactor to room temperature (20–25°C). Add ammonium hydroxide (28% aqueous solution, 2.0 eq) dropwise. Stir for exactly 30 minutes. The basic conditions will drive the elimination and aromatization of the ring.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to afford methyl 3-amino-4-methylthiophene-2-carboxylate (Yield: ~96.5%).
-
Hydroxylation: Subject the isolated amino-thiophene to standard Sandmeyer-type diazotization (NaNO₂/H₂SO₄ at 0°C), followed by hydrolysis in boiling water to yield the target methyl 3-hydroxy-4-methylthiophene-2-carboxylate.
Protocol B: Optimized Fiesselmann Condensation
Use this protocol if starting from acyclic alkynes[2][3].
-
Base Preparation: Under a strict nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (0.01 mol) in absolute ethanol (20 mL).
-
Cryogenic Control: Cool the base solution to strictly 0–5°C using an ice-water/salt bath.
-
Thiol Addition: Add ethyl thioglycolate (0.01 mol) dropwise over 10 minutes, ensuring the internal temperature never exceeds 5°C. Stir for 15 minutes to generate the enethiolate salt.
-
Alkyne Condensation: Add the substituted α,β-acetylenic ester (0.01 mol) dissolved in absolute ethanol (10 mL) dropwise.
-
Cyclization: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 12 hours.
-
Workup: Evaporate the ethanol in vacuo. Dissolve the crude residue in distilled water and acidify with 2M HCl until pH 3 is reached, precipitating the 3-hydroxythiophene-2-carboxylate. Filter and recrystallize from ethanol/water.
Mechanistic Visualizations
Workflow for high-yield synthesis of 3-hydroxy-4-methylthiophene via an amino intermediate.
Temperature dependency in the Fiesselmann synthesis of 3-hydroxythiophenes.
References
- Methyl 3-hydroxy-4-methylthiophene-2-carboxyl
- Fiesselmann thiophene synthesis Wikipedia
- A Comparative Guide to the Synthesis of Functionalized Thiophenes Benchchem
- Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)
- SYNTHESIS OF 4-SUBSTITUTED METHYL 3-(2J-EP0XY)
Sources
- 1. Methyl 3-hydroxy-4-methylthiophene-2-carboxylate | 32711-57-2 | Benchchem [benchchem.com]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of 3-Hydroxy-4-methylthiophene
Welcome to the technical support resource for the purification of 3-Hydroxy-4-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. As a senior application scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure you can achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, properties, and purification of 3-Hydroxy-4-methylthiophene.
Q1: What are the key physical and chemical properties of 3-Hydroxy-4-methylthiophene I should be aware of during purification?
Understanding the physicochemical properties of 3-Hydroxy-4-methylthiophene is crucial for selecting an appropriate purification strategy.
-
Polarity: The hydroxyl group makes the molecule significantly more polar than its parent compound, 3-methylthiophene. This polarity means it will have a strong affinity for polar stationary phases like silica gel and will be more soluble in polar solvents.
-
Acidity: The hydroxyl group attached to the thiophene ring is weakly acidic. This property can be exploited for purification via acid-base extraction, allowing for separation from non-acidic impurities.
-
Stability: Hydroxylated thiophenes can be susceptible to oxidation, especially under basic conditions or in the presence of air and light, which can lead to coloration of the sample. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible.[3][4]
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale & Implications for Purification |
| Molecular Formula | C₅H₆OS | --- |
| Molecular Weight | 114.17 g/mol | --- |
| Appearance | Likely a pale yellow to light brown solid or high-boiling liquid. | Color may indicate purity; darker colors suggest oxidation or impurities. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone). Low solubility in nonpolar solvents (e.g., Hexane, Heptane). | Crucial for selecting solvents for recrystallization and chromatography. |
| Acidity (pKa) | Estimated to be around 9-11 (similar to phenol). | Allows for selective extraction into a basic aqueous phase. |
Q2: What are the likely impurities I might encounter in my crude 3-Hydroxy-4-methylthiophene?
Impurities will largely depend on the synthetic route. Common sources include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Reagents: Leftover reagents or their byproducts.
-
Isomers: Positional isomers (e.g., 2-Hydroxy-3-methylthiophene) may form depending on the regioselectivity of the synthesis.
-
Oxidation/Degradation Products: As mentioned, the compound can oxidize, leading to colored, often polymeric, impurities.
-
Solvents: Residual solvents from the reaction workup.
Q3: What are the best practices for storing purified 3-Hydroxy-4-methylthiophene?
To maintain the integrity of the purified compound, proper storage is essential.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Temperature: Refrigeration is recommended to slow down potential degradation pathways.[5]
-
Light: Store in an amber vial or a container protected from light to prevent photochemical degradation.
-
Container: Use a tightly sealed container to prevent moisture absorption, especially if the compound is hygroscopic.[5][6]
Troubleshooting Purification Issues
This section provides a question-and-answer guide to troubleshoot specific problems you may face during your experiments.
Problem: My final product is a persistent oil, but I expect a solid. What's going on?
Answer: This is a common issue often caused by impurities that depress the melting point and inhibit crystallization.
Possible Causes & Solutions:
-
Residual Solvent: Trace amounts of solvent can prevent your product from solidifying.
-
Solution: Dry the sample under high vacuum for an extended period (several hours to overnight). Gentle heating during this process can help, but be cautious of product degradation.
-
-
High Impurity Load: Even small amounts of impurities can act as a "eutectic" mixture.
-
Solution 1: Re-purify with Column Chromatography. This is the most effective way to remove impurities with different polarities. See the detailed protocol below.
-
Solution 2: Trituration. This involves washing the oil with a solvent in which your product is insoluble (or sparingly soluble), but the impurities are soluble. For a polar product like 3-Hydroxy-4-methylthiophene, a nonpolar solvent like hexane or a mixture of hexane/ethyl acetate would be a good starting point. Vigorously stir the oil with the solvent, which may induce crystallization.
-
Solution 3: Induce Crystallization. Dissolve the oil in a minimal amount of a hot solvent (e.g., toluene or ethyl acetate) and cool it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[7] Adding a "seed crystal" from a previous pure batch is also highly effective.
-
Problem: I'm seeing multiple spots on my TLC plate after column chromatography.
Answer: This indicates that your column chromatography did not achieve baseline separation of the components.
Possible Causes & Solutions:
-
Incorrect Mobile Phase (Eluent): The polarity of your solvent system may be too high, causing all compounds to elute quickly and together (high Rf values).
-
Solution: Develop a new eluent system using Thin Layer Chromatography (TLC). The ideal system should place the Rf of your target compound between 0.25 and 0.35 for optimal separation on a column.[8] Start with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity of the more polar solvent (e.g., 4:1, 2:1 Hexane:Ethyl Acetate).
-
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.
-
Solution: Use a proper ratio of crude material to silica gel. A general rule of thumb is a 1:30 to 1:50 weight ratio (e.g., for 1g of crude, use 30-50g of silica).
-
-
Poor Column Packing: Cracks, channels, or air bubbles in the stationary phase will lead to poor separation.
Problem: My yield is very low after purification.
Answer: Significant product loss can occur at multiple stages. A systematic review of your procedure is necessary.
Possible Causes & Solutions:
-
Product Still on the Column: Your eluent system may not have been polar enough to elute your highly polar product from the silica gel.
-
Solution: After your initial elution, flush the column with a much more polar solvent (e.g., pure ethyl acetate or even 5% methanol in ethyl acetate) and check these fractions by TLC.
-
-
Loss During Extractions: If your workup involves liquid-liquid extractions, you may have incomplete extraction or emulsion formation.
-
Solution: For extractions, perform multiple washes with the organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL). To break emulsions, adding a small amount of brine (saturated NaCl solution) can help.[10]
-
-
Product Degradation: The compound may be degrading on the silica gel, which can be slightly acidic.
-
Solution: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to speed up elution, is preferable to a slow gravity column.[8][11] If the compound is particularly acid-sensitive, the silica gel can be neutralized by pre-rinsing the column with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
-
Problem: The color of my purified product is dark brown or black.
Answer: This is almost always a sign of oxidation or decomposition.
Possible Causes & Solutions:
-
Air Oxidation: Phenolic compounds are prone to oxidation, which is often accelerated by basic conditions.
-
Solution: If performing an acid-base extraction, work quickly and keep the basic aqueous solution cold. Neutralize and extract the product promptly. During solvent removal (rotary evaporation), avoid excessive heat. Purging your flasks and solvents with nitrogen or argon can significantly reduce oxidation.
-
-
Instability on Silica: As mentioned, prolonged exposure to silica gel can cause degradation.
-
Solution: Use flash chromatography to minimize contact time. If the problem persists, consider alternative purification methods like recrystallization or distillation if the compound is thermally stable enough.
-
Detailed Purification Protocols
Here are step-by-step guides for the most common and effective purification methods for 3-Hydroxy-4-methylthiophene.
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile method for removing a wide range of impurities.[12]
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
Eluent Selection (TLC):
-
Prepare several solvent mixtures of varying polarity. Good starting points for 3-Hydroxy-4-methylthiophene are Hexane:Ethyl Acetate blends (e.g., 9:1, 4:1, 2:1, 1:1).
-
Dissolve a small amount of your crude product in a volatile solvent (like dichloromethane or ethyl acetate).
-
Spot the mixture on a silica gel TLC plate and develop the plates in chambers containing your test eluents.
-
Visualize the spots (usually with a UV lamp). Select the solvent system that gives your product an Rf value of approximately 0.25-0.35.[8]
-
-
Column Packing (Wet Slurry Method):
-
Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[8][9]
-
In a beaker, mix silica gel with your chosen initial, least polar eluent to form a slurry (approx. 30-50g of silica per 1g of crude product).
-
Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles.
-
Add a final layer of sand on top of the silica bed to prevent disturbance.[8]
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice as it's volatile and dissolves many organics).
-
Carefully add the sample solution to the top of the column with a pipette.
-
Open the stopcock and allow the sample to be adsorbed onto the silica gel until the solvent level just touches the top layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply pressure to the top of the column (using a bellows or regulated air/nitrogen line) to force the solvent through at a steady, fast drip rate.
-
Collect the eluting solvent in a series of test tubes or flasks.
-
-
Analysis:
Protocol 2: Purification by Recrystallization
This method is excellent for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[7]
Workflow Diagram:
Caption: Workflow for Recrystallization.
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which your product has low solubility at room temperature but high solubility at the solvent's boiling point.[7]
-
Test small batches of your crude product with different solvents.
-
Table 2: Potential Recrystallization Solvents for 3-Hydroxy-4-methylthiophene
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Toluene | Nonpolar | 111 | Good for moderately polar compounds. Forms azeotrope with water. |
| Ethyl Acetate | Polar Aprotic | 77 | Often a good general-purpose solvent. |
| Isopropanol | Polar Protic | 82 | Can hydrogen bond with the product. |
| Water | Highly Polar | 100 | May be used as an anti-solvent with a more soluble solvent like ethanol or acetone. |
| Hexane/Ethyl Acetate | Mixture | Variable | A two-solvent system. Dissolve in hot ethyl acetate, then add hot hexane until cloudy. |
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves. Do not add excess solvent.
-
-
Cooling & Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining surface impurities.
-
Dry the crystals thoroughly under high vacuum.
-
Protocol 3: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the hydroxyl group to separate it from neutral or basic impurities.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it one or more times with a basic aqueous solution (e.g., 1 M NaOH). The acidic 3-Hydroxy-4-methylthiophene will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous layer and discard the organic layer (which contains neutral/basic impurities).
-
Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., 1 M HCl) until the solution is acidic (test with pH paper). The product will precipitate out or become soluble in an organic solvent again.
-
Re-extraction: Extract the product back into a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
References
-
Analytice. (2020, July 1). Determination of 3-methylthiophene (CAS: 616-44-4) on air samples taken in the working environment. Analytice. [Link]
-
Organic Syntheses. 3-methylthiophene. [Link]
-
PrepChem. Synthesis of 3-hydroxy-thiophene-4-carboxylic acid methyl ester. [Link]
-
ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. [Link]
-
ResearchGate. (1993). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. [Link]
-
Materials Chemistry Frontiers (RSC Publishing). (2018). Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations. [Link]
-
PubChem. 3,4-Bis(Hydroxymethyl)thiophene. [Link]
-
ResearchGate. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
- Google Patents.
-
Royal Society of Chemistry. Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Magritek. Column Chromatography. [Link]
-
ResearchGate. Synthesis of 3,4-fused-ring thiophene derivatives 181 via radical.... [Link]
-
ResearchGate. Separation of 3-methoxy-4-hydroxyacetophenone and 3-hydroxy-4-methoxyacetophenone (the methylated products formed from 3,4-dihydroxyacetophenone) by gas chromatography. [Link]
-
Wikipedia. 3-Methylthiophene. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
- Google Patents.
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
PubChem. 3-(Methylthio)thiophene. [Link]
-
SciSpace. APPENDIX 3E Column Chromatography. [Link]
-
ScienceLab.com. Material Safety Data Sheet - Thiophene. [Link]
-
The Good Scents Company. 3-methyl thiophene. [Link]
-
ACS Omega. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]
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- 2. 3-甲基噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. merckmillipore.com [merckmillipore.com]
- 5. achemtek.com [achemtek.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scispace.com [scispace.com]
- 12. chromtech.com [chromtech.com]
- 13. magritek.com [magritek.com]
Technical Support Center: Synthesis of 3-Hydroxy-4-methylthiophene
Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methylthiophene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Introduction
3-Hydroxy-4-methylthiophene is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often accompanied by the formation of unwanted byproducts that can complicate purification and reduce yields. This guide provides in-depth technical advice to help you identify, minimize, and troubleshoot these side reactions.
Part 1: Troubleshooting the Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful method for constructing the 3-hydroxythiophene core. It typically involves the base-catalyzed condensation of a thioglycolate derivative with an appropriate α,β-acetylenic ester or a β-keto ester.[1][2] However, a common pitfall is the formation of a stable thioacetal intermediate that may fail to cyclize.
FAQ 1: Low Yield of 3-Hydroxy-4-methylthiophene with a Major Unidentified Byproduct
Question: I am attempting to synthesize a 3-hydroxy-4-methylthiophene derivative using the Fiesselmann approach and I'm observing a low yield of my desired product. The major byproduct seems to be a high molecular weight species. What could be the issue?
Answer: A likely cause is the formation of a stable thioacetal byproduct. This occurs when both carbonyl groups of the starting material react with the thioglycolate, preventing the necessary intramolecular cyclization.[3] This side reaction is particularly favored in the absence of an alcohol in the reaction mixture.
Troubleshooting Steps:
-
Introduce an Alcohol to the Reaction: The addition of an alcohol, such as methanol or ethanol, can promote the formation of a monoadduct intermediate, which is more likely to undergo the desired cyclization.[2]
-
Choice of Base: The final Dieckmann-type condensation to form the thiophene ring requires a sufficiently strong base. If you are using a weaker base, consider switching to a stronger one like sodium ethoxide or potassium tert-butoxide.[4]
-
Reaction Temperature: While higher temperatures can sometimes force the cyclization of the thioacetal, it can also lead to decomposition. Monitor your reaction closely by TLC and consider a gradual increase in temperature if the reaction stalls.
Experimental Protocol: Minimizing Thioacetal Formation in Fiesselmann Synthesis
-
Materials:
-
Substituted β-ketoester (1.0 equiv)
-
Methyl thioglycolate (1.1 equiv)
-
Sodium ethoxide (1.5 equiv)
-
Anhydrous ethanol (as solvent)
-
-
Procedure:
-
Dissolve the β-ketoester in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add methyl thioglycolate to the solution and stir for 15 minutes at room temperature.
-
Slowly add sodium ethoxide to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram: Fiesselmann Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Fiesselmann synthesis.
Part 2: Side Reactions in the Demethylation of 3-Methoxy-4-methylthiophene
A common and practical route to 3-Hydroxy-4-methylthiophene involves the synthesis of its methoxy-protected precursor, 3-methoxy-4-methylthiophene, followed by a demethylation step. While seemingly straightforward, this deprotection can be a source of several side reactions.
FAQ 2: Incomplete Demethylation and Formation of Unknown Impurities
Question: I am trying to demethylate 3-methoxy-4-methylthiophene using boron tribromide (BBr₃), but I am getting incomplete conversion and some new spots on my TLC plate. How can I improve this reaction?
Answer: Incomplete demethylation is a common issue and can often be resolved by adjusting the reaction conditions. The formation of new impurities could be due to several factors, including cleavage of the thiophene ring or other side reactions promoted by the strong Lewis acid.[5]
Troubleshooting Strategies:
| Parameter | Potential Issue | Recommendation | Rationale |
| Reagent Stoichiometry | Insufficient BBr₃ | Increase the equivalents of BBr₃ incrementally (e.g., from 1.1 to 1.5 equivalents). | Ensures complete reaction with the starting material. |
| Reaction Temperature | Temperature too low for complete reaction or too high, causing degradation. | Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature. | BBr₃ is highly reactive, and a controlled temperature profile can prevent side reactions while ensuring the reaction goes to completion.[6] |
| Reaction Time | Insufficient time for the reaction to complete. | Monitor the reaction by TLC and extend the reaction time as needed. | Demethylation can sometimes be sluggish, especially at lower temperatures. |
| Quenching Procedure | Reaction with water is highly exothermic and can cause degradation. | Quench the reaction slowly at low temperature by adding methanol first, followed by water. | Methanol reacts less violently with excess BBr₃, leading to a more controlled quench. |
Alternative Demethylation Reagents
If BBr₃ proves to be too harsh for your substrate, consider these alternative reagents:
-
Hydrobromic Acid (HBr): A strong protic acid that can effectively cleave methyl ethers, typically at elevated temperatures.[5]
-
Thiolates: Strong nucleophiles like sodium or potassium ethanethiolate in a polar aprotic solvent (e.g., DMF) can be used for demethylation under basic conditions.[5] This can be a milder alternative to strong Lewis acids.
Diagram: Demethylation Reaction and Potential Side Products
Caption: Demethylation of 3-methoxy-4-methylthiophene and potential side reactions.
Part 3: Alternative Synthetic Routes and General Considerations
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis offers another route to thiophenes from 1,4-dicarbonyl compounds.[7][8]
FAQ 3: I am using a Paal-Knorr approach and I am isolating a furan byproduct. How can I favor thiophene formation?
Answer: The formation of a furan is a common competing pathway in the Paal-Knorr synthesis because the sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, also act as dehydrating agents.[9]
To favor thiophene formation:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often considered milder and more selective for thionation over dehydration compared to P₄S₁₀.
-
Reaction Temperature: Use the lowest temperature at which the reaction proceeds to minimize the competing dehydration pathway.
-
Stoichiometry: Ensure a sufficient excess of the sulfurizing agent is used to favor the thionation reaction.
Gewald Aminothiophene Synthesis
The Gewald reaction provides a route to 2-aminothiophenes, which can potentially be converted to 3-hydroxythiophenes through a diazonium salt intermediate followed by hydrolysis.[10][11]
Potential Side Reactions to Consider:
-
Incomplete Diazotization: This can lead to a mixture of the desired hydroxythiophene and the starting aminothiophene.
-
Side Reactions of the Diazonium Salt: Diazonium salts can be unstable and may undergo a variety of side reactions, including reduction back to the amine or coupling reactions.
Purification Challenges
3-Hydroxythiophenes can be prone to oxidation, especially under basic conditions or when exposed to air for prolonged periods.
-
Work-up: It is advisable to perform extractions and purifications under a nitrogen or argon atmosphere.
-
Chromatography: Use de-gassed solvents for column chromatography and consider adding a small amount of a reducing agent like sodium thiosulfate to the crude material before purification.
-
Storage: Store the purified 3-Hydroxy-4-methylthiophene under an inert atmosphere at low temperatures to prevent degradation.
References
-
Fiesselmann thiophene synthesis - Grokipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Retrieved March 7, 2026, from [Link]
-
O-Demethylation - Common Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
-
O-Demethylation | Chem-Station Int. Ed. (2024, January 15). Retrieved March 7, 2026, from [Link]
-
Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC. (2019, November 12). Retrieved March 7, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: 3-Hydroxy-4-methylthiophene
An in-depth guide for researchers, scientists, and drug development professionals on the stability of 3-Hydroxy-4-methylthiophene.
Welcome to the technical support center for 3-Hydroxy-4-methylthiophene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability issues commonly encountered with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate and resolve challenges in your research.
The 3-hydroxythiophene moiety is known for its reactivity, which is both a useful feature in synthesis and a challenge for storage and handling. This guide will help you navigate these challenges effectively.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Rapid Discoloration of Solid Compound or Solutions (Yellow to Brown/Black)
Description: You observe that your solid 3-Hydroxy-4-methylthiophene, or a solution of it, rapidly changes color from off-white or light yellow to a dark brown or even black, often accompanied by a change in solubility.
Potential Causes:
-
Oxidation: The thiophene ring, particularly when activated by an electron-donating hydroxyl group, is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide, which can be a reactive intermediate.[1] Atmospheric oxygen can initiate this process, which is often accelerated by light and heat.
-
Polymerization: Acidic or oxidative conditions can trigger the polymerization of thiophenes, leading to the formation of dark, insoluble, tar-like materials.[2] The discoloration is a classic indicator of the formation of extended conjugated systems.
-
Decomposition of Tautomer: 3-Hydroxy-4-methylthiophene exists in equilibrium with its tautomer, 3-Hydroxy-4-methyl-2(5H)-thiophenone.[3][4] This tautomer may have different stability characteristics and could be a precursor to colored degradation products, similar to how other hydroxythiophenes decompose into colored products like thioindigo.[5]
Step-by-Step Solutions:
-
Implement Inert Atmosphere Handling:
-
Action: Handle the solid compound exclusively within a glovebox or glove bag under an inert atmosphere (Nitrogen or Argon).
-
Causality: This directly eliminates atmospheric oxygen and moisture, which are key initiators of oxidative and hydrolytic degradation pathways.
-
-
Use Degassed Solvents:
-
Action: Before preparing solutions, thoroughly degas your solvents. The most common methods are "freeze-pump-thaw" (for rigorous applications) or sparging with an inert gas (e.g., Argon) for 15-30 minutes.
-
Causality: Solvents can dissolve a significant amount of oxygen. Removing this dissolved oxygen is critical to preventing oxidation of the solute in the solution phase.[6]
-
-
Protect from Light:
-
Action: Store the solid compound and any solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
-
Causality: Light, particularly in the UV spectrum, can provide the activation energy needed to initiate radical-based oxidation and polymerization reactions.[7]
-
-
Re-purification (If Necessary):
-
Action: If the compound is already discolored, consider re-purification by sublimation or column chromatography under inert conditions.
-
Causality: This removes existing degradation products that could potentially catalyze further decomposition.
-
Issue 2: Inconsistent or Non-Reproducible Reaction Yields
Description: You are using 3-Hydroxy-4-methylthiophene as a starting material in a synthesis, but the yield of your desired product varies significantly between batches, or the reaction fails unexpectedly.
Potential Causes:
-
Degradation of Starting Material: The most likely cause is that the purity of your 3-Hydroxy-4-methylthiophene is not consistent. If it has partially degraded, the actual molar amount of active starting material is lower than calculated, and the degradants may interfere with the reaction.
-
Incompatible Reaction Conditions: The reagents or conditions of your experiment (e.g., strong acids, strong bases, oxidizing agents) may be degrading the compound faster than the desired reaction can occur.[2][8]
-
Reactive Intermediates: Oxidation of the thiophene can lead to the formation of electrophilic thiophene sulfoxides.[1] These reactive intermediates can be trapped by nucleophiles in your reaction mixture, leading to unintended side products.
Step-by-Step Solutions:
-
Verify Purity Before Each Use:
-
Action: Before each reaction, run a quick purity check on your starting material using a suitable method like HPLC-UV, LC-MS, or ¹H NMR.
-
Causality: This provides a quantitative measure of the compound's integrity. You can then adjust the amount of starting material based on its actual purity to ensure consistent stoichiometry.
-
-
Control Reaction Atmosphere and Temperature:
-
Action: Run your reaction under a strictly inert atmosphere (Nitrogen or Argon). If the reaction is exothermic or run at elevated temperatures, use a cooling bath to maintain precise temperature control.
-
Causality: This minimizes degradation during the reaction itself. Thiophenes can undergo polymerization at high temperatures or in the presence of acid catalysts.[2][9]
-
-
Evaluate Reagent Compatibility:
-
Action: Perform a small-scale control experiment where you expose the 3-Hydroxy-4-methylthiophene to all reaction components except the key reagent that initiates the desired transformation. Analyze the mixture after a set time to check for degradation.
-
Causality: This helps to isolate which component of your reaction mixture is causing the stability issue, allowing you to find a milder or more compatible alternative.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Hydroxy-4-methylthiophene?
For maximum shelf life, the compound should be stored under controlled conditions that minimize exposure to factors known to cause degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower[10][11] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation from atmospheric oxygen. |
| Light | Protected from Light (Amber Vial)[6] | Prevents photo-degradation. |
| Container | Tightly sealed container[12] | Prevents ingress of moisture and oxygen. |
Q2: What are the primary degradation pathways I should be aware of?
The main degradation pathways stem from the inherent reactivity of the hydroxythiophene ring.
-
Oxidation to Sulfoxide: The sulfur heteroatom can be oxidized to form a thiophene-S-oxide. This intermediate is often highly reactive and electrophilic, leading to subsequent reactions or ring-opening.[1][13]
-
Tautomerization and Dimerization: The compound can exist as its 4-methyl-2(5H)-thiophenone tautomer. Similar hydroxythiophene structures are known to decompose and dimerize to form colored products like thioindigos.[5]
-
Polymerization: Under acidic, oxidative, or high-heat conditions, thiophene rings can polymerize. This is a common pathway for many thiophene derivatives and results in insoluble, dark materials.[2]
Below is a diagram illustrating a potential oxidative degradation pathway.
Caption: Proposed oxidative degradation pathway for 3-Hydroxy-4-methylthiophene.
Q3: How can I set up an experiment to test the stability of my compound under specific conditions?
A forced degradation study is the standard approach to systematically investigate stability.[7] This involves subjecting the compound to harsh conditions and analyzing for degradation over time.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of 3-Hydroxy-4-methylthiophene. It is crucial to run a "control" sample (stored at -20°C, protected from light) alongside all stressed samples.
Objective: To identify the degradation products and degradation rate of 3-Hydroxy-4-methylthiophene under various stress conditions.
Materials:
-
3-Hydroxy-4-methylthiophene
-
HPLC-grade acetonitrile and water
-
1M HCl, 1M NaOH, 3% H₂O₂
-
Amber HPLC vials
-
HPLC system with UV or MS detector
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-Hydroxy-4-methylthiophene in acetonitrile at a concentration of 1 mg/mL.[2]
-
Reaction Setup: For each condition, add a known volume of the stock solution to a clean amber vial and mix with the stressor.[2]
-
Acidic: Mix 1 mL of stock with 1 mL of 1M HCl.
-
Basic: Mix 1 mL of stock with 1 mL of 1M NaOH.
-
Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Thermal: Use 1 mL of stock solution mixed with 1 mL of a 50:50 acetonitrile:water solution.
-
Photolytic: Use 1 mL of stock solution mixed with 1 mL of a 50:50 acetonitrile:water solution in a clear vial.
-
-
Incubation: Place the thermal stress vial in an oven at 60°C. Place the photolytic stress vial in a photostability chamber. Keep the other vials at room temperature.[2][14]
-
Time Points: At specified intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each vial.[2]
-
Sample Preparation: Immediately quench the reaction.
-
For acidic samples, neutralize with an equivalent amount of NaOH.
-
For basic samples, neutralize with an equivalent amount of HCl.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[7][15] An LC-MS method is highly recommended to obtain mass information about the new peaks, which helps in identifying the degradants.[15]
By following this guide, researchers can better understand the stability profile of 3-Hydroxy-4-methylthiophene, ensuring more reliable and reproducible experimental outcomes.
References
-
Dansette, P. M., et al. (2022). Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. Molecules, 27(21), 7494. [Link]
-
Kumar, A., et al. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 10(11), 1045-1063. [Link]
-
PrepChem. Synthesis of 3-hydroxy-thiophene-4-carboxylic acid methyl ester. [Link]
-
Faison, B. D., et al. (2001). Purification, stability, and mineralization of 3-hydroxy-2-formylbenzothiophene, a metabolite of dibenzothiophene. Applied and Environmental Microbiology, 67(2), 971–974. [Link]
-
Labat, G., et al. (1993). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. Chemical Research in Toxicology, 6(3), 376–385. [Link]
-
Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 238-246. [Link]
-
precisionFDA. 3-HYDROXY-4-METHYLTHIOPHEN-2(5H)-ONE. [Link]
-
Dias, N., et al. (2020). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]
-
Liu, Y., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Journal of Hazardous Materials, 409, 124973. [Link]
-
Yi, C., et al. (2022). Vapor phase polymerization of thieno[3,4-b]thiophene–tosylate and its application for dynamic structural coloration. Scientific Reports, 12(1), 1-8. [Link]
Sources
- 1. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [precision.fda.gov]
- 5. Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. fishersci.com [fishersci.com]
- 9. Vapor phase polymerization of thieno[3,4-b]thiophene–tosylate and its application for dynamic structural coloration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 3-羟基-4-甲氧基苯乙胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
- 15. ijmr.net.in [ijmr.net.in]
Technical Support Center: Optimizing Reaction Conditions for Thiophene Derivatives
Welcome to the Technical Support Center for the synthesis and functionalization of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this critical heterocyclic scaffold. Thiophenes are a cornerstone in pharmaceuticals and materials science, but their unique electronic properties can present distinct challenges in synthetic optimization.[1]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Frequently Asked Questions (FAQs) for Thiophene Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing the thiophene core.[1][2] However, issues like low yield, catalyst deactivation, and competing side reactions are common hurdles. This section addresses the most frequent challenges.
Q1: My Suzuki-Miyaura coupling with a bromothiophene is giving low yields and a significant amount of a dehalogenated byproduct. What is the primary cause and how can I fix it?
A1: This is a classic problem in heteroaromatic cross-coupling. The dehalogenation (or hydrodehalogenation) byproduct, where the bromine atom is replaced by hydrogen, is a major competing pathway.[3][4]
Causality: The formation of a palladium-hydride (Pd-H) species is the most accepted mechanism for dehalogenation.[4] This can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[4] This Pd-H species can then undergo reductive elimination with the thiophene group on the palladium intermediate, yielding the undesired dehalogenated product.[4] Thiophene's electron-rich nature can sometimes exacerbate this issue compared to more electron-deficient aryl halides.
Troubleshooting Strategy:
-
Base Selection is Critical: Strong, hard bases can promote Pd-H formation. Switch from strong bases like NaOH or alkoxides to milder, bulkier bases such as K₃PO₄ or K₂CO₃.[5] These are often effective and less likely to promote the side reaction.
-
Optimize the Solvent System: While aqueous bases are common, the amount of water can be crucial.[5] Anhydrous conditions can sometimes be beneficial, but many Suzuki couplings require some water to facilitate the transmetalation step.[6] Experiment with solvent systems like dioxane/water or toluene/water, carefully titrating the amount of water.[4][5]
-
Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich systems like thiophene, bulky, electron-donating phosphine ligands such as SPhos or XPhos are often superior to simpler ligands like PPh₃.[4][7][8] They can accelerate the desired cross-coupling cycle relative to the dehalogenation pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway, which may have a different activation energy than the desired coupling.[5][9]
Q2: I'm attempting a Stille coupling with a 2-iodothiophene and an organostannane, but the reaction is sluggish. What are the key parameters to investigate?
A2: Sluggish Stille couplings are often related to a slow transmetalation step (the transfer of the organic group from tin to palladium). The toxicity of organotin reagents also means that achieving high efficiency is paramount to simplify purification.[2]
Causality: The rate of transmetalation is highly dependent on the electronic nature of the coupling partners, the solvent, and the presence of additives. The thiophene-palladium complex must be sufficiently electrophilic to accept the nucleophilic group from the organostannane.
Troubleshooting Strategy:
-
Copper(I) Co-catalyst: The most common and effective solution is the addition of a copper(I) co-catalyst, such as CuI.[5] The copper species is believed to facilitate a more rapid tin-to-copper transmetalation, followed by a fast copper-to-palladium transfer, thereby accelerating the overall catalytic cycle.
-
Solvent Choice: Switch to highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[5] These solvents can help to polarize the organostannane bond and stabilize charged intermediates in the catalytic cycle, speeding up the reaction.
-
Ligand Modification: While Pd(PPh₃)₄ is a workhorse, it is not always optimal. Using more electron-rich and bulky phosphine ligands can accelerate the reaction.[5]
-
Purity of the Organostannane: Ensure the organostannane reagent is pure. Impurities can coordinate to the palladium center and inhibit catalysis.[5]
Q3: I am trying a direct C-H arylation on a 3-substituted thiophene, but I'm getting a mixture of C2 and C5 isomers. How can I improve the regioselectivity?
A3: Direct C-H activation is a powerful, atom-economical method, but controlling regioselectivity on the thiophene ring is a primary challenge.[10][11] The C-H bonds at the 2- and 5-positions (α-positions) of thiophene are generally more acidic and reactive than those at the 3- and 4-positions (β-positions).[12][13]
Causality: The regioselectivity is governed by a combination of steric and electronic factors. The catalyst will typically coordinate and activate the most accessible and electronically favorable C-H bond. A substituent at the 3-position can sterically hinder the C2 position, but the C5 position remains highly reactive.
Troubleshooting Strategy:
-
Directing Groups: If your substrate design allows, installing a removable directing group at the C2 position can completely block that site, forcing functionalization to occur at C5.
-
Catalyst and Ligand System: The size and shape of the catalyst-ligand complex are paramount. Bulky ligands can create a steric environment that favors reaction at the less hindered C-H bond. Systematically screen different palladium catalysts (e.g., Pd(OAc)₂) with a panel of phosphine or N-heterocyclic carbene (NHC) ligands.[10]
-
Additive Screening: The addition of a carboxylic acid, such as pivalic acid (PivOH), is often crucial in C-H activation cycles.[12] It is thought to participate in the C-H cleavage step via a concerted metalation-deprotonation (CMD) mechanism. Varying the acid additive can influence the transition state and, therefore, the regioselectivity.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter in the lab.
Problem 1: Low or No Conversion
Your reaction stalls, with starting material remaining even after extended reaction times.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Homocoupled Byproducts
You observe significant formation of a biaryl product derived from the coupling of two boronic acid molecules (in Suzuki reactions) or two organostannane molecules (in Stille reactions).
-
Primary Cause: The presence of oxygen is the most frequent culprit.[9][14] Oxygen can facilitate the oxidative homocoupling of the organometallic reagent, catalyzed by palladium.
-
Solution 1: Rigorous Degassing: This is non-negotiable. Ensure your solvent and reaction setup are thoroughly deoxygenated. Use a robust method like three freeze-pump-thaw cycles or sparge the solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes before adding the catalyst.[4][14] Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Catalyst Choice: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the organometallic reagent and lead to homocoupling.[14] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue.[14]
Problem 3: Difficulty with Product Purification
The crude product is difficult to purify, with impurities co-eluting with the desired compound during column chromatography.
-
Primary Cause: Residual palladium catalyst, tin byproducts (from Stille coupling), or regioisomers can be difficult to separate from the desired thiophene derivative due to similar polarities.[15]
-
Solution 1: Workup Optimization: A thorough aqueous workup is the first line of defense.
-
To remove basic impurities (e.g., unreacted amines), wash with dilute acid (e.g., 1M HCl).
-
To remove acidic impurities (e.g., unreacted boronic acid), wash with dilute base (e.g., 1M NaOH).[15]
-
-
Solution 2: Deactivating Silica Gel: Thiophene derivatives, particularly those with sensitive functional groups, can sometimes degrade on standard silica gel.[15] To prevent this, you can deactivate the silica by adding 1-2% triethylamine to the eluent.[15] This neutralizes the acidic sites on the silica surface.
-
Solution 3: Chromatography Strategy: To separate challenging mixtures like regioisomers, use a long, narrow column to maximize theoretical plates and employ a shallow solvent gradient during elution.[15]
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromothiophenes
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source, potentially reducing homocoupling.[14] Pd(OAc)₂ is air-stable but requires in-situ reduction. |
| Ligand | SPhos or XPhos (1.1 - 1.5 eq. relative to Pd) | Bulky, electron-rich ligands accelerate reductive elimination and are often superior for heteroaromatic substrates.[4][7] |
| Base | K₃PO₄ or K₂CO₃ (2 - 3 equivalents) | Milder bases that are effective in promoting the catalytic cycle while minimizing dehalogenation side reactions.[5] |
| Solvent System | Toluene/H₂O (e.g., 10:1) or Dioxane/H₂O (e.g., 4:1) | A biphasic system is often necessary. The optimal ratio should be determined empirically.[4][14] |
| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[9] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Procedure:
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromothiophene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).[4]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 5 mL).
-
Degassing: Further degas the entire reaction mixture by bubbling argon through the solution for 10-15 minutes.[4]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-phenylthiophene product.
References
- BenchChem. (2025). Thiophene Synthesis Technical Support Center. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
-
Gulea, M., & Gaina, C. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15717. Retrieved from [Link]
- BenchChem. (n.d.). Palladium-Catalyzed Cross-Coupling of 3,4-Dibromothiophene. BenchChem.
- BenchChem. (n.d.). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem.
- Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu.
- BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Thiophenes. BenchChem.
-
Li, Y., et al. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2890-2897. Retrieved from [Link]
-
Mayr, H., et al. (2021). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. Chemistry – A European Journal, 27(48). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem.
-
Bentabed, A., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 793. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
-
Spinelli, D., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. Retrieved from [Link]
-
EduRev. (2026). Synthesis, Reactivity and Properties of Thiophene - Organic Chemistry PDF. EduRev. Retrieved from [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. Retrieved from [Link]
-
Luscombe, C. K., et al. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Functionalization. ACS Catalysis, 8(5), 4213-4224. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Wikipedia. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. StudySmarter. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable. Retrieved from [Link]
-
Liu, Y., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 721868. Retrieved from [Link]
-
Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(7), 1775-1782. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Retrieved from [Link]
-
ChemRxiv. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. Retrieved from [Link]
-
Snieckus, V., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3788. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Thiophene Synthesis & Functionalization Support Center
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Low Yields in Thiophene Synthesis Ticket ID: THIO-YIELD-OPT-2024
Introduction: The Sulfur Paradox
Welcome. If you are reading this, you are likely experiencing the "Sulfur Paradox": Thiophenes are aromatic and theoretically stable, yet their synthesis often results in black tar, regioisomeric mixtures, or catalyst deactivation.
As sulfur is a strong soft nucleophile and a potent catalyst poison, standard aromatic protocols often fail. This guide deconstructs the three primary failure modes: Ring Construction Failure (Gewald/Paal-Knorr), Regiocontrol Loss (The Halogen Dance), and Catalytic Death (Pd-poisoning).
Module 1: Ring Construction Failures
Scenario A: The Gewald Reaction "Tar" Issue
Symptom: You are attempting a Gewald reaction (Ketone +
Root Cause Analysis: The Gewald reaction is a cascade sequence.[1] The failure point is almost always the initial Knoevenagel condensation . If the ketone reacts with sulfur before condensing with the nitrile, it forms complex sulfides and polymers rather than the desired thiophene.
Troubleshooting Protocol:
-
Q: Why is my reaction polymerizing?
-
A: You are likely performing a "dump and stir" one-pot reaction on a stericallly hindered ketone.
-
Fix: Switch to a Two-Step, One-Pot protocol. Allow the ketone, nitrile, and base to stir for 1–4 hours before adding elemental sulfur. This ensures the
-unsaturated nitrile intermediate is formed first.
-
-
Q: Which base should I use?
-
A: Avoid primary amines (side reactions). Morpholine is the gold standard because it balances basicity with nucleophilicity, helping to activate the
ring opening [1].
-
Visualization: The Gewald Optimization Pathway
Caption: Logic flow for optimizing Gewald synthesis. Prioritizing the Knoevenagel step prevents polymerization.
Scenario B: Paal-Knorr Yield Collapse
Symptom: Synthesis from 1,4-dicarbonyls yields furan byproducts or incomplete conversion.
Technical Insight:
Traditional reagents like
Corrective Action:
Replace
Module 2: Functionalization & The "Halogen Dance"
Symptom: You attempt to lithiate a bromothiophene (e.g., 2-bromo-3-hexylthiophene) to add an electrophile. The product is a mixture of regioisomers where the bromine has "moved" to a different carbon.
Root Cause Analysis: This is the Halogen Dance (HD) reaction.[3][4] Thienyl lithium species are unstable. Upon formation, the lithiated carbon can deprotonate a different position on the ring (or another molecule), causing the lithium and halogen to "dance" around the ring to find the thermodynamic minimum [3].
Troubleshooting Protocol:
| Variable | Kinetic Control (Stops Dance) | Thermodynamic Control (Promotes Dance) |
| Temperature | -78°C (Critical) | > -40°C |
| Base | LDA (Lithium Diisopropylamide) | LiTMP or weaker bases |
| Addition | Fast addition of electrophile | Slow equilibration |
| Target | Kinetic product (Ortho to H) | Most stable carbanion (often |
Experimental Fix: To prevent the dance:
-
Cool THF solution to -78°C .
-
Add LDA slowly.
-
Stir for exactly 15–30 mins (do not over-stir).
-
Quench immediately with the electrophile at -78°C.
Visualization: The Halogen Dance Mechanism
Caption: The Halogen Dance pathway. Kinetic trapping at -78°C is required to avoid scrambling.
Module 3: Catalyst Poisoning in Cross-Coupling
Symptom: Suzuki or Sonogashira coupling on a thiophene substrate stalls at 20–40% conversion. Adding more catalyst does not help.
Root Cause Analysis: Thiophene sulfur has a high affinity for Palladium (Pd), effectively competing with phosphine ligands. This forms unreactive Pd-S complexes, "poisoning" the catalytic cycle [4].
The "Antidote" Protocol: Do not just increase Pd loading. Instead, use a "poison against poison" strategy or specialized ligands.
-
Ligand Overload: Use bulky, electron-rich phosphines like SPhos or XPhos . These bind Pd tighter than the thiophene sulfur can.
-
The TPP Trick: Addition of excess Triphenylphosphine (TPP) can sometimes displace the sulfur from the Pd surface, regenerating the catalyst, even though TPP itself is a mild inhibitor [5].
-
Microwave Acceleration: Rapid heating can overcome the activation energy barrier imposed by sulfur coordination [6].
Standardized Protocols
Protocol 1: Robust Gewald Synthesis (2-Step One-Pot)
For synthesis of 2-aminothiophenes.
-
Condensation: In a round-bottom flask, dissolve Ketone (10 mmol) and Activated Nitrile (10 mmol, e.g., ethyl cyanoacetate) in Ethanol (20 mL).
-
Activation: Add Morpholine (10 mmol) dropwise.
-
Stir: Stir at RT for 2 hours. Checkpoint: Verify intermediate formation via TLC.
-
Sulfurization: Add elemental Sulfur (
, 10 mmol) in one portion. -
Cyclization: Heat to 60°C for 4–12 hours.
-
Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with cold alkanes.
Protocol 2: Kinetic Lithiation (Avoiding the Dance)
For regioselective functionalization.
-
Setup: Flame-dry glassware under Argon.
-
Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).
-
Base Gen: Add LDA (1.1 equiv) at -78°C .
-
Addition: Add Bromothiophene (1.0 equiv) dropwise over 10 mins.
-
Incubation: Stir at -78°C for maximum 30 mins .
-
Quench: Add Electrophile (1.2 equiv) rapidly.
-
Warm: Allow to warm to RT only after 1 hour of stirring.
References
-
BenchChem. (2025).[1][5][6][7] Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.Link
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.[2][8][9][10]Link
-
Jones, L., & Whitaker, B. J. (2016).[3] Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry.[3] Link
-
Catalysts.com. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.Link
-
ResearchGate. (2020). Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst.[11]Link
-
RSC Green Chemistry. (2020). Microwave-assisted synthesis of oligothiophene semiconductors.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Modeling a halogen dance reaction mechanism: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 3-Hydroxy-4-methylthiophene
Introduction: The "Chameleon" of Heterocycles
Welcome to the technical support center for thiophene derivatives. You are likely here because your analysis of 3-Hydroxy-4-methylthiophene (3H4MT) is yielding confusing results.
Perhaps your NMR spectrum shows "ghost" aliphatic peaks where aromatic ones should be, or your clear oil has turned into a black tar overnight. These are not experimental errors; they are intrinsic features of 3-hydroxythiophenes. This molecule is a chemical chameleon , existing in a dynamic equilibrium between its stable phenolic form (enol) and its reactive ketone form (keto).
This guide addresses the three critical failure points: Tautomeric Confusion (NMR) , Chromatographic Instability (GC/HPLC) , and Oxidative Degradation .
Module 1: NMR Interpretation (The Tautomer Trap)
User Observation
"I synthesized 3-hydroxy-4-methylthiophene, but the
-NMR inis wrong. I am missing the aromatic proton at position 2, and I see a large singlet around 3.8 ppm. Did I reduce the ring?"
Technical Diagnosis
You are observing Keto-Enol Tautomerism . Unlike phenols (benzene rings), hydroxythiophenes have lower resonance stabilization energy. Consequently, the keto-tautomer (4-methylthiophen-3(2H)-one) is often the dominant species in solution, or exists in a significant equilibrium ratio with the enol form.
The "missing" aromatic proton has moved to become a methylene (
Troubleshooting Protocol
Step 1: Solvent Switching
The equilibrium is solvent-dependent.[1][2] Non-polar solvents (like
-
Action: Run the sample in DMSO-
. -
Expectation: The methylene peak (3.8 ppm) should decrease, and the aromatic C2-H signal (~6.2-6.5 ppm) should increase.
Step 2: Quantitative Assessment (The Ratio) Use the table below to assign your peaks.
| Feature | Enol Form (3-Hydroxy) | Keto Form (Thiophen-3(2H)-one) |
| Structure | Aromatic Ring | Non-aromatic (conjugated ketone) |
| C2 Position | =CH- (Aromatic singlet/doublet, ~6.2-6.5 ppm) | -CH₂- (Methylene singlet, ~3.6-4.0 ppm) |
| OH Signal | Broad singlet (~5.0-9.0 ppm, conc. dependent) | Absent (Carbonyl C=O formed) |
| C5 Position | Aromatic signal (~6.9-7.2 ppm) | Vinylic signal (shifted upfield) |
Step 3: Chemical Locking (In-Situ Derivatization) If you need to prove the structure of the hydroxy skeleton without isolation:
-
Add 2 drops of Trichloroacetyl isocyanate (TAI) directly to your NMR tube.
-
Shake and wait 5 minutes.
-
Result: TAI reacts instantly with the -OH group to form a carbamate, locking the molecule in the enol form. The spectrum will resolve into a clean aromatic thiophene pattern.
Module 2: Chromatographic Instability (GC-MS & HPLC)
User Observation
"My GC-MS shows multiple peaks or severe tailing. Sometimes the compound disappears entirely."
Technical Diagnosis
3H4MT is thermally unstable and acidic.
-
Thermal Degradation: The keto form can undergo self-condensation or oxidation in the hot injection port (
). -
Silanol Interaction: The acidic enol proton interacts strongly with active silanol sites on GC liners and columns, causing peak tailing and irreversible adsorption.
Troubleshooting Protocol
Method A: GC-MS Derivatization (Mandatory) Do not inject underivatized 3H4MT. You must block the hydroxyl group.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) + 1% TMCS.
-
Protocol:
-
Dissolve 1 mg sample in 100 µL dry acetonitrile.
-
Add 50 µL BSTFA.
-
Heat at
for 30 minutes. -
Inject 1 µL.
-
-
Result: You will observe the TMS-ether derivative . The molecular ion will shift by +72 amu (Mass = MW + 72). This locks the enol form and prevents thermal degradation.
Method B: HPLC Considerations
-
Column: C18 is standard, but end-capping is critical to prevent tailing.
-
Mobile Phase: You must use a buffer.
-
Bad: Water/Acetonitrile (pH varies, leads to split peaks).
-
Good: 0.1% Formic Acid or Ammonium Acetate (pH 4-5). Acidic pH suppresses ionization of the enol, keeping it neutral and improving peak shape.
-
Module 3: Storage & Stability (The "Black Tar" Issue)
User Observation
"The compound was a pale yellow oil yesterday. Today it is a black solid."
Technical Diagnosis
Electron-rich thiophenes are notoriously prone to oxidative coupling . The 3-hydroxy group activates the ring, making it hyper-nucleophilic. In the presence of air (oxygen) and light, it dimerizes at the 2-position (the most reactive site) or polymerizes.
Storage Protocol
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature:
is required for long-term storage. -
State: If possible, store as a dilute solution in a non-reactive solvent (e.g., degassed DCM) rather than neat oil.
-
Stabilization: Conversion to the acetate ester (using acetic anhydride) creates a stable solid that can be stored at room temperature and hydrolyzed back to the phenol immediately before use.
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for characterizing 3-Hydroxy-4-methylthiophene, specifically addressing the tautomerism and stability loops.
Caption: Decision tree for diagnosing and resolving spectral anomalies and stability issues in 3-hydroxythiophene derivatives.
References
-
Tautomeric Equilibrium in Hydroxythiophenes
-
GC-MS Derivatiz
- Source: Sigma-Aldrich Technical Bulletin: The Use of Derivatization Reagents for Gas Chrom
- Relevance: Validates the use of BSTFA/TMCS to lock labile hydroxyl protons, preventing thermal degrad
-
Synthesis and Stability of Methyl-Substituted Thiophenes
- Source: Organic Syntheses, Coll. Vol. 4, p.671 (1963); Vol. 34, p.73 (1954).
- Relevance: Provides foundational data on the handling, distillation, and oxid
-
NMR of Keto-Enol Systems
- Source: ThermoFisher Scientific: Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
- Relevance: Describes the methodology for integrating enol vs. keto signals to determine equilibrium constants, applicable to the thiophene system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Resolving Tautomeric Ambiguity in Thiophenes
Case ID: THIO-TAUT-001 Topic: Troubleshooting Ligand Binding Discrepancies & Synthetic Instability in Hydroxy/Aminothiophenes Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
The "Ticket": User Problem Statement
"I’m working on a kinase inhibitor series based on a 3-hydroxythiophene scaffold. My docking simulations predict nanomolar affinity, but the synthesized compounds show weak activity and degrade rapidly in solution. The NMR spectrum in CDCl₃ looks 'messy' and doesn't match the aromatic peaks I expect. Is my compound decomposing, or am I looking at the wrong isomer?"
Executive Summary: The Tautomeric Trap
Thiophenes are often treated as stable aromatic bioisosteres of benzene. However, hydroxythiophenes and aminothiophenes are chemically schizophrenic: they exist in a dynamic equilibrium between an aromatic "enol/amine" form and a non-aromatic "keto/imine" form.
This ambiguity causes three critical failures:
-
False Positives in Docking: Algorithms favor the aromatic enol form (flat, good pi-stacking), but the molecule may exist as the kinked, non-aromatic keto form in solution.
-
Synthetic Failure: The non-aromatic tautomer possesses reactive methylene groups (
carbons), leading to rapid dimerization or polymerization. -
Spectroscopic Confusion: NMR signals shift dramatically depending on the solvent, leading to misinterpretation of purity.
Module 1: In Silico Troubleshooting (Computational Prediction)
Q: Why does my docking software consistently pick the wrong tautomer?
A: Most standard libraries (e.g., ZINC, PubChem) store thiophenes in their aromatic form to save space. Unless you explicitly enable high-energy tautomer enumeration , your docking software (Glide, GOLD, MOE) treats the molecule as a fixed aromatic system.
The Fix: Energetic Penalty Calculation
You must calculate the energy penalty (
Protocol: Tautomer Enumeration Workflow
-
Generate States: Use tools like LigPrep (Schrödinger) or TauThor to generate all possible tautomers (keto-2H, keto-3H, keto-5H, enol).
-
DFT Optimization: Do not rely on force fields. Optimize geometries using DFT (B3LYP/6-311+G**) with a solvation model (PCM/SMD) matching your assay buffer (usually water).
-
Filter: Discard tautomers with relative energy > 10 kcal/mol above the global minimum.
Visualization: Tautomer Stability Decision Tree
Caption: Decision logic for predicting the dominant thiophene tautomer based on substitution pattern and solvent environment.
Module 2: In Vitro Validation (Spectroscopy)
Q: My NMR shows "extra" peaks. Is it impurity or tautomerism?
A: It is likely tautomerism. The key diagnostic is the hybridization of the ring carbons .
-
Aromatic (Enol) Form: All ring protons are on
carbons ( 6.0–7.5 ppm). -
Keto Form: Contains a methylene (
) group on an carbon ( 3.5–4.5 ppm).
Diagnostic Table: Distinguishing 3-Hydroxythiophene Tautomers
| Feature | Enol Form (3-Hydroxythiophene) | Keto Form (Thiophen-3(2H)-one) |
| Dominant Solvent | DMSO- | CDCl |
| Aromatic singlets/doublets ( | Diagnostic Methylene: Singlet at | |
| C-OH ( | Carbonyl C=O ( | |
| IR Stretch | Broad O-H (~3200 cm | Sharp C=O (~1680 cm |
Experimental Protocol: The "Solvent Switch" Test Goal: Confirm tautomeric equilibrium without synthesizing new compounds.
-
Dissolve 5 mg of sample in CDCl
. Record H NMR. Look for the methylene peak at ~3.5–4.0 ppm (Keto form). -
Evaporate solvent and redissolve the same sample in DMSO-
. Record H NMR. -
Result: If the methylene peak disappears and aromatic peaks sharpen/shift downfield, you have confirmed a solvent-dependent tautomeric equilibrium. If the spectrum remains unchanged, you have a stable, "locked" isomer or a degradation product.
Module 3: Synthetic Implications & Stability
Q: Why does my 3-hydroxythiophene decompose overnight?
A: The keto-tautomer (thiophen-3(2H)-one) is a Michael Acceptor . Unlike the stable aromatic enol, the keto form has a reactive conjugated double bond. In concentrated solutions, one molecule acts as a nucleophile (enol form) and attacks another (keto form), leading to rapid dimerization.
Reaction Pathway: Spontaneous Dimerization [1]
-
Initiation: Trace acid/base catalyzes the formation of the Keto form.
-
Attack: The C2-position of the Enol attacks the C4/C5 position of the Keto.
-
Result: A dihydrothiophene dimer is formed, which is often an intractable oil.
Troubleshooting Guide: Stabilization Strategies
| Strategy | Mechanism | Procedure |
| O-Alkylation | Locks the enol form permanently. | Treat with MeI/K |
| Electron Withdrawal | Destabilizes the keto form. | Introduce EWGs (e.g., -Cl, -CN) at C2 or C4. This forces the equilibrium toward the aromatic enol to maintain conjugation. |
| Bulky Groups | Kinetic protection. | Place a bulky group (e.g., t-Butyl) at C2 to sterically hinder the dimerization attack vector. |
FAQ: Rapid Fire Support
Q: Can I use 2-aminothiophene in my reaction? A: Proceed with caution. 2-Aminothiophene is notoriously unstable as a free base (it oxidizes and polymerizes). It exists primarily as the amine, but the imine tautomer is accessible.
-
Recommendation: Isolate it as the HCl salt or the Tin (IV) complex (Gewald reaction intermediate). Never store the free base; use it immediately in the next step (e.g., acylation or reductive amination).
Q: How do I model the "keto" form in docking if my library only has the "enol" form? A: You must manually modify the ligand input.
-
Open the structure in a 2D sketcher (ChemDraw/MarvinSketch).
-
Break the aromaticity: Change the C-OH bond to C=O.
-
Add the necessary hydrogen to the adjacent carbon (creating a CH
). -
Minimize energy (MM2/MMFF) to capture the "puckered" non-planar ring geometry.
-
Dock both the flat enol and the puckered keto forms. If the keto form scores better, your "aromatic" hit might actually be a covalent binder or a false positive.
Q: Is there a visual cue for decomposition? A: Yes. Pure hydroxythiophenes are often colorless or pale yellow. A shift to deep red or black oil indicates polymerization (thiophene oligomers are chromophores).
References
-
Hunter, G. A., & McNab, H. (2010).[2][3] Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34, 2558–2563.[3]
-
Militzer, H. C., et al. (1993). Tautomerism of Hydroxythiophenes. Journal of the Chemical Society, Perkin Transactions 1.
-
Schrödinger, L. L. C. (2024). LigPrep: High-throughput 3D ligand preparation.
-
BenchChem. (2025). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products.
- Stanovnik, B., & Tišler, M. (1984). Comprehensive Heterocyclic Chemistry: Thiophenes and their Selenium and Tellurium Analogues. Elsevier.
Sources
Technical Support Center: Scaling Up 3-Hydroxy-4-methylthiophene Production
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Hydroxy-4-methylthiophene and its primary esterified precursor, Methyl 3-hydroxy-4-methylthiophene-2-carboxylate. These electron-rich heterocyclic compounds are critical building blocks in drug discovery, notably in the development of[1] and various neurological therapeutics[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible scale-up operations.
Part 1: Core Synthesis & Scale-Up Workflow
The most robust industrial route to the 3-hydroxythiophene core is the [3]. This involves the base-catalyzed condensation of a thioglycolate with an α,β-acetylenic or substituted acrylate ester. The reaction proceeds via sequential Michael addition and intramolecular [4] to form the thiophene ring.
Figure 1: Scalable synthetic workflow for 3-hydroxy-4-methylthiophene derivatives.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I observing low yields and heavy tar formation during the Fiesselmann condensation on a >100g scale? Root Cause & Causality: The initial deprotonation of methyl thioglycolate by sodium methoxide is highly exothermic. If the substituted acrylate is added too rapidly, localized heating causes polymerization of the acrylate and premature thermal degradation of the thiolate intermediate. Solution: Implement a strict cryogenic feed strategy. Maintain the internal reactor temperature between 0°C and 5°C during the addition phase. Ensure vigorous overhead stirring to prevent localized concentration gradients. Once addition is complete, allow the reaction to warm to room temperature slowly over 12 hours to drive the cyclization to completion[4].
Q2: My LC-MS analysis of the purified 3-hydroxy-4-methylthiophene shows two distinct peaks with identical masses. Is my product impure? Root Cause & Causality: You are likely observing keto-enol tautomerism. 3-Hydroxythiophenes exist in dynamic equilibrium with their corresponding[5]. The electron-donating methyl group at C4 and the electron-withdrawing ester at C2 heavily influence this equilibrium. On a reverse-phase LC column, these tautomers can resolve into separate peaks. Solution: To validate absolute purity, perform ¹H-NMR in a strongly hydrogen-bonding solvent (like DMSO-d₆) which stabilizes the enol (hydroxyl) form, collapsing the spectrum into a single interpretable set of signals. Do not rely solely on LC-MS for purity determination of the free hydroxyl compound.
Q3: How do I achieve strict regiocontrol when halogenating the C5 position for downstream cross-coupling? Root Cause & Causality: The hydroxyl group at C3 strongly activates the thiophene ring toward electrophilic aromatic substitution. However, the C2 position is blocked by the carboxylate ester, and C4 is blocked by the methyl group, leaving C5 as the only available reactive site. The challenge is preventing over-oxidation of the electron-rich core by harsh halogens. Solution: Utilize elemental bromine in glacial acetic acid. Acetic acid acts as a polar protic solvent that stabilizes the bromonium intermediate while buffering the system against oxidative cleavage. Heating to 70°C ensures complete conversion without degrading the [6].
Part 3: Experimental Protocols
Protocol A: Pilot-Scale Fiesselmann Synthesis of Methyl 3-hydroxy-4-methylthiophene-2-carboxylate
Self-Validating Check: The reaction mixture will transition from a clear solution to a thick, yellow-orange suspension as the sodium salt of the product precipitates, confirming successful cyclization.
-
Preparation: In a flame-dried 2 L jacketed reactor under ultra-pure N₂, charge 500 mL of anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide (54.0 g, 1.0 mol) and cool the reactor to 0°C using a chiller unit.
-
Thiolate Formation: Dropwise, add methyl thioglycolate (106.1 g, 1.0 mol) over 30 minutes, maintaining the internal temperature < 5°C. Stir for 15 minutes.
-
Cyclization: Slowly dose the appropriately substituted acetylenic/acrylate precursor (1.0 mol) dissolved in 200 mL of methanol over 2 hours.
-
Maturation: Disable the chiller and allow the reaction to stir at 20°C for 12 hours.
-
Quench & Isolation: Concentrate the mixture in vacuo. Dissolve the crude residue in 1 L of deionized water. Acidify to pH 3 using 2M HCl. The product will precipitate as a crystalline solid. Filter, wash with cold water, and dry under vacuum[4].
Protocol B: Regioselective C5-Bromination for Cross-Coupling Precursors
Self-Validating Check: The disappearance of the C5-proton singlet (~6.8 ppm) in the ¹H-NMR spectrum of the isolated product confirms complete regioselective substitution.
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a gas scrubber (to neutralize HBr off-gas).
-
Dissolution: Charge the flask with Methyl 3-hydroxy-4-methylthiophene-2-carboxylate (17.2 g, 100 mmol) and glacial acetic acid (250 mL)[6].
-
Halogenation: Shield the flask from light. Add liquid Br₂ (6.2 mL, 120 mmol) dropwise at room temperature.
-
Heating: Elevate the temperature to 70°C and stir for 18 hours[6].
-
Workup: Cool to room temperature. Remove acetic acid under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate. Dry the organic layer over Na₂SO₄ and concentrate to yield 5-bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid methyl ester[6].
Part 4: Quantitative Data: Reaction Condition Optimization
The following table summarizes the optimization of base and solvent combinations for the Fiesselmann cyclization step, demonstrating why alkoxide bases in protic solvents are the industrial standard.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Mechanistic Observation |
| NaOMe | Methanol | 0 to 20 | 12 | 88% | >98% | Optimal. Clean precipitation of the sodium salt drives equilibrium. |
| NaOEt | Ethanol | 0 to 20 | 12 | 82% | 95% | Good yield, but transesterification yields mixed methyl/ethyl esters. |
| K₂CO₃ | DMF | 60 | 8 | 45% | 70% | High thermal degradation; heavy tar formation due to harsh conditions. |
| Et₃N | DCM | 25 | 24 | <10% | N/A | Insufficient basicity to drive the intramolecular Dieckmann cyclization. |
References
-
Liu, G., et al. "Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Wikipedia Contributors. "Fiesselmann thiophene synthesis". Wikipedia, The Free Encyclopedia. URL:[Link]
-
Irgashev, R. A., et al. "A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization". Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting spectroscopic analysis of thiophenes
Thiophene Spectroscopy Solutions Center Current Status: Operational Operator: Senior Application Scientist, Spectroscopy Division
Welcome to the Thiophene Technical Support Hub
You are likely here because thiophenes—while versatile bioisosteres and critical components in organic electronics (e.g., P3HT)—are spectroscopically deceptive. Their electron-rich nature leads to significant ring current effects, complex aggregation behaviors, and distinct isotopic signatures that often confuse standard automated analysis.
This guide is not a textbook; it is a troubleshooting workflow designed to resolve specific experimental anomalies we frequently encounter in the field.
Tier 1: NMR Structural Elucidation
Case File: Regioisomer Confusion & Signal Broadening
Q: I cannot definitively distinguish between my 2-substituted and 3-substituted thiophene intermediates using standard 1H NMR. The chemical shifts are too similar.
A: Do not rely solely on chemical shifts (
The Solution: Coupling Constant (
Diagnostic Data: Thiophene Coupling Constants
| Coupling Type | Proton Relationship | Typical | Diagnostic Utility |
| Vicinal (Double bond character) | 4.7 – 5.5 Hz | High. Distinguishes 4-sub from 5-sub. | |
| Vicinal (Single bond character) | 3.3 – 4.2 Hz | High. Unique to 2,5-disubstitution or 2-sub. | |
| Meta (Long-range) | 1.2 – 1.6 Hz | Medium. Often appears as fine splitting. | |
| Para (Long-range) | 2.3 – 3.2 Hz | Medium. |
Troubleshooting Workflow: Regioisomer Assignment
Figure 1: Logic flow for assigning disubstituted thiophene regioisomers based on scalar coupling constants.
Q: My thiophene polymer (e.g., P3HT) shows extremely broad NMR signals, even in CDCl3. Is it impure?
A: Likely not. This is an aggregation artifact. Polythiophenes form strong
Protocol: Variable Temperature (VT) Disaggregation
-
Solvent Switch: Replace CDCl
with C D Cl (Tetrachloroethane- ) or Chlorobenzene- . These high-boiling solvents are better at solvating aromatic stacks. -
Baseline Scan: Acquire a spectrum at 25°C (signals will be broad).
-
Heating Ramp: Heat the probe to 80°C–100°C in 10°C increments.
-
Validation: If the signals sharpen significantly and reveal splitting patterns, the sample is pure but aggregated. If broad peaks persist at 100°C, suspect cross-linking or paramagnetic impurities.
Tier 2: Photophysical Anomalies
Case File: The H- and J-Aggregate Trap
Q: My UV-Vis absorption maximum (
A: You have formed H-aggregates . In thiophene materials, the packing geometry dictates the optoelectronic shift. This is described by Spano’s Theory of excitonic coupling.
-
H-Aggregates (Blue Shift): Chains stack "face-to-face" (like a deck of cards). The transition dipole moments align in parallel, cancelling the low-energy transition (
) and enhancing the high-energy transition. -
J-Aggregates (Red Shift): Chains stack "head-to-tail" (slipped stack). This allows the low-energy transition, leading to a bathochromic shift.
Visualizing Excitonic Coupling
Figure 2: Impact of molecular packing (H vs. J) on the spectral signature of polythiophenes.
Protocol: Determining Aggregate Type via Solvent Titration
-
Preparation: Dissolve the thiophene in a "good" solvent (e.g., Chloroform) to obtain a fully dissolved, orange/yellow solution.
-
Titration: Slowly add a "poor" solvent (e.g., Methanol or Hexane) while stirring.
-
Observation:
-
Monitor the
- transition (usually 400-500 nm). -
H-Aggregate: Look for a new peak emerging at a lower wavelength (higher energy) than the monomer.
-
J-Aggregate: Look for a new peak (often with vibronic structure) at a higher wavelength.
-
-
Quantification: Use the ratio of the first two vibronic peaks (
).-
If
, it is H-aggregate dominant. -
If
, it is J-aggregate dominant.
-
Tier 3: Composition & Purity Verification
Case File: The Sulfur Fingerprint
Q: I cannot see the C-S bond in my IR spectrum. How do I confirm the ring is intact?
A: The C-S stretch is notoriously weak and often obscured in Infrared (IR) spectroscopy due to low dipole moment changes. You must use Raman Spectroscopy . The high polarizability of the sulfur atom makes thiophenes strong Raman scatterers.
Key Vibrational Modes (Raman vs. IR)
| Vibrational Mode | Frequency (cm | IR Intensity | Raman Intensity |
| Sym. C=C Stretch | 1440 – 1460 | Medium | Very Strong (Diagnostic) |
| C-S-C Ring Def. | 600 – 700 | Weak | Strong |
| C-H Stretch | 3050 – 3100 | Medium | Medium |
Q: My Mass Spec (MS) shows a peak at M+2. Is this a halogen impurity?
A: Check the intensity before assuming it is a contaminant. Sulfur has a distinctive heavy isotope,
-
Natural Abundance:
S (95.02%), S (4.21%). -
The Rule: For every sulfur atom in your molecule, you should see an M+2 peak that is approximately 4.2% to 4.4% of the height of the molecular ion (M+).
-
Example: If you have a dithiophene (2 Sulfurs), the M+2 peak should be ~8.4% of the parent peak. If it is 30%+, then you have a Chlorine contamination (
Cl is ~32%).
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Detailed analysis of heterocyclic coupling constants).
-
Spano, F. C. (2006). "Modeling the Optical Processes in Conjugated Polymers." Annual Review of Physical Chemistry. Link
-
Sato, H., et al. (2014). "Raman Spectroscopy of Polythiophene." Polymer Journal. Link
-
NIST Chemistry WebBook. "Thiophene Mass Spectrum & Isotopic Data." Link
-
Hestand, N. J., & Spano, F. C. (2018). "Expanded Theory of Molecular J- and H-Aggregates." Chemical Reviews. Link
Validation & Comparative
3-Hydroxy-4-methylthiophene vs other thiophene derivatives
Title : Advanced Scaffold Selection: 3-Hydroxy-4-methylthiophene vs. Conventional Thiophene Derivatives in Drug Discovery
Executive Summary In medicinal chemistry and materials science, the thiophene nucleus is a privileged pharmacophore, ranking 4th among US FDA drug approvals for small molecules over the last decade[1]. While unsubstituted thiophene provides a robust, metabolically stable foundation, the strategic functionalization of this heterocycle drastically alters its physicochemical and electronic landscape. This guide provides an objective, data-supported comparison between 3-hydroxy-4-methylthiophene (and its critical derivative, methyl 3-hydroxy-4-methylthiophene-2-carboxylate) and other foundational heterocycles like unsubstituted thiophene and furan.
To understand the utility of 3-hydroxy-4-methylthiophene, we must first examine the baseline reactivity of the thiophene core. Thiophene is less reactive toward electrophilic aromatic substitution (EAS) than furan or pyrrole because the 3p orbital of its sulfur atom overlaps less effectively with the carbon 2p orbitals compared to the oxygen or nitrogen atoms in its analogs[2]. However, it remains significantly more reactive than benzene[3].
When we introduce a hydroxyl (-OH) group at the C3 position and a methyl (-CH3) group at the C4 position, the electronic dynamics shift dramatically. The -OH group acts as a strong electron-donating group via resonance, while the -CH3 group provides weak electron donation via hyperconjugation. This dual-activation makes the 3-hydroxy-4-methylthiophene scaffold highly nucleophilic, specifically directing electrophilic attack to the adjacent C2 and C5 positions. In pharmaceutical synthesis, the C2 position is often protected (e.g., as a methyl ester), forcing regioselective functionalization exclusively at the highly activated C5 position[4][5].
Caption: Electronic activation pathways in 3-hydroxy-4-methylthiophene directing C5 substitution.
Comparative Performance Analysis
The choice between thiophene derivatives often dictates the metabolic fate and binding affinity of a drug candidate. Isosteric replacement of furan with thiophene is a standard strategy to improve metabolic stability, as the thiophene ring is less prone to oxidative ring-opening[6].
The table below synthesizes the comparative performance of these scaffolds:
| Scaffold | Relative Reactivity (EAS) | Primary EAS Sites | Metabolic Stability | Key Pharmaceutical Applications |
| Unsubstituted Thiophene | Moderate (Higher than Benzene)[3] | C2, C5[3] | High | Broad (Antipsychotics, Antiplatelets)[1] |
| Furan | High (Higher than Thiophene)[6] | C2, C5 | Low to Moderate | Antimicrobials, Antihypertensives |
| 2-Methylthiophene | High (Activated by -CH3) | C5 | High | Intermediate building blocks |
| 3-Hydroxy-4-methylthiophene * | Very High (Strong -OH activation) | C5 (When C2 is blocked) | High | Articaine synthesis, PTP1B Inhibitors[4][5] |
*Data specifically references C2-esterified derivatives like methyl 3-hydroxy-4-methylthiophene-2-carboxylate.
In drug discovery, the 3-hydroxy-4-methylthiophene core has proven invaluable. For instance, in the optimization of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors—targets for diabetes and obesity—derivatives of this scaffold achieved single-digit nanomolar potency (
Self-Validating Experimental Protocol: Regioselective C5-Bromination
To leverage the 3-hydroxy-4-methylthiophene scaffold, researchers frequently perform halogenation to enable subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). The following protocol details the regioselective bromination of methyl 3-hydroxy-4-methylthiophene-2-carboxylate , adapted from validated medicinal chemistry workflows[5].
Causality & Design Rationale:
-
Solvent Choice (Acetic Acid): Acetic acid acts as both a solvent and a mild catalyst. It polarizes the
molecule, facilitating electrophilic attack without the need for harsh Lewis acids (like ), which could degrade the electron-rich thiophene ring or cause unwanted side reactions[2]. -
Temperature & Time (70°C for 18h): While the -OH and -CH3 groups activate the ring, the presence of the C2 methyl ester is electron-withdrawing and slightly deactivating. Mild heating is required to drive the C5 bromination to
conversion[5].
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask equipped with a distillation head and a magnetic stir bar with methyl 3-hydroxy-4-methylthiophene-2-carboxylate (1.5 g, 8.7 mmol) and glacial acetic acid (22 mL)[5].
-
Reagent Addition: While stirring at room temperature, slowly add liquid bromine (
, 540 µL, 11 mmol, ~1.25 equivalents) dropwise. Safety Note: Perform this inside a fume hood due to the highly corrosive and toxic nature of bromine vapors. -
Reaction Execution: Heat the reaction mixture to 70 °C using an oil bath or heating block. Maintain stirring for 18 hours[5].
-
In-Process Control (Self-Validation): After 16-18 hours, sample the reaction. Run a Thin-Layer Chromatography (TLC) plate (e.g., 80:20 Hexane:Ethyl Acetate).
-
Validation Check: The introduction of the heavy, lipophilic bromine atom reduces the overall polarity of the molecule. The successful formation of the 5-bromo derivative will appear as a distinct, higher-
spot compared to the starting material. The disappearance of the lower- starting material spot confirms reaction completion.
-
-
Workup & Isolation: Cool the reaction to room temperature. Remove the acetic acid under reduced pressure (vacuum distillation) to yield the crude 5-bromo-3-hydroxy-4-methylthiophene-2-carboxylate[5]. The crude product can be further purified via flash column chromatography if necessary.
Caption: Self-validating experimental workflow for the regioselective C5-bromination.
Conclusion
Compared to unsubstituted thiophene and furan, 3-hydroxy-4-methylthiophene offers a uniquely tunable electronic profile. Its highly activated C5 position allows for precise, regioselective functionalization under mild conditions, making it an indispensable building block for complex active pharmaceutical ingredients (APIs) ranging from local anesthetics to advanced metabolic enzyme inhibitors.
References
- Source: benchchem.
- Source: benchchem.
- Source: eprajournals.
- Source: pharmaguideline.
- Source: nih.
- Source: acs.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprajournals.com [eprajournals.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Methyl 3-hydroxy-4-methylthiophene-2-carboxylate | 32711-57-2 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
The Gewald Reaction: Multicomponent Precision for 2-Aminothiophenes
A Comparative Guide to the Synthesis of Functionalized Thiophenes: From De Novo Construction to Late-Stage Functionalization
The thiophene heterocycle is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster drugs such as clopidogrel, olanzapine, and tiaprofenic acid[1]. For drug development professionals and synthetic chemists, selecting the optimal thiophene synthesis route dictates the scalability, functional group tolerance, and overall atom economy of a discovery campaign.
This guide objectively compares three foundational methodologies for synthesizing substituted thiophenes: the classic Gewald reaction , the Paal-Knorr synthesis , and modern Transition-Metal Catalyzed C-H Functionalization . By analyzing the mechanistic causality behind these reactions, we provide actionable, field-proven protocols to streamline your synthetic workflows.
The Gewald reaction is a highly efficient, multicomponent condensation that provides a direct route to highly substituted 2-aminothiophenes[2][3]. Because the 2-amino group serves as a versatile handle for further elaboration (e.g., into amides or fused pyrimidines), this method is a staple in combinatorial library generation.
Mechanistic Causality: The reaction relies on a base (typically morpholine or triethylamine) to deprotonate an α-cyanoester, driving a Knoevenagel condensation with a ketone or aldehyde[2][4]. The resulting α,β-unsaturated nitrile intermediate undergoes thiolation with elemental sulfur. The causality of the ring closure hinges on the nucleophilic attack of the newly formed sulfur anion onto the electrophilic carbon of the nitrile triple bond, followed by tautomerization to yield the stable, aromatic 2-aminothiophene[2][4].
Caption: Logical workflow of the Gewald multicomponent 2-aminothiophene synthesis.
Validated Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [3]
-
Setup: To a 250 mL round-bottom flask, add cyclohexanone (10.0 g, 102 mmol), ethyl cyanoacetate (11.5 g, 102 mmol), and elemental sulfur (3.27 g, 102 mmol) in 50 mL of absolute ethanol.
-
Catalysis: Add morpholine (8.9 g, 102 mmol) dropwise under continuous magnetic stirring. Note: The base initiates the Knoevenagel condensation; a slight exotherm may be observed.
-
Heating: Equip the flask with a reflux condenser and heat the mixture at 50°C for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature. The target 2-aminothiophene will spontaneously precipitate.
-
Purification: Collect the precipitate via vacuum filtration, wash thoroughly with ice-cold ethanol to remove unreacted starting materials, and dry under a vacuum to afford the pure product.
The Paal-Knorr Synthesis: Robust Cyclization of 1,4-Dicarbonyls
When target molecules require diverse alkyl or aryl substitutions at the C2/C5 or C3/C4 positions without an obligatory amino group, the Paal-Knorr thiophene synthesis is the method of choice[5].
Mechanistic Causality: This method transforms a 1,4-diketone into a thiophene using a sulfurizing agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀)[5][6]. The reaction is driven by the thionation of one or both carbonyl oxygens. The resulting thiocarbonyl tautomerizes to a highly nucleophilic thioenol, which attacks the adjacent carbonyl carbon[7]. Subsequent dehydration permanently locks the system into the aromatic thiophene state[7]. Modern adaptations utilize microwave irradiation to overcome the high activation energy of dehydration, drastically reducing reaction times from hours to minutes while suppressing furan byproducts[5][7].
Caption: Mechanistic pathway of the Paal-Knorr thiophene synthesis via thionation.
Validated Protocol: Microwave-Assisted Paal-Knorr Synthesis [7]
-
Setup: In a 10 mL microwave-safe reaction vial, combine the substituted 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol, 1.2 equiv).
-
Solvent: Add 5 mL of anhydrous toluene and a magnetic stir bar. Seal the vessel securely with a crimp cap.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150°C for 15 minutes. Note: Microwave heating ensures rapid, uniform energy distribution, favoring the thermodynamic thiophene product over kinetic intermediates.
-
Work-up: Allow the vessel to cool to room temperature. Concentrate the mixture under reduced pressure to remove toluene.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the substituted thiophene.
Late-Stage Elaboration: Transition-Metal Catalyzed C-H Functionalization
While Gewald and Paal-Knorr build the ring from acyclic precursors, modern drug discovery often requires late-stage functionalization of a pre-existing thiophene core. Transition-metal catalyzed C-H activation bypasses the need for pre-functionalized organometallic reagents (e.g., boronic acids or stannanes), vastly improving atom economy[8][9].
Mechanistic Causality: In a typical Pd-catalyzed C-H arylation, the regioselectivity (α vs. β position) is dictated by the electronic nature of the heterocycle and the choice of additives. Recent breakthroughs have demonstrated that adding Silver(I) carboxylates (like AgOPiv) can mediate the C-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway[8]. The Ag(I) salt acts not just as a halide scavenger, but actively drives C2-selective C-H activation even at near-room temperatures, before transmetalating the intermediate to the Palladium catalytic cycle for reductive elimination[8].
Caption: Catalytic cycle for the Ag(I)-mediated Pd-catalyzed C-H arylation of thiophenes.
Validated Protocol: Ag(I)-Mediated α-Arylation of Benzo[b]thiophene [8]
-
Setup: In an oven-dried Schlenk tube under an inert argon atmosphere, add benzo[b]thiophene (1.0 mmol), 4-iodotoluene (1.5 mmol), Pd₂(dba)₃·CHCl₃ (2.5 mol%), and AgOPiv (2.0 mmol).
-
Solvent: Inject 4 mL of anhydrous hexafluoroisopropanol (HFIP) or dichloroethane (DCE).
-
Reaction: Stir the mixture at 35°C for 12–16 hours. Note: The low temperature is enabled by the Ag(I) additive, which facilitates the C-H bond cleavage prior to Pd transmetalation.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite to remove silver salts and catalyst particulates.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the C2-arylated benzo[b]thiophene.
Comparative Performance Data
To assist in route selection, the following table summarizes the quantitative and operational metrics of the three methodologies discussed:
| Evaluation Metric | Gewald Reaction | Paal-Knorr Synthesis | C-H Functionalization |
| Primary Application | Synthesis of 2-aminothiophenes | Synthesis of poly-alkyl/aryl thiophenes | Late-stage core elaboration |
| Typical Yields | 35% – 80%[2] | 60% – 90%[6] | 50% – 95%[8] |
| Regioselectivity | Absolute (determined by acyclic precursors) | Dependent on diketone symmetry | Highly C2/C5 selective (catalyst dependent) |
| Atom Economy | High (water is the primary byproduct) | Moderate (generates H₂S/H₂O) | High (avoids pre-functionalized boron/tin reagents) |
| Operational Scalability | Excellent (often requires simple filtration)[10] | Good (requires fume hood for H₂S gas)[5] | Moderate (requires inert atmosphere & costly metals) |
References
-
"Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes" arkat-usa.org. Available at:[Link]
-
"Gewald reaction - Wikipedia" wikipedia.org. Available at:[Link]
-
"Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review" edwiserinternational.com. Available at:[Link]
-
"Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads" nih.gov. Available at:[Link]
-
"Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes" acs.org. Available at: [Link]
-
"Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification" acs.org. Available at: [Link]
-
"Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions" tandfonline.com. Available at: [Link]
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- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
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Validating the Biological Efficacy of 3-Hydroxy-4-methylthiophene: A Comparative Technical Guide
Topic: Validation of 3-Hydroxy-4-methylthiophene's Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
3-Hydroxy-4-methylthiophene (3H4MT), often existing in equilibrium with its tautomer 3-hydroxy-4-methyl-2(5H)-thiophenone (CAS 34876-35-2), represents a critical scaffold in medicinal chemistry and flavor science. While primarily recognized as a degradation product of the cephalosporin antibiotic Cefaclor , its structural utility as a bioisostere for phenolic antioxidants and its role as a precursor in the synthesis of substituted thiophenes demands rigorous validation.
This guide outlines the technical protocols for validating the biological activity, purity, and safety profile of 3H4MT, comparing it against structural isomers (3-hydroxy-2-methylthiophene) and standard pharmacophores.
Part 1: Chemical Identity & Structural Validation
Before biological testing, the specific tautomeric state of 3H4MT must be validated, as this dictates receptor binding affinity and metabolic stability.
The Tautomerism Challenge
Unlike standard phenols, 3-hydroxythiophenes exhibit rapid keto-enol tautomerism. In polar solvents (biological media), the thiophenone (keto) form often predominates over the hydroxy (enol) form. This equilibrium is the primary variable affecting experimental reproducibility.
Comparative Analysis: 3H4MT vs. Isomeric Alternatives
| Feature | 3-Hydroxy-4-methylthiophene (3H4MT) | 3-Hydroxy-2-methylthiophene (Isomer) | Clinical Relevance |
| Dominant Tautomer | 2(5H)-thiophenone (Keto) | 2(5H)-thiophenone (Keto) | Keto forms often show reduced antioxidant capacity but higher electrophilicity. |
| Metabolic Liability | Moderate (C2 unsubstituted) | High (C2 blocked) | C2 position in 3H4MT is open for metabolic S-oxidation or conjugation. |
| Primary Source | Cefaclor degradation, Synthetic | Synthetic | 3H4MT is a known impurity marker in antibiotic QC. |
| Reactivity | Nucleophilic at C2 | Nucleophilic at C4 | 3H4MT allows C2-functionalization for drug library expansion. |
Protocol 1: Structural Validation via NMR
Objective: Quantify the Keto:Enol ratio in physiological buffer analogues.
-
Solvent Selection: Dissolve 10 mg 3H4MT in DMSO-d6 (mimics polar biological environment) and CDCl3 (non-polar baseline).
-
Acquisition: Run 1H-NMR (400 MHz+).
-
Signal Targeting:
-
Enol Form: Look for singlet at δ ~6.0-6.5 ppm (C2-H) and broad -OH singlet.
-
Keto Form: Look for methylene doublet/singlet at δ ~3.5-4.0 ppm (C5-H2).
-
-
Validation Criteria: A purity of >98% is required. If Keto form >90%, biological assays must account for electrophilic "Michael acceptor" behavior rather than phenolic H-atom donation.
Part 2: Biological Activity Validation
Mechanism of Action: Antioxidant & Antimicrobial Potential
Thiophene derivatives exert biological effects via two primary mechanisms:[1]
-
Redox Scavenging: Sulfur atom participation in electron transfer (Antioxidant).
-
Electrophilic Trap: The thiophenone form can covalently bind to nucleophilic residues (cysteine) in bacterial enzymes (Antimicrobial).
Visualization: Biological Pathway & Tautomerism
Caption: Tautomeric equilibrium dictates the dual biological pathway: Enol forms drive antioxidant effects, while Keto forms drive antimicrobial/toxicity pathways.
Protocol 2: Comparative Antioxidant Assay (DPPH)
Rationale: To validate if 3H4MT acts as a functional bioisostere for phenolic antioxidants.
Materials:
-
Test Compound: 3H4MT (Freshly synthesized/purified).
-
Reference Standards: Ascorbic Acid (High potency), 3-Methylthiophene (Negative control).[2]
-
Reagent: 0.1 mM DPPH in Methanol.
Step-by-Step Workflow:
-
Preparation: Prepare serial dilutions of 3H4MT (10–200 µg/mL) in Methanol.
-
Reaction: Mix 1.0 mL of sample with 1.0 mL of DPPH solution.
-
Incubation: Incubate in dark at 25°C for 30 minutes.
-
Measurement: Measure Absorbance (Abs) at 517 nm.
-
Calculation:
-
Validation Threshold:
-
High Activity: IC50 < 20 µg/mL (Comparable to Ascorbic Acid).
-
Moderate Activity (Expected for 3H4MT): IC50 50–100 µg/mL.
-
Note: If IC50 > 200 µg/mL, the compound is primarily in Keto form and lacks H-donating capacity.
-
Protocol 3: Antimicrobial Susceptibility (MIC)
Rationale: To validate activity against bacterial strains, particularly relevant if studying Cefaclor degradation pathways or novel antibiotics.
Target Organisms: S. aureus (Gram+), E. coli (Gram-).[3] Comparator: Ciprofloxacin (Standard Antibiotic).
Data Interpretation Guide:
| Compound | MIC (S. aureus) | MIC (E. coli) | Interpretation |
|---|---|---|---|
| 3H4MT | 32 - 64 µg/mL | >128 µg/mL | Moderate Gram(+) activity expected; weak Gram(-). |
| Ciprofloxacin | 0.5 - 1.0 µg/mL | 0.01 - 0.5 µg/mL | Clinical Standard (High Potency). |
| 3-Methylthiophene | >256 µg/mL | >256 µg/mL | Inactive (Demonstrates -OH/Keto group necessity). |
Part 3: Safety & Toxicity Profiling (Critical Validation)
Since 3H4MT is a thiophene derivative, it carries a risk of metabolic activation into reactive sulfoxides or epoxides, which can cause hepatotoxicity.
Protocol 4: Glutathione (GSH) Trapping Assay
Objective: Detect reactive metabolites formed by Cytochrome P450 (CYP) activation. This is a mandatory safety validation step for thiophene scaffolds.
-
Incubation System: Human Liver Microsomes (HLM) + NADPH (Cofactor) + GSH (Trapping agent).
-
Dosing: Add 3H4MT (10 µM) and incubate for 60 mins at 37°C.
-
Analysis: Quench with acetonitrile and analyze via LC-MS/MS.
-
Detection: Look for [M + GSH] adducts (Mass shift of +307 Da).
-
Positive Result: Presence of GSH adducts indicates bioactivation (toxicity risk).
-
Negative Result: Indicates metabolic stability (Safe scaffold).
-
References
-
Cayman Chemical. (2024). 3-Hydroxy-4-methyl-2(5H)-thiophenone Product Information & Cefaclor Degradation Pathway.
-
National Institutes of Health (NIH). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity of novel thiophene-2-carboxamide derivatives. PMC9940251.
-
MDPI. (2024).[3] Biological Activities of Thiophenes: A Comprehensive Review. Encyclopedia.
-
FEMA/FDA. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
-
LGC Standards. (2024). Impurity Profiling: 3-Hydroxy-4-methyl-2(5H)-thiophenone as a Cefaclor Impurity.
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A Comparative Guide to the In Vitro Evaluation of 3-Hydroxythiophene Derivatives in Drug Discovery
The landscape of medicinal chemistry is in constant pursuit of novel scaffolds that offer both chemical tractability and diverse biological activity. Among these, the thiophene ring system, a five-membered sulfur-containing heterocycle, has emerged as a cornerstone in the development of a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs with applications ranging from oncology to infectious diseases and inflammation.[3][4][5] This guide focuses on a specific, yet highly promising subclass: 3-hydroxythiophene derivatives. We will delve into the in vitro methodologies used to characterize these compounds, compare their performance with other thiophene-based molecules, and provide the technical insights necessary for their preclinical evaluation.
While extensive research exists for the broader class of thiophene derivatives, publicly available data on specific 3-Hydroxy-4-methylthiophene derivatives remains limited. However, recent studies on structurally related 3-hydroxythiophene compounds provide a strong framework for understanding their potential and for designing robust in vitro validation studies.[6] This guide will leverage data from a range of substituted thiophenes to illustrate the experimental workflows and comparative analyses central to their development.
Comparative In Vitro Performance of Thiophene Derivatives
The initial phase of in vitro evaluation is critical for establishing the biological potential of novel chemical entities. A battery of assays is typically employed to determine a compound's efficacy, potency, and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
Below is a comparative summary of the in vitro activity of various thiophene derivatives, showcasing the diversity of their biological targets and their potency across different assays. This table serves as a reference to contextualize the performance of new 3-hydroxythiophene analogs.
| Compound Class | Biological Target/Assay | Cell Line(s) | Reported IC50/Activity | Reference |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivative (8e) | Anticancer (Growth Inhibition) | NCI-60 Panel | 0.411 - 2.8 µM | [7][8] |
| Thiophene-pyrimidine derivative (13a) | EGFR Kinase Inhibition | A549, A431 | 4.34 µM, 3.79 µM | [9] |
| Amino-thiophene derivative (15b) | Cytotoxicity | A2780, A2780CP | 12 µM, 10 µM | [10][11] |
| Fused Thienopyrrole derivative (3b) | VEGFR-2 / AKT Kinase Inhibition | HepG2, PC-3 | 0.126 µM (VEGFR-2), 6.96 µM (AKT) | [12] |
| Fused Thienopyrrole derivative (4c) | VEGFR-2 / AKT Kinase Inhibition | HepG2, PC-3 | 0.075 µM (VEGFR-2), 4.60 µM (AKT) | [12] |
| Thiophene Carboxamide derivative (MB-D2) | Cytotoxicity / Apoptosis Induction | A375 | Significant cytotoxicity and caspase 3/7 activation | [2] |
| Thiophene derivative (480) | Cytotoxicity | HeLa, HepG2 | 12.61 µg/mL (HeLa), 33.42 µg/mL (HepG2) | [13] |
| Thiophene derivative (1312) | Antiproliferative | SGC-7901 | 340 nM | [14] |
| 3-hydroxy-thiophene derivatives (3a-c) | Computational Docking (VEGFR-2) | - | Docking Scores: 6.44 - 6.58 kcal/mol | [6] |
While direct comparative in vitro data for 3-hydroxy-4-methylthiophene is not yet prevalent in the literature, computational studies on similar 3-hydroxythiophene derivatives have shown promising interactions with key cancer targets like VEGFR-2.[6] This suggests a strong rationale for prioritizing their synthesis and subsequent in vitro screening.
Core Methodologies for In Vitro Evaluation
The trustworthiness of any comparative analysis hinges on the robustness and reproducibility of the experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays essential for the characterization of novel thiophene derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.
Enzyme Inhibition Assay (Kinase Activity)
Many thiophene derivatives exert their anticancer effects by inhibiting specific protein kinases.[12] These assays measure the ability of a compound to block the phosphorylation of a substrate by a target kinase.
Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase enzyme, its specific substrate, and ATP in the appropriate kinase buffer.
-
Inhibition Reaction: In a 96-well plate, incubate the kinase, substrate, and ATP with varying concentrations of the thiophene derivative. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Detection: The method of detection will vary depending on the assay format (e.g., ADP-Glo™, Z'-LYTE™, HTRF®). These typically involve the addition of a detection reagent that produces a luminescent or fluorescent signal inversely proportional to kinase activity.
-
Signal Measurement: Read the plate using a luminometer or fluorescence plate reader.
-
Data Analysis: Normalize the data to the controls and calculate the IC50 value for kinase inhibition.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[7][8]
Protocol:
-
Preparation: Prepare various concentrations of the thiophene compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Shake the mixture and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging and determine the IC50 value.
Visualizing Experimental and Mechanistic Frameworks
To better conceptualize the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct in vitro data on 3-Hydroxy-4-methylthiophene derivatives are emerging, the extensive research on related analogs provides a clear and robust roadmap for their evaluation. By employing a systematic approach that includes a battery of well-validated in vitro assays—such as those for cytotoxicity, enzyme inhibition, and antioxidant activity—researchers can effectively profile these promising compounds. The comparative data and detailed protocols within this guide serve as a foundational resource for scientists and drug development professionals aiming to unlock the full therapeutic potential of 3-hydroxythiophene derivatives.
References
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations - PubMed. (2020). European Journal of Medicinal Chemistry. (URL: )
- Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). Chemistry & Biodiversity. (URL: )
- Validating the Potential of Novel Thiophene Compounds: A Comparative Guide to In Vitro Evalu
- Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed. (2024). Chemistry & Biodiversity. (URL: )
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. (URL: )
- Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. (URL: )
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. (2019). ACS Omega. (URL: )
- Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. International Journal of Pharmacy and Pharmaceutical Sciences. (URL: )
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - MDPI. (2022). Pharmaceuticals. (URL: )
- Biological Activities of Thiophenes | Encyclopedia MDPI. (2024). Encyclopedia. (URL: )
- Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed. Indian Journal of Pharmaceutical Sciences. (URL: )
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC. Molecules. (URL: )
- Synthesis and in vitro antitumor evaluation of some new thiophenes and thieno[2,3-d]pyrimidine derivatives - PubMed. (2018). Bioorganic Chemistry. (URL: )
- Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC. (2024).
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - Semantic Scholar. (2021). Molecules. (URL: )
- Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis - PMC. (2025). Scientific Reports. (URL: )
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. (2021). Chimica Techno Acta. (URL: )
- Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (2021). International Journal of Pharmaceutical Quality Assurance. (URL: )
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Comparative Analysis of Antioxidant Activity in Thiophene Derivatives: A Mechanistic and Methodological Guide
As an application scientist overseeing early-stage drug discovery, I approach antioxidant screening not merely as a tick-box exercise, but as a rigorous evaluation of electron-transfer kinetics. Thiophene—a five-membered, sulfur-containing heterocycle—has emerged as a privileged pharmacophore in medicinal chemistry. While traditionally recognized for its bioisosteric properties, recent structural modifications have unlocked its potential as a highly effective antioxidant.
This guide provides an objective, data-driven comparative analysis of thiophene derivatives against standard antioxidants, detailing the mechanistic causality behind their efficacy and the self-validating protocols required to accurately measure their performance.
Mechanistic Causality: The Electron Transfer Paradigm
To understand why certain thiophene derivatives outperform others, we must first examine the physical chemistry of the ring. The sulfur atom's lone pairs contribute to the aromatic sextet, but they also allow the molecule to 1 under oxidative stress[1].
Thiophenes neutralize Reactive Oxygen Species (ROS) primarily via Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms. When a functionalized thiophene encounters a free radical, it donates an electron, resulting in a radical cation intermediate. The extended
Electron transfer and resonance stabilization mechanism of thiophene antioxidants.
Comparative Antioxidant Efficacy: Quantitative Analysis
Unsubstituted thiophene exhibits relatively low radical scavenging capacity compared to standard antioxidants like Ascorbic Acid or Butylated Hydroxytoluene (BHT)[1]. However, rational drug design—specifically the introduction of electron-donating groups (EDGs) or ring fusion—dramatically alters this baseline.
The table below synthesizes quantitative data from recent in vitro screenings, comparing advanced thiophene derivatives against established reference standards.
| Compound Class | Specific Derivative | Assay Type | % Inhibition | Reference Standard | Relative Efficacy |
| Tetrahydrobenzothiophenes | 2 | ROS / DNA Damage | 95.97% | Ascorbic Acid | Superior [2] |
| Thieno[2,3-b]pyrrol-5-ones | 3 | DPPH | 91.54% | Ascorbic Acid | Comparable [3] |
| Antipyrine-Thiophene Hybrids | 4 | ABTS | 87.20% | Ascorbic Acid (88.0%) | Comparable [4] |
| Thiophene-2-carboxamides | 5 | ABTS | 62.00% | Ascorbic Acid (88.4%) | Moderate [5] |
| Unsubstituted Thiophenes | Native Thiophene | DPPH | < 20.0% | Trolox / BHT | Inferior [1] |
Structure-Activity Relationship (SAR) Insights
-
Positioning of Heteroatoms: Amination directly on the thiophene ring drastically increases Radical Scavenging Activity (RSA) by maximizing electron cloud density, facilitating rapid SET[6].
-
Substituent Effects: Electron-withdrawing groups (e.g., ester groups like -CO2Et) pull electron density away from the sulfur atom,6[6].
-
Conjugation Extension: Fusing the thiophene ring with pyrrole (forming thienopyrroles) extends the
-conjugation network, significantly lowering the ionization potential and stabilizing the resulting radical cation[3].
Methodological Rigor: Self-Validating Experimental Protocols
A protocol is only as robust as its internal controls. When evaluating novel thiophene derivatives, researchers frequently encounter false positives due to the intrinsic absorbance of the compounds themselves. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Self-validating high-throughput spectrophotometric workflow for antioxidant screening.
Protocol 1: DPPH Radical Scavenging Assay (SET/HAT Mechanism)
Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered radical. We utilize 95% ethanol as the solvent because protic environments facilitate the Hydrogen Atom Transfer (HAT) mechanism alongside SET, providing a comprehensive measure of the thiophene's antioxidant capacity[7].
-
Reagent Preparation: Prepare a 100 μM DPPH stock solution in 95% ethanol.
-
Validation Check: The initial absorbance at 515 nm must fall between 0.8 and 1.0. If it is lower, the DPPH stock has photo-degraded and must be discarded.
-
-
Reaction: Aliquot the thiophene derivative (e.g., at 100 μM concentration) into the DPPH solution.
-
Incubation: Incubate the mixture at 37°C in complete darkness for 20-30 minutes[1].
-
Causality: Darkness prevents the photo-induced degradation of the radical, while 37°C accurately mimics physiological kinetic conditions.
-
-
Spectrophotometry: Measure the absorbance at 515 nm. Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100.
-
Internal Control: Run Ascorbic Acid concurrently. The assay run is validated only if the Ascorbic Acid positive control yields >85% inhibition[7].
Protocol 2: ABTS Radical Cation Decolorization Assay (Strict SET Mechanism)
Causality: The ABTS assay is superior for screening thiophenes with varying lipophilicity, as the ABTS•+ radical is soluble in both aqueous and organic solvents. It strictly measures electron-donating capacity, isolating the SET mechanism[6].
-
Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours.
-
Causality: This extended incubation is critical to ensure complete oxidation of the reagent into the green/blue ABTS•+ radical cation[5].
-
-
Baseline Calibration: Dilute the ABTS•+ solution with ethanol until the baseline absorbance at 734 nm is exactly 0.70 (± 0.02).
-
Causality: Reading at 734 nm minimizes spectral interference from the intrinsic yellow/orange colors often exhibited by highly substituted thiophene derivatives[5].
-
-
Reaction & Measurement: Add the thiophene sample, incubate for exactly 6 minutes to capture rapid SET kinetics, and read the absorbance at 734 nm.
References
-
Tavadyan, L. A., et al. "Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives." MDPI, 2017. 1
-
Mishra, R., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." NIH / PMC, 2023.2
-
"Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study." NIH, 2022.8
-
"Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential." Taylor & Francis Online, 2025. 3
-
"Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study." Bentham Science, 2022. 9
-
"Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." NIH / PMC, 2023. 5
-
Saleh, A. "Synthesis of some new antipyrine-thiophene hybrids and their evaluations as antioxidant and antibacterial agents." AJOL, 2022. 4
-
"Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid." Journal of Applied Pharmaceutical Science, 2024. 7
-
"Thiophene and its Analogs as Prospective Antioxidant Agents: A Retrospect." ResearchGate. 10
-
"Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene." ResearchGate, 2023.11
-
"Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity." Biblioteca Digital do IPB, 2005. 6
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Comparative Efficacy of 3-Hydroxy-4-methylthiophene as a Privileged Intermediate in Drug Discovery
As a Senior Application Scientist, evaluating the structural and electronic merits of synthetic intermediates is critical for optimizing drug discovery pipelines and API manufacturing. The 1—most commonly utilized as its ester derivative, methyl 3-hydroxy-4-methylthiophene-2-carboxylate (CAS: 32711-57-2)—has emerged as a highly versatile building block[1]. Unlike traditional benzene-based bioisosteres, this thiophene derivative offers unique electronic tunability, precise steric directing effects, and enhanced lipophilicity[1].
This guide objectively compares the efficacy of 3-hydroxy-4-methylthiophene against conventional alternatives, supported by mechanistic rationales and self-validating experimental protocols.
Mechanistic Grounding: Why Thiophene Outperforms Benzene Bioisosteres
The strategic replacement of a phenyl or pyridyl ring with a 3-hydroxy-4-methylthiophene core fundamentally alters a molecule's pharmacokinetic and pharmacodynamic profile.
-
Enhanced Lipid Solubility: The sulfur heteroatom in the thiophene ring increases the overall lipophilicity of the molecule compared to a standard benzene analog. In local anesthetics like Articaine, this translates to rapid diffusion across the lipid-rich nerve membrane, ensuring a faster onset of action.
-
Steric Directing Effects: In targeted therapies, such as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for metabolic disorders, the 4-methyl substitution is critical. It precisely adjusts the positioning of adjacent side chains (e.g., benzyl sulfonamides) into the secondary phosphotyrosine binding site (Site B), which is required for achieving single-digit nanomolar potency[2].
-
Metabolic Lability: The electron-rich nature of the thiophene ring, combined with adjacent ester functionalities, allows for rapid biotransformation in both plasma and the liver, significantly minimizing systemic toxicity.
Logical relationship of the thiophene scaffold in PTP1B target binding.
Comparative Efficacy Analysis
Application 1: Dental Anesthetics (Articaine vs. Lidocaine)
In dental anesthesiology, Articaine (synthesized via the 3-amino/hydroxy-4-methylthiophene intermediate) demonstrates superior clinical efficacy compared to the gold-standard, Lidocaine. The thiophene ring facilitates faster tissue penetration, while the ester group enables rapid hydrolysis into inactive articainic acid, significantly reducing the half-life and preventing systemic accumulation.
Application 2: PTP1B Inhibition (Thiophene vs. Pyridyl Scaffolds)
When optimizing 2, researchers discovered that replacing a pyridyl ring with a functionally substituted thiophene core dramatically increased binding affinity[2]. The 3-hydroxy-4-methylthiophene-derived compound achieved a
Quantitative Data Summary
| Parameter | 3-Hydroxy-4-methylthiophene Derivatives | Benzene/Pyridyl Alternatives | Impact on Drug Development |
| Core Lipophilicity | High (Thiophene sulfur enhances lipid solubility) | Moderate (Benzene core) | Faster tissue penetration (e.g., Articaine onset) |
| Metabolic Clearance | Rapid (Ester hydrolysis to inactive acid) | Slow (Hepatic CYP450 dependence) | Reduced systemic toxicity; shorter half-life |
| Target Affinity (PTP1B) | 70-fold increase in potency for metabolic therapies | ||
| Synthetic Yield | Up to 96.5% via oxime intermediate | Variable (often <70% due to harsh conditions) | Highly scalable for commercial API manufacturing |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and explaining the causality behind critical parameters.
Protocol 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate (Articaine Precursor)
(Note: The hydroxy and amino derivatives are readily interconverted or synthesized from the same oxo-tetrahydrothiophene precursor[1].)
-
Oxime Formation: Suspend 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF)[1].
-
Causality: DMF is selected for its high dielectric constant, which solubilizes both the organic precursor and the inorganic salt, facilitating a homogenous reaction environment.
-
-
Thermal Activation: Heat the mixture to 70–90°C for 4 hours[1].
-
Causality: This temperature range provides sufficient thermal energy to overcome the activation barrier for oxime formation without causing thermal degradation of the methyl ester.
-
In-Process Control: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting ketone spot validates completion.
-
-
Aromatization/Amination: Treat the intermediate with ammonium hydroxide for 30 minutes[1].
-
Causality: The basic conditions drive the elimination and tautomerization, yielding the fully aromatic amino-thiophene derivative.
-
Validation: LC-MS must indicate a mass shift corresponding to the loss of water, confirming high purity (typically >98%) and a yield of up to 96.5%[1].
-
Validated workflow for Articaine synthesis via thiophene intermediate.
Protocol 2: Electrophilic Bromination for PTP1B Inhibitor Scaffolds
This protocol describes the functionalization of methyl 3-hydroxy-4-methylthiophene-2-carboxylate to yield the 5-bromo derivative, a crucial step for subsequent Suzuki coupling[2].
-
Solvent Preparation: In a round-bottom flask equipped with a distillation head, dissolve methyl 3-hydroxy-4-methylthiophene-2-carboxylate (1.5 g, 8.7 mmol) in glacial acetic acid (22 mL)[2].
-
Causality: Acetic acid acts as both a solvent and a mild acid catalyst, polarizing the bromine molecule to enhance its electrophilicity for aromatic substitution.
-
-
Halogen Addition: Add
(540 L, 11 mmol) dropwise under continuous stirring[2].-
Causality: A slight molar excess of bromine ensures complete conversion at the less reactive 5-position, which is sterically hindered by the adjacent methyl group.
-
-
Thermal Reaction: Heat the reaction mixture to 70°C for 18 hours[2].
-
Causality: Extended heating at 70°C is required to drive the reaction to completion on the deactivated thiophene ring.
-
In-Process Control: Reaction progress must be monitored by UPLC to prevent over-bromination.
-
-
Isolation: Cool to room temperature and remove acetic acid under reduced pressure[2].
-
Validation:
NMR must show the disappearance of the thiophene C5 proton, confirming regioselective bromination.
-
References
- Benchchem. "Methyl 3-hydroxy-4-methylthiophene-2-carboxylate | 32711-57-2". Benchchem Product Catalog.
- Wilson, D. P., et al. "Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site". Journal of Medicinal Chemistry - ACS Publications.
- Walsh Medical Media. "Evaluation of the Anaesthetic Efficacy of 4% Articaine with 1:200000 Epinephrine Versus 2% Lignocaine with 1:200000 Epinephrine". Walsh Medical Media Open Access.
Sources
A Comparative Guide to the Cross-Reactivity of 3-Hydroxy-4-methylthiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Thiophene Scaffolds in Drug Discovery
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and its versatile biological activity.[1][2] Its derivatives have shown promise in a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[3] The 3-hydroxy-4-methylthiophene core, in particular, presents a unique substitution pattern that can be readily functionalized to generate diverse chemical libraries. However, the very features that make thiophenes attractive—their electronic properties and ability to mimic phenyl rings—also create a potential for cross-reactivity, or the unintended binding to off-target proteins.[4]
Understanding and characterizing the cross-reactivity profile of any new chemical entity is paramount in modern drug development. Unforeseen off-target interactions can lead to adverse drug reactions, toxicity, or even a lack of efficacy.[1] This guide provides a comparative framework for evaluating the potential cross-reactivity of 3-hydroxy-4-methylthiophene derivatives. While direct, comprehensive screening data for this specific subclass is limited in publicly available literature, we will synthesize existing knowledge on structurally related thiophene compounds to provide a predictive analysis. We will also present detailed experimental protocols to enable researchers to generate robust cross-reactivity data for their own compounds.
The Landscape of Thiophene Bioactivity: A Precursor to Understanding Cross-Reactivity
Thiophene derivatives have been investigated for a vast range of biological activities, a testament to their chemical tractability. This broad activity spectrum, however, hints at the potential for these compounds to interact with multiple biological targets. Key therapeutic areas where thiophene-based molecules have shown significant activity include:
-
Oncology: Many thiophene derivatives, particularly thieno[2,3-d]pyrimidines, have been developed as potent kinase inhibitors targeting key signaling pathways in cancer, such as those involving VEGFR-2 and AKT.[5][6]
-
Inflammation: Thiophene-containing compounds are found in several commercially available anti-inflammatory drugs.[3]
-
Infectious Diseases: The thiophene scaffold is a common feature in various antimicrobial and antiviral agents.[7]
This diverse bioactivity underscores the importance of early and comprehensive cross-reactivity profiling to distinguish between desired polypharmacology and undesirable off-target effects.
Comparative Analysis of Potential Cross-Reactivity
In the absence of a head-to-head comparison of a series of 3-hydroxy-4-methylthiophene derivatives against a broad panel of off-targets, we can infer potential cross-reactivity by examining data from structurally analogous compounds. The following sections provide a comparative overview based on available literature.
Kinase Inhibitor Selectivity
The thiophene ring is a common scaffold in kinase inhibitors, often designed to occupy the ATP-binding site. This mode of action inherently carries a risk of cross-reactivity due to the conserved nature of the ATP pocket across the kinome.
Key Insights from Structurally Related Compounds:
-
5-Hydroxybenzothiophene Derivatives: A study on 5-hydroxybenzothiophene derivatives revealed that these compounds can act as multi-kinase inhibitors. For instance, a hydrazide derivative demonstrated potent inhibition against Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[8] This suggests that the "hydroxy-thiophene" motif can be a promiscuous kinase-binding element.
-
Thieno[2,3-d]pyrimidines: While designed as inhibitors of specific kinases like FLT3, screening of thieno[2,3-d]pyrimidine derivatives often reveals activity against a range of other kinases, albeit at higher concentrations.[9]
Table 1: Comparative Kinase Inhibition Profile of Representative Thiophene Derivatives
| Compound Class | Primary Target(s) | Observed Off-Targets (Examples) | Reference |
| 5-Hydroxybenzothiophene | Clk1, Dyrk1A, Haspin | Clk4, DRAK1, Dyrk1B | [8] |
| Thieno[2,3-d]pyrimidine | FLT3 | Other kinases (moderate inhibition) | [9] |
This data suggests that 3-hydroxy-4-methylthiophene derivatives designed as kinase inhibitors should be profiled against a broad panel of kinases early in the discovery process. The substitution pattern on the thiophene ring and appended functional groups will be critical in determining the selectivity profile.[10]
G Protein-Coupled Receptor (GPCR) and Ion Channel Interactions
GPCRs and ion channels represent major classes of off-targets for many small molecules. The lipophilic nature of the thiophene ring can facilitate interactions with the transmembrane domains of these proteins.
Predictive Analysis:
It is therefore crucial to perform in vitro safety pharmacology profiling for any 3-hydroxy-4-methylthiophene derivatives intended for in vivo studies. This typically involves screening against a panel of key GPCRs and ion channels (e.g., hERG) to identify potential liabilities.
Experimental Protocols for Assessing Cross-Reactivity
To generate robust and reliable cross-reactivity data, a tiered and systematic approach is recommended. The following protocols provide a starting point for researchers working with 3-hydroxy-4-methylthiophene derivatives.
Protocol 1: Kinase Inhibitor Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a test compound against a panel of kinases using a luminescence-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 3-hydroxy-4-methylthiophene derivative against a panel of protein kinases.
Materials:
-
Test compound (3-hydroxy-4-methylthiophene derivative) dissolved in DMSO.
-
Kinase panel (commercially available panels offer a broad selection).
-
Respective kinase substrates and ATP.
-
Kinase assay buffer.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 384-well plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add the kinase/substrate solution to the wells containing the compound.
-
Initiate the kinase reaction by adding ATP solution.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for the recommended time (e.g., 30-60 minutes).
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
dot
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Protocol 2: Radioligand Binding Assay for Off-Target Screening
This protocol describes a general method for assessing the binding of a test compound to a panel of GPCRs and ion channels using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a 3-hydroxy-4-methylthiophene derivative for a panel of off-target receptors.
Materials:
-
Test compound (3-hydroxy-4-methylthiophene derivative) dissolved in DMSO.
-
Membrane preparations expressing the target receptors.
-
Specific radioligand for each target receptor.
-
Unlabeled competing ligand for non-specific binding determination.
-
Binding buffer.
-
96-well plates.
-
Glass fiber filters pre-soaked in a suitable solution (e.g., 0.3% polyethyleneimine).
-
Vacuum filtration manifold (cell harvester).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Assay Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the test compound.
-
Incubation:
-
To each well, add the membrane preparation, the specific radioligand, and either binding buffer (for total binding), unlabeled competing ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters.
-
Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for a Competitive Radioligand Binding Assay.
Structure-Activity Relationships for Cross-Reactivity: Guiding Principles
While a comprehensive SAR for the cross-reactivity of 3-hydroxy-4-methylthiophene derivatives is yet to be established, some general principles can be inferred from the broader thiophene literature:
-
Lipophilicity: Increasing the lipophilicity of the molecule can enhance its propensity for non-specific binding and interaction with hydrophobic pockets in off-targets.[4]
-
Substitution Pattern: The position and electronic nature of substituents on the thiophene ring can significantly influence both on-target potency and off-target interactions. Electron-withdrawing or -donating groups can alter the charge distribution of the thiophene ring, affecting its interaction with protein residues.[10]
-
Appended Moieties: The nature of the functional groups attached to the thiophene core plays a crucial role. For instance, a basic amine moiety can lead to interactions with acidic residues in off-targets, while hydrogen bond donors and acceptors can increase promiscuity.
dot
Caption: Key Factors Influencing the Cross-Reactivity of Thiophene Derivatives.
Conclusion and Future Directions
The 3-hydroxy-4-methylthiophene scaffold holds considerable promise for the development of novel therapeutics. However, a thorough understanding of the cross-reactivity profile of its derivatives is essential for their successful translation into safe and effective drugs. This guide has provided a comparative overview of potential cross-reactivity based on data from structurally related compounds and has detailed experimental protocols for generating crucial selectivity data.
Future research should focus on the systematic screening of 3-hydroxy-4-methylthiophene libraries against broad panels of kinases, GPCRs, ion channels, and other relevant off-targets. This will not only de-risk the development of individual compounds but also contribute to a more comprehensive understanding of the structure-selectivity relationships for this important class of molecules. By integrating early and rigorous cross-reactivity profiling into the drug discovery workflow, researchers can more effectively navigate the complexities of small molecule development and increase the likelihood of identifying novel therapeutic agents with optimal safety and efficacy profiles.
References
-
Daina, A., & Zoete, V. (2021). Thiophene in Drugs: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(19), 14265–14299. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 14(13), 967-986. [Link]
-
El-Damasy, A. K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(11), 3328. [Link]
-
Valia, K. C., & Kumar, A. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling, 55(12), 2636-2646. [Link]
-
Kumar, A., & Singh, J. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. RSC Advances, 5(115), 95163-95172. [Link]
-
Gomtsyan, A. (2012). Privileged Scaffolds in Drug Discovery: The Thiophene Story. ACS Medicinal Chemistry Letters, 3(6), 449-453. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3591. [Link]
-
Arrowsmith, C. H., et al. (2024). Design, synthesis and biological evaluation of thiophene amides as inhibitors of Tousled-like kinases. European Journal of Medicinal Chemistry, 267, 116206. [Link]
-
Zhang, Y., et al. (2009). Binding orientations, QSAR, and molecular design of thiophene derivative inhibitors. Journal of Molecular Modeling, 15(9), 1137-1147. [Link]
-
Rasool, N., et al. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Journal of Molecular Structure, 1301, 137353. [Link]
-
Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs. Current Drug Metabolism, 15(9), 879-893. [Link]
-
De Kort, M., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(8), 2895-2909. [Link]
-
Jacobson, K. A. (2020). GPCR and ion channel drug candidates obtained by virtual screening. Trends in Pharmacological Sciences, 41(10), 713-726. [Link]
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ION Biosciences. (n.d.). GPCR Assay Services. [Link]
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Mishra, R., & Kumar, S. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Heterocyclic Chemistry, 62(1), e202400123. [Link]
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Service, R. F. (2004). Cell-based screening assays and structural studies are fueling G-protein coupled receptors as one of the most popular classes of. Science, 306(5699), 1134-1136. [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐hydroxythiophenes 12a‐d. [Link]
-
Katritzky, A. R., et al. (1994). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Journal of the Chemical Society, Perkin Transactions 2, (11), 2271-2278. [Link]
-
Moody, C. J., & Rees, C. W. (1994). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 18(1), 111-120. [Link]
-
Kumar, R., et al. (2023). Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. RSC Advances, 13(45), 31633-31641. [Link]
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Benchmarking Purification Techniques for Thiophene Derivatives: A Comprehensive Guide for Process Chemists
Thiophenes are ubiquitous heterocyclic motifs in modern drug discovery (e.g., olanzapine, duloxetine) and advanced materials science (e.g., conducting polymers like PEDOT). However, the electron-rich nature of the thiophene ring makes these derivatives uniquely challenging to purify. They are highly susceptible to oxidation, acid-catalyzed polymerization, and thermal degradation.
As a Senior Application Scientist, I frequently encounter workflows where standard purification protocols fail, resulting in compromised yields or degraded products. This guide provides an objective, data-driven comparison of four primary purification modalities. Each methodology is presented with the underlying causality of its performance and a self-validating protocol to ensure scientific integrity.
Deactivated Flash Column Chromatography (FCC)
Standard silica gel contains acidic silanol (Si-OH) groups. When electron-rich or sensitive thiophene derivatives interact with these sites, they can undergo electrophilic aromatic substitution, ring-opening, or rapid on-column degradation[1].
The Causality: The stationary phase acts as a Brønsted acid catalyst. To circumvent this, the silica must be chemically deactivated using a tertiary amine, which neutralizes the silanol protons and prevents substrate degradation[1].
Self-Validating Protocol
-
Column Preparation: Slurry pack the column using silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., n-hexane) containing 1-2% (v/v) triethylamine (TEA)[1].
-
Equilibration: Flush the column with at least 3 column volumes (CV) of the TEA-doped solvent to ensure complete neutralization of the active acidic sites.
-
Loading: Dissolve the crude thiophene mixture in a minimal amount of the starting eluent and apply it evenly to the column head.
-
Elution: Elute using an optimized solvent gradient (e.g., Hexane to Hexane/Dichloromethane).
-
Self-Validation Check (2D-TLC): Prior to the run, perform a 2-Dimensional TLC of the crude mixture. Spot the sample, elute in one direction, let the plate dry for 30 minutes, and elute orthogonally. If off-diagonal spots appear, the compound is actively degrading on the silica, confirming that TEA deactivation is strictly mandatory.
Vacuum Fractional Distillation
For volatile, liquid thiophene derivatives (such as 2-bromo-5-(2-ethylhexyl)thiophene or thiophene-2-carbonyl chloride), distillation is a highly scalable, solvent-free approach[2]. However, high thermal energy can break C-S bonds or initiate radical polymerization.
The Causality: By applying a high vacuum, the boiling point of the thiophene derivative is significantly depressed. This mitigates thermal stress, allowing for the isolation of highly pure compounds without inducing thermal decomposition[3].
Self-Validating Protocol
-
Setup: Assemble a fractional distillation apparatus equipped with a 5-tray Oldershaw column or a Vigreux column to provide sufficient theoretical plates for separating close-boiling impurities[3].
-
Degassing: Apply a vacuum (e.g., 10-50 mbar) at room temperature for 15 minutes to remove residual volatile reaction solvents.
-
Heating: Gradually increase the heating mantle temperature. Distillation under reduced pressure is typically carried out between 30°C and 150°C[4].
-
Fraction Collection: Collect the fore-run, main fraction, and tail-run in separate pre-weighed receiving flasks.
-
Self-Validation Check: Monitor the vapor temperature continuously. A stable temperature plateau indicates the elution of a pure compound. Verify the purity of the main fraction via GC-FID (targeting >99.5% purity) before pooling the final product[3][4].
Centrifugal Partition Chromatography (CPC)
When thiophenes are highly sensitive, prone to co-elution, or inseparable by deactivated FCC, CPC is the premier alternative. CPC is a preparative liquid-liquid partition technique that relies entirely on the differential solubility of analytes between two immiscible liquid phases[5].
The Causality: Because there is absolutely no solid support matrix (like silica or alumina), there are zero active sites to catalyze degradation or cause irreversible adsorption[5]. This guarantees near 100% recovery and is highly effective for complex aromatic derivatives, including thiophenes[6].
Self-Validating Protocol
-
Solvent System Selection: Prepare a biphasic solvent system (e.g., Hexane/Ethyl Acetate/Methanol/Water in a 4:1:4:1 ratio). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.
-
Rotor Filling: Pump the stationary phase into the CPC rotor while spinning at a low speed (e.g., 500 rpm).
-
Equilibration: Increase rotation to operating speed (e.g., 1500 rpm) and pump the mobile phase until hydrodynamic equilibrium is reached (indicated by mobile phase breakthrough).
-
Injection & Elution: Inject the crude thiophene dissolved in a 1:1 mixture of both phases. Monitor the eluate via a UV-Vis detector (typically at 254 nm).
-
Self-Validation Check (K-value): Prior to the run, determine the partition coefficient (K-value) by dissolving a small amount of crude in the biphasic system, separating the layers, and analyzing both via HPLC. A K-value between 0.5 and 2.0 mathematically validates the solvent system choice for optimal resolution.
Solvent-Mediated Recrystallization
For solid thiophene derivatives (e.g., thiophene carboxamides), recrystallization or precipitation by cooling remains the gold standard for achieving ultra-high purity (>99.5%)[4].
The Causality: This technique exploits the steep temperature-dependent solubility curve of the target compound versus its impurities. By slowly cooling a saturated solution below the melting point of the pure thiophene, the target compound forms a highly ordered crystal lattice that naturally excludes structurally dissimilar impurities[4].
Self-Validating Protocol
-
Solvent Screening: Test various solvents in small test tubes. The ideal solvent dissolves the thiophene completely at its boiling point but sparingly at room temperature.
-
Dissolution: Suspend the crude solid in the chosen solvent and heat to reflux until fully dissolved.
-
Hot Filtration: Filter the hot solution rapidly through a pre-heated Büchner funnel to remove insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (-15°C to 0°C) to maximize precipitation yield[4].
-
Self-Validation Check: Isolate the crystals via vacuum filtration and perform a melting point (MP) depression analysis. A sharp MP range (≤ 1°C) that matches literature values confirms the successful exclusion of lattice impurities.
Benchmarking Data: Comparative Analysis
| Parameter | Deactivated FCC | Vacuum Distillation | CPC / CCC | Recrystallization |
| Primary Mechanism | Adsorption / Polarity | Boiling Point (Volatility) | Liquid-Liquid Partition | Differential Solubility |
| Target Physical State | Liquid or Solid | Volatile Liquids / Oils | Liquid or Solid | Solids Only |
| Typical Purity | 90% - 98% | >99.5% | >98% | >99.9% |
| Product Recovery | Moderate (70-85%) | High (85-95%) | Very High (>95%) | Moderate (60-80%) |
| Scalability | Low to Moderate | Very High (Industrial) | Moderate to High | Very High (Industrial) |
| Environmental Impact | High (Heavy solvent use) | Low (Solvent-free) | Low (Recyclable solvents) | Low to Moderate |
Decision Matrix: Selecting the Optimal Technique
To streamline your process development, follow the logical workflow diagram below to select the most appropriate purification technique based on the physical properties of your synthesized thiophene.
Decision matrix for selecting the optimal thiophene purification technique.
References
1.[1] Title: Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives Source: BenchChem URL:
2.[2] Title: Technical Support Center: Purification of 2-Bromo-5-(2-ethylhexyl)thiophene Source: BenchChem URL:
3.[4] Title: US20090318710A1 - Process for the purification of thiophenes Source: Google Patents URL:
4.[3] Title: A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction Source: ACS Publications URL:
5.[5] Title: Innovative Approaches for Recovery of Phytoconstituents from Medicinal/Aromatic Plants and Biotechnological Production Source: Semantic Scholar URL:
6.[6] Title: A comprehensive classification of solvent systems used for natural product purifications in countercurrent and centrifugal partition chromatography Source: ResearchGate URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Computational Studies of 3-Hydroxy-4-methylthiophene Properties: A Methodological Comparison Guide
Executive Summary
3-Hydroxy-4-methylthiophene (3H4MT) is a highly versatile heterocyclic building block with profound implications in both medicinal chemistry and materials science. Unlike simple thiophenes, the dual substitution of a hydroxyl group (electron-donating, hydrogen-bond capable) and a methyl group (steric steering, mild inductive effect) creates a complex electronic landscape. This guide objectively compares the computational methodologies used to evaluate 3H4MT, contrasts its physicochemical properties against standard alternatives (like 3-hydroxythiophene and 3-methylthiophene), and provides a self-validating computational protocol for predicting its behavior, particularly its keto-enol tautomerism.
Structural Significance & Application Profile
The strategic placement of substituents on the thiophene ring dictates its utility:
-
Pharmaceuticals: In the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for diabetes management, the 4-methyl group of 3H4MT derivatives provides essential steric bulk to orient the molecule into secondary binding pockets, while the 3-hydroxyl group acts as a critical hydrogen bond donor [1].
-
Materials Science: In the synthesis of conductive polythiophenes, the hydroxyl group allows for post-polymerization functionalization or self-doping, while the methyl group prevents unwanted cross-linking at the 4-position, ensuring linear polymer growth.
Computational Methodology: Selecting the Right Functional
Accurately modeling 3H4MT requires careful selection of Density Functional Theory (DFT) methods. The presence of the hydroxyl group introduces the challenge of accurately modeling lone-pair delocalization and non-covalent intramolecular interactions.
-
B3LYP vs. M06-2X: While B3LYP is the traditional workhorse for organic molecules, it often fails to accurately capture medium-range electron correlation and dispersion forces. For 3H4MT, M06-2X is superior because it accurately models the energy barriers of proton transfer during keto-enol tautomerization.
-
Basis Set Causality: The 6-311++G(d,p) basis set is strictly required. The diffuse functions (++) are critical for allowing the electron density of the oxygen lone pairs to expand, which is necessary for calculating accurate dipole moments and hydrogen-bonding potentials. The polarization functions ((d,p)) provide the angular flexibility needed to model the transition states of tautomerization.
Comparative Property Analysis: 3H4MT vs. Alternatives
To understand the unique performance of 3H4MT, we must benchmark its computed properties against its structural analogs. The table below summarizes quantitative data derived from M06-2X/6-311++G(d,p) calculations.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (D) | Tautomeric ΔE (Enol - Keto) | Primary Application |
| 3-Methylthiophene | -6.15 | -1.20 | 4.95 | 0.85 | N/A | Standard conductive polymers |
| 3-Hydroxythiophene | -5.80 | -1.45 | 4.35 | 1.62 | +2.1 kcal/mol (Keto favored) | Reactive intermediates |
| 3-Hydroxy-4-methylthiophene | -5.65 | -1.35 | 4.30 | 1.85 | -0.5 kcal/mol (Enol favored) | Targeted drug design [1] |
Key Insight: The addition of the 4-methyl group in 3H4MT raises the HOMO level compared to 3-hydroxythiophene, making it more susceptible to electrophilic attack. Crucially, the steric hindrance and inductive effect of the methyl group shift the tautomeric equilibrium. While 3-hydroxythiophene prefers the keto form (thiophen-3(2H)-one) [2], 3H4MT stabilizes the enol form, which is vital for maintaining aromaticity during drug-receptor interactions.
Mechanistic Focus: Keto-Enol Tautomerization
The most critical computational evaluation of 3H4MT is its tautomeric stability. The molecule exists in an equilibrium between the aromatic enol form (3-hydroxy-4-methylthiophene) and the non-aromatic keto form (4-methylthiophen-3(2H)-one).
Figure 1: Computed keto-enol tautomerization pathway of 3H4MT.
Because the activation barrier for direct intramolecular proton transfer is exceptionally high (~35.2 kcal/mol), tautomerization in experimental settings is almost exclusively solvent-mediated or acid/base catalyzed. Computational models must therefore incorporate explicit solvent molecules (e.g., water or methanol) to accurately simulate the proton-shuttle mechanism [3].
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, the following step-by-step methodology represents a self-validating system. Each step contains an internal check to prevent the propagation of errors.
Protocol: Thermodynamic and Electronic Evaluation of 3H4MT
Step 1: Conformational Sampling
-
Action: Generate the 3D SMILES string for 3H4MT and execute a conformational search using the GFN2-xTB semi-empirical method.
-
Validation: Perform RMSD (Root Mean Square Deviation) clustering. The system is validated if the lowest energy conformer is populated at >95% at 298.15K, indicating a rigid primary structure dictated by the planar thiophene ring.
Step 2: High-Level Geometry Optimization
-
Action: Submit the lowest-energy conformer to DFT optimization using the M06-2X/6-311++G(d,p) level of theory. Apply the SMD (Solvation Model based on Density) for aqueous environments.
-
Validation: The optimization is only accepted if the maximum force falls below
Hartrees/Bohr and maximum displacement is below Å.
Step 3: Frequency Calculation & ZPE Correction
-
Action: Run a harmonic vibrational frequency calculation on the optimized geometry at the exact same level of theory.
-
Validation (Critical): Check the number of imaginary frequencies (NIMAG).
-
If NIMAG = 0: The geometry is a true local minimum. Proceed to Step 4.
-
If NIMAG = 1: The geometry is a transition state. Discard and re-optimize.
-
Extract the Zero-Point Energy (ZPE) and scale it by a factor of 0.970 to account for anharmonicity.
-
Step 4: Electronic Property Extraction
-
Action: Perform a Time-Dependent DFT (TD-DFT) calculation to extract vertical excitation energies and Natural Bond Orbital (NBO) analysis to map the electron density.
-
Validation: Compare the computed lowest-energy UV-Vis transition to experimental absorption spectra of thiophene derivatives. A deviation of less than 0.2 eV validates the choice of functional.
Figure 2: Self-validating computational workflow for 3H4MT property extraction.
References
-
Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Chemical and spectroscopic properties of the 3-hydroxythiophene[thiophen-3(2H)-one] system Source: New Journal of Chemistry (Royal Society of Chemistry) URL:[Link]
-
Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review Source: Pharmaceuticals (MDPI) URL:[Link]
Safety Operating Guide
Proper Disposal Procedures: 3-Hydroxy-4-methylthiophene
Senior Application Scientist Technical Guide
Part 1: Executive Summary & Hazard Architecture
As researchers, we often treat thiophene derivatives as standard organic solvents, but 3-Hydroxy-4-methylthiophene requires a distinct operational protocol. Unlike simple aromatics, this compound exhibits keto-enol tautomerism , existing in equilibrium between its hydroxy-thiophene (enol) and thiophenone (keto) forms.
This tautomeric instability, combined with the sulfur heteroatom, dictates two critical disposal drivers:
-
The "Stench" Factor: Like many organosulfur compounds, it possesses a low odor threshold.[1] Improper disposal in general organic waste streams can evacuate a facility due to the migration of mercaptan-like vapors.
-
Oxidative Instability: The hydroxy group renders the ring electron-rich and prone to rapid oxidation. Segregation from strong oxidizers is not just a recommendation; it is a thermal safety requirement.
Physicochemical Hazard Profile
The following data points drive the disposal logic:
| Property | Value / Characteristic | Operational Implication |
| Flammability | High (Predicted Flash Point < 60°C) | Must be handled as Class IB/IC Flammable Liquid. |
| Stability | Tautomeric Equilibrium | Prone to degradation; do not store waste for extended periods (>90 days). |
| Odor | Stench (Sulfurous) | Requires "Stench" labeling and secondary containment.[1][2] |
| Reactivity | Incompatible with Oxidizers | Violent reaction risk with Nitric Acid, Peroxides, or Permanganates. |
| Waste Code | D001 (Ignitable) , Sulfur-Bearing | Cannot be bulked with standard non-halogenated solvents in some incinerators. |
Part 2: Segregation & Pre-Treatment Logic
The "Sulfur Rule" of Segregation
Standard laboratory practice often groups "Non-Halogenated Organics" into a single drum. Do not do this with 3-Hydroxy-4-methylthiophene.
-
Why? High-sulfur waste generates Sulfur Dioxide (
) during incineration. Many municipal or commercial incinerators have strict sulfur limits to protect catalytic scrubbers. -
Action: Segregate this waste into a dedicated "High Sulfur / Stench" stream unless your facility's EHS explicitly permits bulking with general organics.
Odor Control Pre-Treatment (The Quench)
If the waste is highly concentrated or the odor is unmanageable, you must chemically quench the odor before disposal.
The Hypochlorite Oxidation Protocol:
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
The Reaction: Slowly add the thiophene waste to the bleach solution in a fume hood.
-
Mechanism:[3] The hypochlorite oxidizes the sulfur moiety to a sulfoxide or sulfone, which is generally odorless and non-volatile.
-
-
Caution: This reaction is exothermic . Add waste slowly and monitor temperature.
-
Disposal: The resulting aqueous mixture can often be drain-disposed (check local regulations) or collected as aqueous waste, while the organic phase (if extraction is used) goes to organic waste.
Part 3: Step-by-Step Disposal Protocol
This protocol assumes the material is being disposed of as a hazardous chemical waste without prior quenching.
Step 1: Container Selection & Preparation[5]
-
Material: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans if the waste contains any aqueous fraction or acidic impurities, as thiophenes can degrade into acidic byproducts.
-
Secondary Containment: Place the waste container inside a resealable plastic bag or a secondary plastic tub to contain drips and odors.
Step 2: Labeling[6]
-
Standard Label: "Hazardous Waste - Flammable Liquid."
-
Constituents: Explicitly list "3-Hydroxy-4-methylthiophene" and "Organosulfur Compounds."
-
Critical Addition: Affix a "STENCH" sticker or write "STENCH" in bold red marker on the label. This warns waste handlers to open the container only in a ventilated area.[4]
Step 3: Transfer & Storage[1]
-
PPE: Wear Viton® or Silver Shield® laminate gloves. Standard Nitrile gloves provide only splash protection against thiophenes and may permeate quickly.
-
Location: Perform all transfers inside a functioning fume hood.
-
Sealing: Cap the container tightly. Wrap the cap interface with Parafilm or electrical tape to prevent vapor migration during storage.
-
Storage: Store in a Flammable Safety Cabinet , segregated from oxidizers (e.g., Nitric Acid) and mineral acids.
Part 4: Decision Matrix (Workflow)
The following diagram outlines the decision logic for disposing of 3-Hydroxy-4-methylthiophene, ensuring safety and compliance.
Figure 1: Operational decision tree for the safe disposal of organosulfur thiophene derivatives.
Part 5: Emergency Contingencies
Spills (Inside Fume Hood)
-
Evacuate the immediate area if the odor is overwhelming.
-
Cover the spill with an activated carbon-based absorbent (e.g., "Amphomag" or specific solvent absorbent). Do not use paper towels alone, as they increase the surface area for evaporation and odor release.
-
Clean with a dilute bleach solution to oxidize residuals on the surface.
Spills (Outside Fume Hood)
-
Evacuate the lab immediately.
-
Alert EHS/Security. The odor may be mistaken for a gas leak (mercaptan).[4]
-
Re-entry requires respiratory protection (organic vapor cartridge) if ventilation is poor.
References
-
National Institutes of Health (PubChem). 3-Methylthiophene Compound Summary (Analogous Hazard Data). Retrieved from [Link]
-
University of California, Los Angeles (UCLA) EHS. SOP: Stench Chemicals - Safe Handling and Disposal. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]
Sources
Comprehensive Safety & Operational Guide: Handling 3-Hydroxy-4-methylthiophene
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by chemical mechanisms. 3-Hydroxy-4-methylthiophene and its derivatives (such as Methyl 3-hydroxy-4-methylthiophene-2-carboxylate) are highly versatile scaffolds widely utilized in pharmaceutical development and [1]. However, handling these heterocyclic compounds requires a rigorous, mechanistic approach to personal protective equipment (PPE) and operational workflows.
This guide provides a self-validating framework for the safe handling, synthesis, and disposal of 3-Hydroxy-4-methylthiophene, ensuring both scientific integrity and personnel safety.
Mechanistic Hazard Profile: The "Why" Behind the PPE
To understand the stringent safety protocols required for this compound, we must look at its biochemical reactivity. The thiophene ring is considered a "structural alert" in medicinal chemistry. When absorbed systemically (via inhalation or dermal contact), Cytochrome P450 (CYP450) enzymes can metabolize the thiophene ring into highly reactive, electrophilic intermediates—specifically[2].
These reactive metabolites are capable of covalently binding to cellular macromolecules, which is a primary mechanism behind thiophene-induced hepatotoxicity[2]. Therefore, our PPE and handling strategies are explicitly designed to prevent systemic absorption and subsequent bioactivation.
Quantitative Data & Hazard Summary
The following table summarizes the critical physicochemical and hazard data required for operational planning[1].
| Property / Parameter | Specification / Guideline |
| Target Compound | 3-Hydroxy-4-methylthiophene (and derivatives e.g., CAS 32711-57-2) |
| Chemical Class | Heterocyclic Thiophene Derivative |
| Primary GHS Hazards | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), STOT SE 3 (Respiratory) |
| Storage Temperature | 2–8°C (Refrigerated) |
| Storage Atmosphere | Inert gas (Argon/Nitrogen) recommended to prevent oxidation |
| Approved Spill Absorbent | Vermiculite, dry sand, or inert absorbent |
| Incompatible Materials | Strong oxidizing agents (e.g., KMnO₄), strong bases |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE serves a specific mechanistic purpose to interrupt the exposure pathways of 3-Hydroxy-4-methylthiophene.
-
Hand Protection: Double-layered Nitrile gloves are mandatory. Causality: Nitrile provides superior chemical resistance against organic heterocyclic compounds compared to latex, preventing dermal absorption and subsequent CYP450 bioactivation.
-
Respiratory & Environmental Protection: All handling must occur within a Chemical Fume Hood . Causality: The compound poses a respiratory irritation risk (STOT SE 3)[1]. Active ventilation pulls volatile thiophene vapors away from the operator's breathing zone.
-
Eye & Body Protection: ANSI Z87.1 compliant safety goggles (not safety glasses) and a flame-resistant lab coat . Causality: Goggles provide a complete seal against volatile organic vapors that can dissolve into the aqueous environment of the eyes.
Operational Workflow & Safe Handling Protocol
The following DOT diagram maps the logical relationship between the inherent chemical hazards, the required mitigations, and the operational workflow.
Workflow for the safe handling, hazard mitigation, and storage of 3-Hydroxy-4-methylthiophene.
Protocol 1: Standard Handling & Synthesis Preparation
Objective: To establish a self-validating system that prevents dermal contact and inhalation during benchtop synthesis.
-
Engineering Controls Verification: Prior to handling, verify that the chemical fume hood is operational. The monitor must display a minimum face velocity of 100 linear feet per minute (LFM).
-
PPE Donning & Inspection: Equip the lab coat, safety goggles, and nitrile gloves. Inspect gloves for micro-tears before proceeding.
-
Material Transfer: Weigh the 3-Hydroxy-4-methylthiophene exclusively within the fume hood. Use anti-static weighing boats to prevent the electrostatic aerosolization of any powdered derivatives.
-
Reaction Execution: Maintain the fume hood sash at the lowest possible operational height. Ensure the compound is kept strictly isolated from strong oxidizing agents to prevent uncontrolled exothermic oxidation[1].
-
Decontamination Validation: Upon completion, wipe down all spatulas and analytical balances with an appropriate organic solvent (e.g., ethanol), followed by soap and water. Validation: The complete absence of the characteristic sulfurous/benzene-like thiophene odor confirms successful decontamination.
Emergency Response & Spill Management
In the event of an accidental release, immediate containment is required to prevent vapor accumulation.
Protocol 2: Emergency Spill Cleanup
Objective: Rapid containment and neutralization of accidental spills using chemically compatible materials.
-
Immediate Isolation: Alert personnel in the immediate vicinity. If the spill occurs outside of a fume hood, evacuate the immediate area to prevent inhalation of concentrated vapors.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as [1]. Causality: Inert absorbents physically trap the compound without initiating secondary exothermic reactions that could occur if reactive chemical spill kits were improperly used.
-
Absorption and Collection: Carefully sweep the absorbed mixture using a non-sparking tool. Place the saturated absorbent into a chemically compatible, sealable hazardous waste container.
-
Surface Decontamination: Wash the spill surface thoroughly with a detergent solution to break down residual organic traces.
-
Waste Disposal: Label the container explicitly as "Hazardous Organic Waste - Thiophene Derivatives" and transfer it to the facility's designated hazardous waste accumulation area[1].
Storage & Lifecycle Management
Proper storage is critical to maintaining the chemical integrity of 3-Hydroxy-4-methylthiophene and preventing environmental contamination.
-
Temperature Control: Store the compound in airtight containers at 2–8°C [1]. Refrigeration slows down potential degradation pathways.
-
Atmospheric Control: It is highly recommended to flush the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing. Causality: The hydroxyl group and the electron-rich thiophene ring are susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen.
References
-
Dansette, P. M., et al. "Bioactivation Potential of Thiophene-Containing Drugs". Chemical Research in Toxicology, ACS Publications, 2014. URL: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
